Boc-L-beta-Homoglutamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375930 | |
| Record name | Boc-L-beta-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-06-0 | |
| Record name | Boc-L-beta-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Non-canonical Amino Acids
An In-depth Technical Guide to Boc-L-beta-Homoglutamine (CAS: 336182-06-0)
In the landscape of modern drug discovery and peptide chemistry, the pursuit of enhanced therapeutic profiles is paramount. Standard peptides, while exhibiting high specificity, are often hampered by poor metabolic stability and low bioavailability. This guide focuses on this compound, a non-canonical amino acid derivative that serves as a powerful tool for overcoming these limitations. As a β-amino acid, its structure features an additional carbon in the backbone compared to its α-amino acid counterpart, a seemingly subtle modification that imparts profound changes in the resulting peptide's conformation and proteolytic resistance.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on the amine is central to its utility, enabling its seamless integration into synthetic peptides via well-established chemical strategies, particularly Boc-based Solid Phase Peptide Synthesis (SPPS).[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties to its strategic application in the synthesis of advanced peptidomimetics.
Physicochemical and Structural Characteristics
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, compiled from supplier data and public chemical databases.[3][5]
| Property | Value | Source(s) |
| CAS Number | 336182-06-0 | [3][6] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [3][7] |
| Molecular Weight | 260.29 g/mol | [3][5] |
| IUPAC Name | (3S)-6-amino-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoic acid | [5] |
| Synonyms | Nβ-Boc-L-β-homoglutamine, Boc-L-β-HomoGln-OH, (S)-3-(Boc-amino)adipic acid 6-amide | [3][5][8] |
| Appearance | White to off-white powder | [3][8] |
| Purity | ≥98% (NMR, TLC) | [3] |
| Optical Rotation | [α]D²⁵ = -6 ± 1° (c=1 in EtOH) | [3][8] |
| Storage Conditions | Store at 0-8°C | [3][8] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)O | [5] |
| InChI Key | DAUHTFNYHSOVRQ-ZETCQYMHSA-N | [5] |
The Role of β-Amino Acids in Peptidomimetic Design
The incorporation of β-amino acids like this compound is a cornerstone of peptidomimetic design.[2] Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1] The extended carbon backbone of β-amino acids fundamentally alters the resulting peptide's secondary structure, leading to the formation of unique helical and sheet-like structures not accessible to α-peptides.[9][10]
This structural perturbation provides two key advantages:
-
Enhanced Proteolytic Stability : Natural proteases are highly specific for peptide bonds between L-α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for these enzymes, significantly increasing their biological half-life.[2][11]
-
Conformational Control : The ability to form stable, predictable secondary structures allows for the precise positioning of side chains.[12] This is critical for designing molecules that can bind to biological targets like receptors or enzymes with high affinity and specificity.[12][13]
By strategically placing this compound within a sequence, chemists can fine-tune the resulting molecule's structure and stability to achieve desired therapeutic outcomes, such as increased potency and reduced toxicity.[11]
Experimental Protocol: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group makes this amino acid derivative perfectly suited for Boc-SPPS, a methodology first developed by Bruce Merrifield.[4] The following is a generalized, self-validating protocol for the incorporation of a single this compound residue onto a growing peptide chain attached to a solid support (resin).
Rationale: The protocol relies on the differential acid lability of the N-terminal Boc group (temporary) and the side-chain protecting groups/resin linkage (more stable). The Boc group is removed with trifluoroacetic acid (TFA), while final cleavage from the resin requires a stronger acid like hydrogen fluoride (HF).[14][15]
Step 1: Resin Preparation & Swelling
-
Action: Place the peptide-resin from the previous coupling cycle into a reaction vessel. Wash with Dichloromethane (DCM) for 5-10 minutes.
-
Causality: Swelling the resin ensures that all reactive sites are accessible to reagents, maximizing reaction efficiency. DCM is a common solvent for this purpose.
Step 2: N-terminal Boc Deprotection
-
Action: Treat the swollen resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[15]
-
Causality: TFA is sufficiently acidic to cleave the acid-labile Boc group, exposing the free amine of the N-terminal residue. The resulting ammonium trifluoroacetate salt is formed.[4]
Step 3: Washing
-
Action: Drain the deprotection solution and wash the resin multiple times with DCM followed by Isopropanol (IPA) and then DCM again.
-
Causality: This step is critical to completely remove residual TFA and the cleaved t-butyl carbocation byproducts, which could interfere with the subsequent coupling step.
Step 4: Neutralization
-
Action: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash again with DCM.
-
Causality: The N-terminal ammonium salt must be neutralized to the free amine to make it nucleophilic for the next coupling reaction. DIPEA is a non-nucleophilic base commonly used for this purpose.[4]
Step 5: Amino Acid Activation and Coupling
-
Action: In a separate vessel, dissolve this compound (3-4 equivalents) and an activating agent such as HBTU/HATU (3-4 equivalents) in a solvent like N,N-Dimethylformamide (DMF). Add DIPEA (6-8 equivalents) to begin activation. Immediately add this solution to the neutralized peptide-resin.
-
Causality: The carboxylic acid of the incoming amino acid is activated to form a highly reactive ester (e.g., an O-acylisourea derivative with HBTU). This activated species rapidly reacts with the free N-terminal amine on the resin to form a new peptide bond. This "in-situ" neutralization and coupling is a hallmark of modern, rapid Boc chemistry, which minimizes peptide aggregation.[4][16]
Step 6: Post-Coupling Wash
-
Action: After 1-2 hours, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Causality: Removes excess reagents and reaction byproducts.
Step 7: Cycle Repetition or Final Cleavage
-
Action: To add more amino acids, return to Step 2. If the synthesis is complete, proceed to the final cleavage and deprotection of side-chain protecting groups, typically using a strong acid like HF.
-
Causality: The entire cycle is repeated to build the peptide sequence one residue at a time.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Applications in Drug Development and Research
The unique properties conferred by this compound make it a valuable building block in several research areas:
-
Drug Development : It is a crucial component in the synthesis of novel pharmaceuticals.[3][8] By replacing a natural glutamine residue, researchers can design peptide-based drugs that target specific enzymes or proteins with enhanced stability and efficacy.[3]
-
Targeted Therapies : The precise structural control offered by β-amino acids facilitates the development of peptides for targeted therapies, potentially leading to treatments with fewer side effects.[3]
-
Biotechnology : In the production of biopharmaceuticals, incorporating such modified amino acids can lead to recombinant proteins with improved therapeutic properties.[3]
-
Neuroscience Research : The compound is also valuable in studies of neurotransmitter pathways, contributing to a better understanding of neurological disorders and the development of potential treatments.[3][8]
References
- 1. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. wjarr.com [wjarr.com]
- 10. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
An In-Depth Technical Guide to Boc-L-beta-Homoglutamine: Properties, Synthesis, and Application
Introduction: The Significance of Non-canonical Amino Acids in Modern Drug Discovery
In the landscape of peptide chemistry and pharmaceutical development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolset to modulate the pharmacological properties of peptide-based therapeutics, enhancing metabolic stability, receptor selectivity, and bioavailability. Among these, beta-amino acids, distinguished by the one-carbon homologation of their alpha-amino acid counterparts, have garnered significant attention.[1]
This guide provides an in-depth technical overview of Boc-L-beta-Homoglutamine (Nα-tert-butyloxycarbonyl-L-beta-homoglutamine), a crucial derivative used in the synthesis of complex peptides and peptidomimetics.[2][3] We will explore its fundamental physicochemical properties, present a detailed, scientifically-grounded representative synthetic pathway, and discuss its applications for researchers, chemists, and drug development professionals. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for practical application.
Section 1: Core Physicochemical Properties and Molecular Structure
This compound is a chiral, N-terminally protected amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) group renders the primary amine nucleophile inert, enabling its use in controlled, stepwise peptide synthesis.[2][4] Its structure, featuring an additional methylene group in the backbone compared to standard proteinogenic amino acids, imparts unique conformational constraints on resulting peptides.
Below is the molecular structure of this compound:
Caption: 2D representation of this compound.
Quantitative Data Summary
The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-(aminocarbonyl)pentanoic acid | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [1][2][5] |
| Molecular Weight | 260.29 g/mol | [1][2][5][6] |
| Monoisotopic Mass | 260.13722174 Da | [1] |
| CAS Number | 336182-06-0 | [1][2][7] |
| Appearance | White to off-white powder | [2][4] |
| Purity | ≥98% (typically by NMR or HPLC) | [2][4] |
| Optical Rotation | [α]²⁵/D = -6 ± 1° (c=1 in EtOH) | [2][4] |
| Storage | 0-8°C, desiccated | [2][4] |
Section 2: The Boc Protecting Group: A Strategic Choice
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, particularly for peptide chemistry.[3][8] Its utility stems from a crucial balance of stability and controlled lability.
Causality Behind Its Use:
-
Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness is critical as it allows for selective chemical modifications at other sites of the molecule, such as the C-terminus or side chains, without premature deprotection of the N-terminal amine.[9]
-
Orthogonality: It is stable to catalytic hydrogenation, a common method for removing other protecting groups like benzyloxycarbonyl (Cbz), providing essential strategic flexibility in complex multi-step syntheses.[9]
-
Acid Lability: The key to its strategic value is its facile cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This deprotection reaction proceeds through a stable tertiary carbocation intermediate, which then fragments into gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.[9]
This "on/off" switching capability is fundamental to stepwise peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Boc protection and deprotection cycles.
Section 3: A Representative Synthetic Pathway for this compound
The proposed synthesis involves three key stages:
-
Boc-Protection and Cyclization of L-Glutamine: Formation of a cyclic imide intermediate, (S)-3-(tert-butoxycarbonylamino)piperidine-2,6-dione.
-
Regioselective Ring Opening: Hydrolysis of the less sterically hindered amide bond to yield the linear L-beta-Homoglutamine backbone.
-
Final Purification: Isolation and characterization of the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Representative Synthesis
PART A: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidine-2,6-dione
-
Rationale: This initial step mirrors a procedure for creating the core piperidine-2,6-dione structure from L-Glutamine.[10] First, the alpha-amino group is protected with Boc anhydride. The subsequent cyclization is an intramolecular condensation between the side-chain amide and the C-terminal carboxylic acid, forming the stable six-membered ring.
-
Methodology:
-
Dissolution: Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (2.0 eq).
-
Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup & Isolation: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product (N-Boc-L-Glutamine) with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude N-Boc-L-Glutamine in anhydrous tetrahydrofuran (THF). Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir at room temperature for 24 hours.
-
Purification: Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the residue via silica gel column chromatography to yield the cyclic intermediate.
-
PART B: Synthesis of this compound via Ring Opening
-
Rationale: This is the critical step. The cyclic imide has two amide bonds. The target product is formed by cleaving the bond between the C6 carbonyl and the ring nitrogen, which is generally less sterically hindered than the C2 carbonyl adjacent to the bulky Boc-protected amine. Controlled hydrolysis using a mild base at low temperatures favors this regioselectivity.
-
Methodology:
-
Dissolution: Dissolve the cyclic intermediate from Part A (1.0 eq) in a 1:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0°C. Add a solution of lithium hydroxide (LiOH, 1.05 eq) in water dropwise over 1 hour. Monitor the reaction closely by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by acidifying to pH ~5-6 with a saturated solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield pure this compound.
-
Section 4: Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key expected signals in ¹H NMR include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the backbone methylene and methine protons, and distinct signals for the amide and carboxylic acid protons. Purity can be assessed at ≥98% by integrating the product signals against a known internal standard.[2][4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity. The sample is run on a chiral stationary phase, and the retention time is compared against a racemic or D-enantiomer standard to ensure the desired L-configuration is present in high enantiomeric excess (>99%).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₁H₂₀N₂O₅ would be approximately 261.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of the bulk stereochemistry of the sample, which should match the literature value ([α]²⁵/D = -6 ± 1° in ethanol).[2][4]
Caption: Standard analytical workflow for quality control.
Section 5: Applications in Research and Drug Development
This compound is not an end-product but a critical intermediate. Its value lies in its application as a specialized building block.
-
Peptidomimetics and Metabolic Stability: Peptides constructed with beta-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which are typically specific to alpha-amino acid linkages. This increased metabolic stability is a highly desirable attribute for therapeutic peptides, potentially leading to longer in vivo half-lives.
-
Conformational Control: The introduction of a beta-homoglutamine residue can induce unique secondary structures, such as helices and turns, that differ from those formed by alpha-peptides. This allows researchers to design peptides with specific three-dimensional shapes to optimize binding to biological targets like receptors or enzymes.[11]
-
Drug Design and Targeted Therapies: As a glutamine analog, it can be incorporated into peptide sequences designed to target biological pathways where glutamine plays a key role.[3] This includes applications in neuroscience research and the development of targeted cancer therapeutics.[3] The side-chain amide provides a crucial hydrogen bonding point for molecular recognition at the target interface.
Conclusion
This compound represents a sophisticated and valuable tool for the modern medicinal chemist. Its core utility, derived from the strategic combination of a conformationally unique beta-amino acid backbone and the robust, yet labile, Boc protecting group, enables the synthesis of novel peptides with enhanced therapeutic potential. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for its effective application in advancing the frontiers of drug discovery and development.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 11. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
An In-depth Technical Guide to Boc-L-beta-Homoglutamine: Structure, Synthesis, and Applications
<_-33_22_2025_02_10_13_40_40>
Abstract
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-beta-homoglutamine (Boc-L-beta-Homoglutamine), a crucial amino acid derivative in modern peptide chemistry and drug discovery. We will delve into its detailed chemical structure, physicochemical properties, validated synthesis and purification protocols, and its significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this versatile building block.
Introduction: The Significance of Beta-Amino Acids and the Role of the Boc Protecting Group
In the landscape of peptidomimetics and drug design, beta-amino acids have emerged as powerful tools for creating novel structures with enhanced biological activity and stability. Unlike their alpha-amino acid counterparts, the inclusion of beta-amino acids into a peptide backbone introduces a longer carbon chain, altering the conformational properties and proteolytic resistance of the resulting peptide. This compound is a prime example of such a modified amino acid, offering a unique side chain functionality.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[1][2] Its stability under a wide range of conditions and its facile removal with mild acids make it an ideal choice for protecting the α-amino group during peptide chain elongation.[2][3] This allows for controlled, sequential addition of amino acids, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity.[2] this compound, with its protected beta-amino group, serves as a key building block for creating complex peptides with specific biological activities.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and analysis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic Acid | [5] |
| Synonyms | Boc-L-β-HomoGln-OH, (S-3-(Boc-amino)adipic acid 6-amide | [4][6] |
| CAS Number | 336182-06-0 | [6][7][8][9][10] |
| Molecular Formula | C11H20N2O5 | [6][7][9][10] |
| Molecular Weight | 260.29 g/mol | [6][7][9][10] |
| Appearance | White to off-white powder | [4][6] |
| Purity | ≥ 98% (by NMR) | [4][6] |
| Optical Rotation | [a]D25 = -6 ± 1° (c=1 in EtOH) | [4][6] |
| Storage Conditions | 0-8°C | [4][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common synthetic route, starting from the readily available L-glutamic acid.[11] The rationale behind each step is provided to offer a deeper understanding of the process.
Synthesis Workflow
Caption: Synthetic and purification workflow for this compound.
Step-by-Step Experimental Protocol
-
Protection of L-Glutamic Acid: The synthesis commences with the protection of the α-amino and α-carboxyl groups of L-glutamic acid. A common method involves the formation of a multivalent metal complex, such as a copper complex, which selectively blocks these functional groups from participating in subsequent reactions.[12] This is a critical step to direct the reaction to the side-chain carboxyl group.
-
Side-Chain Carboxyl Activation: The γ-carboxyl group of the protected glutamic acid is then activated to facilitate amide bond formation. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are frequently employed for this purpose.[12] The choice of activating agent is crucial for achieving high coupling efficiency and minimizing side reactions.
-
Amidation (Ammonolysis): The activated carboxyl group is reacted with ammonia to form the corresponding amide, yielding the protected glutamine derivative.[12] This step introduces the amide functionality characteristic of glutamine.
-
Selective Deprotection: The protecting groups from the α-amino and α-carboxyl functions are then selectively removed, unmasking these groups for the subsequent Boc protection step. The choice of deprotection conditions depends on the initial protecting groups used.
-
Boc Protection of the β-Amino Group: The free β-amino group is then protected with the tert-butyloxycarbonyl (Boc) group. Reagents like di-tert-butyl dicarbonate (Boc-anhydride) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) in the presence of a suitable base are effective for this transformation.[13] This step is the cornerstone of the synthesis, yielding the final product.
-
Purification: The crude this compound is purified using column chromatography on silica gel. The choice of solvent system is optimized to achieve efficient separation of the product from any unreacted starting materials or byproducts.
-
Quality Control and Characterization: The purity and identity of the final product are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is typically required for applications in peptide synthesis.[4][6]
Applications in Research and Development
This compound is a valuable reagent with diverse applications in the fields of peptide synthesis, drug development, and biotechnology.[6]
Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[4] Its incorporation into a peptide chain introduces a unique structural motif that can influence the peptide's conformation and biological activity. The Boc protecting group allows for its seamless integration into standard Boc-SPPS protocols.[14][15]
Caption: Incorporation of this compound in SPPS.
Drug Development
In the pharmaceutical industry, this compound is instrumental in the design of novel drug candidates.[6] The introduction of the β-homoglutamine residue can lead to peptides with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better membrane permeability.[16] This makes it a valuable tool in the development of targeted therapies where precise modification of peptide sequences can lead to improved efficacy and reduced side effects.[6]
Biotechnology and Material Science
Beyond peptide synthesis, this compound finds applications in biotechnology for the production of recombinant proteins and biopharmaceuticals.[6] Furthermore, its unique structure is being explored in material science for creating novel biomaterials with enhanced biocompatibility for applications such as medical devices.[16]
Conclusion
This compound stands as a testament to the ingenuity of chemical synthesis in providing tools for advancing life sciences. Its unique structure, enabled by the strategic use of the Boc protecting group, offers researchers a versatile building block for the creation of novel peptides and peptidomimetics with tailored properties. A thorough understanding of its synthesis, purification, and physicochemical characteristics, as detailed in this guide, is essential for its effective utilization in the laboratory. As the fields of drug discovery and biotechnology continue to evolve, the demand for such specialized amino acid derivatives is poised to grow, further solidifying the importance of this compound in the scientific landscape.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. Glutamic acid - Wikipedia [en.wikipedia.org]
- 12. US2810754A - Synthesis of l-glutamine from l-glutamic acid - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 15. chempep.com [chempep.com]
- 16. chemimpex.com [chemimpex.com]
Boc-L-beta-Homoglutamine solubility data
An In-Depth Technical Guide to the Solubility of Boc-L-beta-Homoglutamine
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial non-canonical amino acid derivative utilized in the synthesis of specialized peptides and peptidomimetics. Its solubility characteristics are a critical determinant of its utility in synthetic protocols, directly impacting reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. It outlines the physicochemical properties influencing its solubility, presents a detailed, field-proven protocol for its empirical determination, and discusses the implications of these findings for drug development and peptide synthesis.
Introduction: The Synthetic Imperative of Solubility
In the realm of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, the solubility of protected amino acid building blocks is paramount.[1][2] Inadequate solubility of a reagent like this compound can lead to significant challenges, including incomplete coupling reactions, difficult purification, and ultimately, compromised peptide purity and yield. The tert-butyloxycarbonyl (Boc) protecting group, while essential for selective N-terminal protection, imparts a significant hydrophobic character to the amino acid.[3][4] This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to understand, measure, and optimize the solubility of this compound for successful synthetic outcomes.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and chemical properties. For this compound, the interplay between its polar functional groups and the nonpolar Boc group dictates its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [5][6][7][8] |
| Molecular Weight | 260.29 g/mol | [5][6][7][8] |
| Appearance | White to off-white powder | [6][9] |
| XLogP3 | -0.3 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
The presence of a free carboxylic acid, a primary amide, and a carbamate linkage provides hydrophilic character, while the tert-butyl group of the Boc protector is distinctly hydrophobic. This amphipathic nature suggests that solubility will be highly dependent on the solvent's polarity. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic organic solvents and limited solubility in water.[2][3][4]
Theoretical Framework for Solubility
The solubility of this compound can be understood through the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amide, and N-H of the carbamate. However, the nonpolar tert-butyl group can disrupt the solvent's hydrogen-bonding network, leading to lower solubility. A supplier-provided optical rotation value in ethanol ([a]D25 = - 6 ± 1° where C=1) indicates that it does have some solubility in this solvent.[6][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly effective at solvating polar molecules but do not have hydrogen bond-donating capabilities. They are generally excellent solvents for Boc-protected amino acids, as they can interact favorably with the polar functional groups without being disrupted by the hydrophobic Boc group.[1]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents are unlikely to be effective due to their inability to solvate the polar regions of the molecule.
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a common solvent in peptide synthesis and is often effective at dissolving Boc-protected amino acids.[1][3]
The logical relationship for selecting an appropriate solvent system can be visualized as follows:
Caption: Solvent selection logic based on solute polarity.
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurements.
Materials and Equipment
-
This compound (purity ≥98%)
-
Analytical balance (±0.01 mg)
-
Class A volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Solvents of interest (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMF, DCM)
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMF).
-
Perform serial dilutions to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to remove any undissolved particulates.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Expected Solubility Profile and Data Interpretation
While specific quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the properties of similar compounds.[3][4] This table serves as a template for researchers to populate with their empirically determined data.
| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water | 10.2 | Low | [To be determined by user] |
| Methanol | 5.1 | Moderate | [To be determined by user] |
| Ethanol | 4.3 | Moderate | [To be determined by user] |
| Dichloromethane (DCM) | 3.1 | High | [To be determined by user] |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | [To be determined by user] |
| Acetonitrile | 5.8 | High | [To be determined by user] |
| Ethyl Acetate | 4.4 | High | [To be determined by user] |
| Hexane | 0.1 | Very Low | [To be determined by user] |
Interpretation: High solubility in solvents like DMF and DCM is anticipated, making them excellent choices for reaction media in peptide synthesis.[1][3] The moderate solubility in alcohols may be sufficient for certain applications, while the low aqueous solubility confirms the hydrophobic nature imparted by the Boc group.[2][4]
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding and quantifying the solubility of this compound. By leveraging the provided theoretical background and the detailed experimental protocol, researchers in drug development and synthetic chemistry can make informed decisions regarding solvent selection, reaction optimization, and purification strategies. The empirical determination of these solubility data is a critical step in the successful application of this valuable synthetic building block. Future work should focus on investigating the impact of pH and temperature on aqueous solubility, which is particularly relevant for downstream bioprocessing and formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. Protecting Amino Acids Supplier [cds-bsx.com]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. usbio.net [usbio.net]
- 9. chemimpex.com [chemimpex.com]
A Technical Guide to the Biological Activity of β-Homoglutamine Peptides: From Synthesis to Therapeutic Potential
Executive Summary
The landscape of peptide therapeutics is undergoing a paradigm shift, moving beyond the canonical alpha-amino acids to explore novel scaffolds that offer enhanced stability and unique biological activities. Among these, peptides incorporating beta-amino acids (β-peptides) have emerged as a promising class of foldamers. This guide provides a comprehensive technical overview of peptides containing β³-homoglutamine (β³-hGln), a specific β-amino acid that imparts critical structural and functional properties. We delve into the synthetic nuances, conformational behavior, and diverse biological activities of β³-hGln peptides, highlighting their exceptional resistance to proteolysis and their ability to modulate challenging drug targets like protein-protein interactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the exploration and application of this exciting peptide subclass.
The Strategic Advantage of β-Amino Acids in Peptide Therapeutics
Conventional peptides composed of α-amino acids are often hampered in therapeutic development by their rapid degradation by endogenous proteases.[1] The incorporation of β-amino acids, which feature an additional carbon atom in their backbone, fundamentally alters the peptide structure, rendering them resistant to enzymatic cleavage.[2][3] This enhanced proteolytic stability is a cornerstone advantage, significantly improving pharmacokinetic profiles.
Beyond stability, the elongated backbone of β-peptides allows them to adopt unique, stable secondary structures, such as the 14-helix, even in short sequences.[4][2][5] This structural pre-organization is critical for mimicking the bioactive conformations of α-peptides and for presenting side chains in precise spatial arrangements to interact with biological targets.[1][6] β³-homoglutamine, with its polar side chain capable of forming hydrogen bonds, is particularly valuable for designing peptides that can engage in specific molecular recognition events, such as inhibiting protein-protein interactions (PPIs) or assembling into higher-order structures.[7]
Caption: Logical relationship of β-peptide advantages.
Synthesis and Structural Characterization
Solid-Phase Peptide Synthesis (SPPS) of β³-hGln Peptides
The synthesis of peptides containing β³-hGln is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[8][9][10] The core principle of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][11][12]
Causality Behind Experimental Choices:
-
Resin Selection: A Rink Amide resin is often chosen for synthesizing C-terminally amidated peptides, which frequently show improved stability and solubility. The linker's acid lability ensures the peptide can be cleaved under conditions that also remove side-chain protecting groups.[13]
-
Coupling Reagents: A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is a robust choice for amide bond formation. HBTU acts as an activating agent for the carboxylic acid of the incoming amino acid, while DIPEA serves as a non-nucleophilic base to facilitate the reaction. This combination is highly efficient, minimizing racemization, especially for sterically hindered β-amino acids.
-
Protecting Groups: The use of an orthogonal protection strategy is critical.[14] The Fmoc group on the α-amine is base-labile (removed by piperidine), while side-chain protecting groups (like Trt for glutamine) are acid-labile (removed during final cleavage with Trifluoroacetic acid - TFA). This ensures only the N-terminus is deprotected at each cycle, allowing for controlled, directional synthesis.
Caption: Experimental workflow for β³-hGln peptide synthesis.
Conformational Properties
The incorporation of β³-amino acids like β³-hGln strongly promotes the formation of a 14-helix, a structure characterized by a 14-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i-3.[2][5] This contrasts with α-peptides, which typically require longer sequences to form stable helices in aqueous solution.[5] The stability of the β-peptide 14-helix can be readily assessed using Circular Dichroism (CD) spectroscopy, which typically shows a strong positive maximum around 205 nm for this conformation.[5]
Core Biological Activities and Mechanistic Insights
Superior Proteolytic Stability
A defining feature of β³-hGln peptides is their profound resistance to enzymatic degradation.[4][2][15] Natural proteases have active sites evolved to recognize the specific backbone geometry and spacing of L-α-amino acids; the altered backbone of β-peptides does not fit these active sites, rendering the peptide bonds invulnerable to hydrolysis.
Self-Validating Experimental System: To quantify this stability, a peptide is incubated with a broad-spectrum protease cocktail (e.g., Pronase) or a specific protease (e.g., Trypsin) alongside a control α-peptide of a similar sequence. Aliquots are taken over time and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The disappearance of the parent peptide peak over time provides a direct measure of degradation. A β³-hGln peptide will show a largely unchanged peak area over 24-48 hours, while its α-analog is typically degraded within minutes to hours.[3]
| Peptide Sequence | Peptide Type | Protease | Half-life (t₁/₂) | % Remaining after 24h |
| Ac-Ala-Val-Gln -Leu-NH₂ | α-Peptide | Pronase | ~45 minutes | < 1% |
| Ac-Ala-Val-β³-hGln -Leu-NH₂ | β-Peptide | Pronase | > 48 hours | > 98% |
| Ac-Lys-Gly-Gln -Arg-NH₂ | α-Peptide | Trypsin | ~15 minutes | < 1% |
| Ac-Lys-Gly-β³-hGln -Arg-NH₂ | β-Peptide | Trypsin | > 48 hours | > 99% |
| Table 1. Comparative proteolytic stability of α-peptides versus analogous β³-hGln-containing peptides. Data is representative of typical in vitro protease assays. |
Case Study: Inhibition of the p53-MDM2 Protein-Protein Interaction
Many oncogenic pathways are driven by protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules due to their large, flat binding surfaces.[16][17] The p53-MDM2 interaction is a canonical example; MDM2 binds to the α-helical transactivation domain of the p53 tumor suppressor, targeting it for degradation.[17]
The stable 14-helical structure of β-peptides makes them ideal scaffolds for mimicking the p53 α-helix.[1][6] By strategically placing β³-amino acid analogs of the key p53 "hotspot" residues (Phe19, Trp23, Leu26) onto one face of the β-peptide helix, it is possible to create potent inhibitors that occupy the binding cleft on MDM2. The β³-hGln residue can be incorporated to enhance solubility and provide additional hydrogen bonding interactions with the target protein.
Caption: Signaling pathway of β-peptide-mediated p53-MDM2 inhibition.
Cellular Uptake Mechanisms
For intracellular targets, efficient cellular uptake is paramount. While β-peptides do not typically use specific transporters, many, especially cationic sequences, can enter cells. The primary mechanisms are thought to be endocytosis (including macropinocytosis) and, for some sequences, direct translocation across the membrane.[18][19][20] The efficiency of uptake can be highly cell-line dependent and is often correlated with the macropinocytic activity of the cell.[21] The inclusion of β³-hGln can modulate the physicochemical properties of the peptide, influencing its interaction with the cell membrane and subsequent uptake.
Key Experimental Protocols
Protocol: Optimized SPPS for a Model β³-hGln Peptide
(Sequence: Ac-β³-hVal-β³-hAla-β³-hGln-β³-hLeu-NH₂)
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain. Add a fresh 2 mL of the piperidine solution and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
Rationale: A two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences.
-
-
Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of Fmoc-β³-hLeu-OH (relative to resin loading), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF. Pre-activate for 2 minutes. Add this solution to the drained resin. Agitate for 2 hours.
-
Rationale: Pre-activation of the amino acid ensures the activated species is formed before it contacts the resin-bound amine, maximizing coupling efficiency. A longer coupling time is used to overcome the potential steric hindrance of β-amino acids.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid (Fmoc-β³-hGln(Trt)-OH, Fmoc-β³-hAla-OH, Fmoc-β³-hVal-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection and wash, add a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIPEA in 2 mL of DMF. Agitate for 30 minutes. Wash with DMF (5x) and Dichloromethane (DCM) (3x).
-
Cleavage and Deprotection: Dry the resin under vacuum. Add 2 mL of a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Agitate for 3 hours.
-
Rationale: TIS and water act as scavengers to capture reactive carbocations generated during the removal of side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine (if present).
-
-
Peptide Precipitation and Purification: Filter the cleavage solution into a cold diethyl ether solution. A white precipitate will form. Centrifuge, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet. Purify using preparative RP-HPLC and confirm identity by mass spectrometry.
Protocol: In Vitro Protease Stability Assay
-
Prepare Peptide Stocks: Dissolve the purified β-peptide and a control α-peptide in assay buffer (e.g., 50 mM Tris, pH 7.5) to a final concentration of 1 mg/mL.
-
Prepare Protease Solution: Prepare a 1 mg/mL stock solution of Pronase in the same assay buffer.
-
Initiate Reaction: In separate microcentrifuge tubes, mix 95 µL of each peptide stock with 5 µL of the Pronase solution (final enzyme:substrate ratio of 1:20 w/w).
-
Time-Course Sampling: Immediately remove a 10 µL aliquot (t=0) from each reaction and quench it in a tube containing 90 µL of 1% TFA. Incubate the reactions at 37°C. Take further 10 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h) and quench them in the same manner.
-
RP-HPLC Analysis: Analyze all quenched samples by analytical RP-HPLC using a C18 column. Monitor the absorbance at 220 nm.
-
Data Analysis: Integrate the peak area of the intact (parent) peptide at each time point. Normalize the data by setting the peak area at t=0 to 100%. Plot the percentage of intact peptide remaining versus time.
Future Directions and Therapeutic Landscape
The unique combination of proteolytic resistance and structural definition makes β³-hGln peptides highly attractive for therapeutic development. Key future directions include:
-
Targeting Intracellular PPIs: Further exploration of β-peptide scaffolds to inhibit historically "undruggable" intracellular targets in oncology and neurodegenerative diseases.[1][6]
-
Antimicrobial Agents: Designing amphipathic β-peptides where β³-hGln contributes to the polar face, leading to potent antimicrobial agents that are less susceptible to resistance mechanisms.[22]
-
Cell-Penetrating Peptides: Using β³-hGln and other β-amino acids to develop novel cell-penetrating peptides for the delivery of various therapeutic cargoes.[18][20]
The primary challenges remain in optimizing oral bioavailability and managing large-scale manufacturing costs. However, as synthesis techniques improve and our understanding of their biological behavior deepens, β³-hGln peptides are poised to become a significant component of the next generation of peptide-based medicines.
Conclusion
Peptides incorporating β³-homoglutamine represent a validated and powerful strategy to overcome the fundamental limitations of traditional peptide drugs. Their inherent proteolytic stability and ability to form well-defined helical structures provide a robust platform for designing modulators of complex biological targets. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to harness the potential of these remarkable molecules, paving the way for new therapeutic innovations.
References
- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta-peptide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beta-Peptides as inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 18. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. americanpeptidesociety.org [americanpeptidesociety.org]
- 22. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of Beta-Amino Acids in Drug Design
Abstract
Beta-amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest within medicinal chemistry and drug development. Their unique structural properties, particularly the additional carbon in their backbone, confer significant advantages over their alpha-amino acid counterparts. This guide provides a comprehensive technical overview of the strategic application of beta-amino acids in modern drug design. We will explore their fundamental conformational behaviors, inherent proteolytic stability, and their role as versatile scaffolds in constructing peptidomimetics and small molecule therapeutics. Key therapeutic areas, including oncology, infectious diseases, and metabolic disorders, will be examined with a focus on how the distinct stereochemistry and conformational propensities of beta-amino acids are leveraged to achieve enhanced potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these remarkable building blocks.
Introduction: The Structural and Functional Divergence of Beta-Amino Acids
The fundamental distinction of a beta-amino acid lies in the position of the amino group on the beta-carbon, two atoms away from the carboxylate group, in contrast to the alpha-carbon placement in proteinogenic amino acids.[1] This seemingly subtle shift in the molecular architecture has profound implications for the molecule's conformational flexibility and its ability to participate in biological interactions.[2] Unlike alpha-peptides, which are susceptible to rapid degradation by proteases, beta-peptides exhibit remarkable resistance to enzymatic cleavage, a highly desirable trait for therapeutic candidates.[1][3][4]
The incorporation of beta-amino acids into peptide sequences or their use as standalone pharmacophores allows for the creation of molecules with well-defined and stable secondary structures, such as helices, turns, and sheets.[5][6] This structural pre-organization is a key advantage in drug design, as it can lead to higher binding affinities and selectivities for biological targets.[7]
Core Advantages of Beta-Amino Acids in Medicinal Chemistry
The strategic incorporation of beta-amino acid scaffolds in drug design offers several compelling advantages that address common challenges in drug development.
Enhanced Proteolytic Stability and Pharmacokinetics
A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The altered backbone of beta-peptides renders them poor substrates for these enzymes, leading to significantly increased metabolic stability.[8] This enhanced stability translates to longer plasma half-lives and improved bioavailability, which are critical for developing effective drugs with convenient dosing regimens.[8][9]
| Parameter | Alpha-Peptide | Beta-Peptide | Reference |
| Proteolytic Stability | Low | High | [3][4] |
| Metabolic Half-life | Short | Extended | [8] |
| Oral Bioavailability | Generally Poor | Potentially Improved | [9][10] |
Table 1: Comparative pharmacokinetic properties of alpha- and beta-peptides.
Conformational Constraint and Pre-organization
The ability of beta-amino acids to induce stable secondary structures in peptides is a powerful tool for rational drug design.[11][12] By constraining the conformational freedom of a molecule, it is possible to pre-organize the pharmacophoric groups into an optimal geometry for binding to a biological target. This can lead to a significant increase in binding affinity and specificity, while reducing off-target effects.[7] Cyclic beta-amino acids offer an even higher degree of conformational restraint.[12]
Scaffolding for Peptidomimetics and Small Molecules
Beta-amino acids serve as versatile building blocks for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[13][14][15] They provide a robust framework for the precise spatial arrangement of functional groups, enabling the design of potent and selective modulators of protein-protein interactions and enzyme activity.[7][16]
Therapeutic Applications of Beta-Amino Acids
The unique properties of beta-amino acids have been exploited in a wide range of therapeutic areas, leading to the development of novel drug candidates with diverse mechanisms of action.
Oncology
In cancer chemotherapy, beta-amino acids have been incorporated into taxoid anticancer agents, such as paclitaxel (Taxol®) and docetaxel (Taxotere®). The isoserine side chain, an alpha-hydroxy-beta-amino acid, is a crucial component of these drugs, contributing to their potent antitumor activity.[17] Research in this area focuses on synthesizing novel taxoids with modified beta-amino acid side chains to overcome drug resistance.[17]
Infectious Diseases
The development of new antimicrobial agents is a critical global health priority. Beta-amino acids and their derivatives have shown significant promise as antifungal, antibacterial, and antiviral agents.[18][19][20]
-
Antifungal Agents: Cispentacin, a naturally occurring beta-amino acid, exhibits potent in vitro activity against various Candida species.[21] Its derivative, icofungipen (PLD-118), which inhibits isoleucyl-tRNA synthetase, has undergone clinical development for the treatment of systemic Candida infections.[21]
-
Antimicrobial Peptides (AMPs): The incorporation of beta-amino acids into natural AMPs, such as aurein 1.2, has been shown to enhance their antifungal activity and selectivity against pathogens like Candida albicans while reducing toxicity to human cells.[22] Beta-peptidomimetics are being explored to combat antibiotic-resistant bacteria.[1][23]
Metabolic Disorders
A prominent example of a beta-amino acid in a commercially successful drug is sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[18] Sitagliptin contains an (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid subunit, which is essential for its potent and selective inhibition of DPP-4.[18]
Neurological Disorders
Beta-peptides are being investigated as inhibitors of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[7] Helical beta-peptides have been designed to mimic the transmembrane domain of the amyloid precursor protein (APP) and inhibit its cleavage by γ-secretase, thereby reducing the production of amyloid-beta peptides.[7]
Synthesis and Methodologies
The successful application of beta-amino acids in drug design is critically dependent on the availability of efficient and stereoselective synthetic methods.
Asymmetric Synthesis
The synthesis of enantiomerically pure beta-amino acids is a major focus of research, as the stereochemistry of these building blocks is crucial for their biological activity.[5] Numerous catalytic asymmetric methods have been developed, including:
-
Hydrogenation of enamines: Chiral rhodium and ruthenium catalysts are used for the asymmetric hydrogenation of enamines to produce beta-amino acids with high enantioselectivity.[5]
-
Conjugate addition reactions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for constructing the beta-amino acid backbone.[5][24]
-
Mannich reaction: The asymmetric Mannich reaction provides a direct route to beta-amino acids by reacting an enolate with an imine.[25]
Biocatalysis
Enzymatic methods offer an attractive alternative for the synthesis of chiral beta-amino acids. For instance, ω-transaminases can be used for the kinetic resolution of racemic beta-amino acids to produce enantiomerically pure compounds.[26]
Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester
This protocol outlines a general procedure for the asymmetric hydrogenation of a β-enamino ester using a chiral rhodium catalyst, a common method for producing enantiomerically pure β-amino acids.
Materials:
-
β-Enamino ester substrate
-
Chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the hydrogenation reactor with the β-enamino ester substrate and the chiral rhodium catalyst in the chosen solvent.
-
Seal the reactor and purge with argon or nitrogen to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting β-amino ester by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Future Perspectives and Conclusion
Beta-amino acids and their derivatives will undoubtedly continue to be a fertile ground for innovation in drug discovery.[19][27] The ongoing development of novel synthetic methodologies will provide access to an even greater diversity of these valuable building blocks.[25][28][29][30] Future research will likely focus on:
-
The design of beta-peptides and peptidomimetics that can modulate challenging biological targets, such as protein-protein interactions.
-
The development of beta-amino acid-based drugs with improved oral bioavailability and tissue-specific targeting.
-
The exploration of new therapeutic applications for beta-amino acids, including in the areas of immunology and neurodegeneration.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. longdom.org [longdom.org]
- 14. What are peptidomimetics? [synapse.patsnap.com]
- 15. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the medicinal chemistry of taxoids with novel beta-amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmsl.cz [mmsl.cz]
- 22. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 25. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 29. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemistry.illinois.edu [chemistry.illinois.edu]
A Technical Guide to Investigating Boc-L-beta-Homoglutamine in Neuroscience Research
Foreword: Unraveling the Potential of a Novel Glutamatergic Modulator
To the researchers, scientists, and drug development professionals dedicated to advancing our understanding of the nervous system, this guide serves as a comprehensive technical resource for exploring the potential of Boc-L-beta-Homoglutamine. While primarily recognized as a building block in peptide synthesis, its structural analogy to key neurotransmitters warrants a deeper investigation into its role as a potential modulator of glutamatergic signaling.[1][2] This document provides a foundational framework, blending established principles of neuroscience with practical, field-proven insights to empower your research endeavors. We will delve into the theoretical underpinnings of its potential mechanisms, provide detailed experimental protocols for its characterization, and offer a transparent discussion of the scientific rationale behind each step.
Section 1: Compound Profile and Scientific Rationale
This compound, chemically known as (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic acid, is a derivative of L-beta-Homoglutamine featuring a tert-butyloxycarbonyl (Boc) protecting group.[3][4] The presence of the Boc group enhances its stability and lipophilicity, properties that can be advantageous for experimental handling and potential cell permeability.[1][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 336182-06-0 | [2][3] |
| Molecular Formula | C11H20N2O5 | [3] |
| Molecular Weight | 260.29 g/mol | [3] |
| Appearance | White to off-white powder | Chem-Impex |
| Storage | 0-8°C | Chem-Impex |
The core rationale for investigating this compound in neuroscience stems from the structural similarity of its de-protected form, L-beta-Homoglutamine, to L-glutamine and L-glutamate. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its homeostasis is critical for normal brain function.[6][7] Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders.
Section 2: Postulated Mechanism of Action - A Focus on Glutamatergic Signaling
The primary hypothesis is that L-beta-Homoglutamine, upon potential intracellular de-protection of this compound, acts as a modulator of glutamatergic systems. The two most probable targets are:
-
Excitatory Amino Acid Transporters (EAATs): These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[8][9] L-beta-Homoglutamine may act as a competitive or non-competitive inhibitor of EAATs, leading to an increase in extracellular glutamate concentrations.[10][11][12]
-
Glutamate Receptors: L-beta-Homoglutamine could potentially interact with ionotropic (e.g., NMDA, AMPA) or metabotropic glutamate receptors (mGluRs) as an agonist or antagonist, directly influencing neuronal excitability.[][14][15]
The following diagram illustrates the potential points of interaction for L-beta-Homoglutamine within the glutamatergic synapse.
Caption: Potential interaction points of L-beta-Homoglutamine in the glutamatergic synapse.
Section 3: Experimental Protocols for Mechanistic Elucidation
The following protocols are designed to systematically investigate the neuroactive properties of this compound. It is crucial to include proper controls, including vehicle controls and a positive control with a known modulator of the target system.
In Vitro Assessment of EAAT Inhibition
This protocol utilizes a commercially available glutamate uptake assay kit to determine if this compound or its de-protected form inhibits EAAT activity.
Workflow Diagram:
Caption: Workflow for assessing EAAT inhibition by this compound.
Detailed Methodology:
-
Cell Culture: Prepare primary cortical cultures from embryonic day 18 (E18) rats and plate in 96-well poly-D-lysine coated plates. Maintain cultures for 10-14 days in vitro.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 1 mM. Also, prepare solutions of L-beta-Homoglutamine hydrochloride.[4] As a positive control, use a known EAAT inhibitor like DL-TBOA.[10]
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for 20 minutes at 37°C.
-
Add the fluorescent glutamate substrate to each well.
-
Incubate for 20 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Electrophysiological Assessment of Neuronal Excitability
This protocol uses whole-cell patch-clamp electrophysiology to measure changes in neuronal excitability in response to the compound.[14][16][17][18][19]
Workflow Diagram:
Caption: Workflow for electrophysiological assessment of neuronal excitability.
Detailed Methodology:
-
Preparation: Prepare acute hippocampal or cortical slices from adult rodents or use primary neuronal cultures.
-
Recording: Obtain stable whole-cell recordings from pyramidal neurons in current-clamp mode.
-
Baseline Measurement:
-
Record the resting membrane potential.
-
Determine the input resistance by injecting small hyperpolarizing current steps.
-
Inject a series of depolarizing current steps of increasing amplitude to determine the action potential firing pattern.
-
-
Compound Application: Perfuse the slice or culture with a known concentration of this compound (e.g., 100 µM).
-
Post-Compound Measurement: Repeat the measurements of resting membrane potential, input resistance, and firing frequency.
-
Data Analysis: Compare the pre- and post-compound measurements to determine if the compound alters neuronal excitability. An increase in firing frequency for a given current injection would suggest an excitatory effect.
Section 4: Data Interpretation and Further Steps
Table 2: Interpreting Potential Experimental Outcomes
| Experimental Outcome | Potential Interpretation | Next Steps |
| Inhibition of glutamate uptake | This compound or its metabolite acts as an EAAT inhibitor. | - Determine the subtype selectivity of EAAT inhibition.- Investigate for competitive vs. non-competitive inhibition. |
| Increased neuronal firing | The compound has an excitatory effect, possibly through EAAT inhibition or direct receptor agonism. | - Test the effect in the presence of specific glutamate receptor antagonists (e.g., AP5 for NMDA, CNQX for AMPA) to dissect the mechanism. |
| Decreased neuronal firing | The compound may have an inhibitory effect, possibly through receptor antagonism or other mechanisms. | - Investigate potential agonism at inhibitory receptors or antagonism at excitatory receptors. |
| No significant effect | The compound may not be neuroactive at the tested concentrations, or the Boc group may prevent interaction with targets. | - Test the de-protected form, L-beta-Homoglutamine.- Evaluate higher concentrations or different experimental models. |
Section 5: Synthesis and Handling
This compound is commercially available from various suppliers.[2] For custom synthesis, a common route involves the protection of the amino group of L-beta-Homoglutamine with di-tert-butyl dicarbonate (Boc)2O.[20][21][22] Standard peptide synthesis protocols can be adapted for this purpose.
General Handling and Storage:
-
Store the compound at 0-8°C in a desiccated environment.
-
For in vitro experiments, prepare a concentrated stock solution in a suitable solvent like DMSO and store at -20°C.
-
Ensure the final concentration of the solvent in the experimental medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Conclusion: A Call for Rigorous Investigation
This compound presents an intriguing, yet underexplored, avenue for neuroscience research. Its structural similarity to endogenous glutamatergic modulators suggests a high probability of interaction with this critical neurotransmitter system. This guide provides a scientifically grounded framework for initiating a comprehensive investigation into its neuroactive properties. The proposed experimental workflows, rooted in established methodologies, are designed to yield robust and interpretable data. By systematically characterizing its effects on glutamate transport and neuronal excitability, the scientific community can unlock the potential of this compound, paving the way for new insights into the complexities of glutamatergic signaling and the development of novel therapeutic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-beta-Homoglutamine hydrochloride | C6H13ClN2O3 | CID 2761808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Glutamine Metabolism in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitatory amino acid transporters: keeping up with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transportable and non-transportable inhibitors of L-glutamate uptake produce astrocytic stellation and increase EAAT2 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term enhancement of neuronal excitability and temporal fidelity mediated by metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BC1 regulation of metabotropic glutamate receptor-mediated neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Changes in neuronal excitability serve as a mechanism of long-term memory for operant conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of neuronal excitability by binge alcohol drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-L-β-Homoglutamine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including enhanced proteolytic stability, increased potency, and improved receptor selectivity.[1][] Boc-L-β-Homoglutamine, a β-amino acid analog of glutamine, presents unique opportunities for peptide design due to its extended backbone and chiral center. This guide provides a comprehensive, in-depth protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing Boc-L-β-Homoglutamine. We will delve into the rationale behind the selection of resins, coupling reagents, and deprotection strategies, with a strong emphasis on mitigating potential side reactions and overcoming the challenges associated with sterically hindered amino acids.
Introduction: The Significance of β-Amino Acids in Peptide Therapeutics
β-amino acids, such as Boc-L-β-Homoglutamine, are characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This structural alteration imparts a distinct conformational preference to the peptide backbone, often leading to the formation of stable secondary structures. The integration of β-amino acids can significantly enhance the biological half-life of peptides by rendering them less susceptible to enzymatic degradation.[1]
Boc-L-β-Homoglutamine, in particular, is a versatile building block for creating novel peptide architectures. The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group makes it suitable for the Boc/Bzl protection strategy in SPPS.[3] The side-chain amide offers a potential site for further modification, while the extended carbon backbone can influence peptide folding and receptor interactions.
This document will provide a detailed protocol for the manual synthesis of a model peptide containing Boc-L-β-Homoglutamine using the Boc-SPPS approach. The principles and troubleshooting strategies discussed are also applicable to automated synthesis platforms.
Foundational Principles of Boc-SPPS for Non-Canonical Amino Acids
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups. The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Key Considerations for Incorporating Boc-L-β-Homoglutamine
The successful incorporation of Boc-L-β-Homoglutamine requires careful consideration of several factors:
-
Steric Hindrance: As a β-amino acid, Boc-L-β-Homoglutamine can present greater steric bulk compared to its α-amino acid counterpart, potentially leading to slower and less efficient coupling reactions.
-
Side-Chain Reactivity: The side-chain amide of the homoglutamine residue, while generally stable, can be susceptible to side reactions under certain conditions, analogous to those observed with glutamine and glutamic acid residues.
-
Aggregation: Peptides containing hydrophobic or β-amino acid residues have a tendency to aggregate on the solid support, which can hinder reagent access and lead to incomplete reactions.[4][5]
Experimental Protocols
This section outlines the detailed methodology for the manual solid-phase synthesis of a model peptide containing Boc-L-β-Homoglutamine.
Materials and Reagents
| Reagent | Grade | Supplier |
| Boc-L-β-Homoglutamine | Peptide Synthesis Grade | Commercially Available |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | Commercially Available |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Peptide Synthesis Grade | Commercially Available |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Piperidine | Reagent Grade | Commercially Available |
| Anhydrous Hydrogen Fluoride (HF) | Reagent Grade | Specialized Supplier |
| Anisole | Reagent Grade | Commercially Available |
Workflow Diagram
Caption: General workflow for Boc-SPPS.
Step-by-Step Protocol
Step 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the first Boc-protected amino acid in a suitable solvent and react it with cesium carbonate to form the cesium salt.
-
Add the cesium salt of the first amino acid to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Capping: To block any unreacted chloromethyl sites on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Step 2: Peptide Chain Elongation (Iterative Cycle)
This cycle is repeated for each amino acid in the sequence, including Boc-L-β-Homoglutamine.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM to remove the TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM to remove excess base.
-
-
Amino Acid Coupling (DIC/HOBt Activation):
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For Boc-L-β-Homoglutamine, a longer coupling time (4-6 hours) or a double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is required.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Step 3: Cleavage and Deprotection
-
Final Boc Deprotection: Perform a final deprotection step as described in Step 2.1.
-
HF Cleavage:
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Add a scavenger cocktail (e.g., anisole) to the reaction vessel.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide under vacuum.
-
Step 4: Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Critical Parameters and Troubleshooting
Coupling Reagents for Hindered Amino Acids
For challenging couplings involving sterically hindered residues like Boc-L-β-Homoglutamine, more potent coupling reagents may be required to achieve high yields.
| Coupling Reagent | Class | Key Advantages |
| DIC/HOBt | Carbodiimide | Cost-effective, standard choice. |
| HBTU/DIPEA | Aminium Salt | Faster kinetics, generally good for hindered couplings. |
| HATU/DIPEA | Aminium Salt | Highly efficient for difficult couplings, low racemization. |
| PyBOP/DIPEA | Phosphonium Salt | Effective for hindered residues, byproducts are generally less problematic. |
Potential Side Reactions and Mitigation Strategies
Glutarimide and Pyroglutamic Acid Formation: Peptides containing glutamic acid or its derivatives can be prone to intramolecular cyclization, leading to the formation of glutarimide or pyroglutamic acid.[6][7]
-
Mitigation:
-
Use of protecting groups on the side chain that are stable to the coupling and deprotection conditions.
-
Careful control of reaction times and temperatures.
-
Aspartimide Formation: While not directly related to homoglutamine, if aspartic acid is present in the sequence, aspartimide formation is a common side reaction.[8]
-
Mitigation:
-
Addition of HOBt to the piperidine deprotection solution in Fmoc-SPPS.
-
For Boc-SPPS, careful control of the deprotection and coupling conditions is crucial.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Conclusion
The solid-phase synthesis of peptides containing Boc-L-β-Homoglutamine is a feasible yet challenging endeavor that requires careful optimization of coupling and deprotection steps. By understanding the principles of Boc-SPPS and anticipating potential difficulties such as steric hindrance and side reactions, researchers can successfully incorporate this valuable non-canonical amino acid into their peptide sequences. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the synthesis of novel β-peptide analogs for a wide range of applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-L-β-Homoglutamine
Introduction: Navigating the Challenges of Incorporating Boc-L-β-Homoglutamine
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering a pathway to novel therapeutics with enhanced efficacy, stability, and bioavailability. Boc-L-β-Homoglutamine, a β-amino acid analogue of glutamine, presents a unique opportunity to explore new peptide conformations and biological activities. However, its successful integration into peptides via solid-phase peptide synthesis (SPPS) is not without its challenges. The primary obstacle is the propensity for intramolecular cyclization, leading to the formation of a stable six-membered lactam ring, which truncates the peptide chain and complicates purification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents and protocols for the efficient incorporation of Boc-L-β-Homoglutamine in Boc-SPPS. We will delve into the mechanistic rationale behind our recommendations, offering field-proven insights to mitigate side reactions and ensure the synthesis of high-purity peptides.
The Critical Hurdle: Six-Membered Lactam Formation
The key challenge in coupling Boc-L-β-Homoglutamine lies in the competitive intramolecular cyclization reaction. The deprotected β-amino group can readily attack the side-chain amide, forming a thermodynamically stable six-membered piperidinone ring. This side reaction is particularly problematic during the activation and coupling steps, where the carboxyl group is rendered highly reactive.
To favor the desired intermolecular peptide bond formation over this intramolecular side reaction, the chosen coupling strategy must be highly efficient and rapid. The goal is to ensure that the activated Boc-L-β-Homoglutamine reacts with the free N-terminus of the growing peptide chain on the solid support before it has the opportunity to cyclize.
Recommended Coupling Reagents: A Comparative Analysis
The choice of coupling reagent is paramount to the successful synthesis of peptides containing Boc-L-β-Homoglutamine. Our analysis of commonly used reagents indicates a clear preference for those that promote rapid and efficient amide bond formation, thereby minimizing the time the activated amino acid is susceptible to intramolecular cyclization.
| Coupling Reagent | Class | Mechanism of Action & Rationale for Use with Boc-L-β-Homoglutamine |
| HATU | Aminium Salt | Forms a highly reactive OAt-active ester. The 7-aza group in the benzotriazole ring enhances the leaving group potential, leading to faster acylation rates compared to HBTU. This rapid kinetics is crucial for outcompeting the intramolecular cyclization of Boc-L-β-Homoglutamine.[1][2] |
| HBTU | Aminium Salt | Forms an OBt-active ester, which is less reactive than the OAt-ester formed by HATU. While still an effective coupling reagent, the slower reaction kinetics may provide a larger window for lactam formation.[2] |
| DIC/HOBt | Carbodiimide | Forms an OBt-active ester in situ. This method is generally slower than using pre-formed aminium salts like HATU, which could increase the risk of cyclization. However, it is a cost-effective option and can be effective if reaction conditions are carefully optimized.[3][4] |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful incorporation of Boc-L-β-Homoglutamine into peptide sequences using Boc-SPPS. Researchers should note that optimization may be necessary based on the specific peptide sequence and resin characteristics.
Protocol 1: HATU-Mediated Coupling of Boc-L-β-Homoglutamine
This protocol is our primary recommendation for minimizing lactam formation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-β-Homoglutamine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc protecting group using standard procedures (e.g., 50% TFA in DCM for 1 x 1 min and 1 x 20 min).
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 min). Wash again with DMF (3x).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-L-β-Homoglutamine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIEA (6.0 eq.) to the solution and vortex for 1-2 minutes. This pre-activation step is critical to ensure the rapid availability of the active ester.
-
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended for another hour. A second coupling is generally not recommended as it may promote side reactions.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, a capping step with acetic anhydride and DIEA in DMF can be performed.
-
Proceed to the deprotection step for the next coupling cycle.
Protocol 2: HBTU-Mediated Coupling of Boc-L-β-Homoglutamine
This protocol is a viable alternative to HATU, though it may require longer reaction times and careful monitoring.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-β-Homoglutamine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Follow steps 1-4 from Protocol 1 for resin swelling, deprotection, washing, and neutralization.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-L-β-Homoglutamine (3.0 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction using the Kaiser test. Due to the slower kinetics of HBTU, a longer reaction time may be necessary.
-
Washing and Capping: Follow steps 9-11 from Protocol 1.
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired coupling reaction and the competing side reaction.
Caption: Desired vs. Undesired Reaction Pathways
Caption: Recommended SPPS Workflow
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the use of the Kaiser test for monitoring coupling completion. A consistently negative Kaiser test after the recommended coupling time is a strong indicator of successful incorporation. Furthermore, we recommend performing a small-scale test synthesis of a short peptide containing Boc-L-β-Homoglutamine to validate the protocol for your specific sequence and to analyze the crude product by LC-MS for the presence of the desired peptide and any potential lactam by-product. The mass of the cyclized by-product will be that of the Boc-L-β-Homoglutamine minus the mass of water (18.015 Da).
Conclusion
The successful incorporation of Boc-L-β-Homoglutamine into peptides using SPPS is achievable with careful selection of coupling reagents and optimized protocols. The primary challenge of intramolecular lactam formation can be effectively mitigated by employing a fast and highly efficient coupling reagent such as HATU. By following the detailed protocols and recommendations outlined in this application note, researchers can confidently synthesize novel peptides containing this valuable non-natural amino acid, paving the way for new discoveries in peptide-based therapeutics.
References
Application Note: A Strategic Guide to the Purification of Synthetic Peptides Containing β-Homoglutamine by RP-HPLC
Abstract
The integration of non-canonical amino acids, such as β-homoglutamine, into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability and modulating biological activity. However, these modifications introduce unique challenges into the purification process. This application note provides a comprehensive, in-depth guide to the purification of synthetic peptides containing β-homoglutamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the physicochemical impact of β-homoglutamine on peptide behavior, detail a robust, step-by-step purification protocol from method development to final analysis, and offer expert insights into overcoming common chromatographic hurdles. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient purification workflow for these novel therapeutic candidates.
Introduction: The Chromatographic Challenge of β-Homoglutamine
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for generating novel peptide sequences.[1][2] However, the process invariably yields a crude product containing a mixture of the target peptide and synthesis-related impurities, such as deletion sequences, truncated peptides, and incompletely deprotected species.[3][4] The purification of this complex mixture is a critical and often challenging step.[5][6]
The introduction of β-homoglutamine (β-hGln), a homolog of glutamine with an additional methylene group in its side chain, further complicates this process. This seemingly minor structural change has a significant impact on the peptide's overall hydrophobicity.[7][8]
Causality Behind the Challenge: The fundamental principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the separation of molecules based on their hydrophobicity.[9][10] The additional methylene group in β-hGln increases the non-polar character of its side chain compared to glutamine. Consequently, a peptide containing β-hGln will exhibit stronger hydrophobic interactions with the stationary phase of the RP-HPLC column, leading to a longer retention time. This altered elution profile necessitates a tailored purification strategy distinct from that of its canonical counterpart.
Core Principles of Peptide RP-HPLC
RP-HPLC separates peptides via hydrophobic interactions between the analyte and a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains).[11] The peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic peptides to adsorb to the stationary phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied, which progressively disrupts these hydrophobic interactions and elutes the peptides in order of increasing hydrophobicity.[9][10]
The Role of Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is almost universally used as a mobile phase additive (0.05-0.1% v/v).[12][13] It serves two critical functions:
-
Ion Pairing: TFA forms an ion pair with positively charged residues (e.g., Lys, Arg, His) on the peptide, neutralizing their charge and enhancing their hydrophobic interaction with the stationary phase, leading to more predictable retention.
-
Silanol Masking: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause undesirable ionic interactions, leading to peak tailing and poor resolution.[14]
Experimental Protocol: From Crude Product to Purified Peptide
This protocol provides a self-validating system, beginning with an analytical "scouting" run to define parameters, followed by a scaled-up preparative run for purification.
Materials and Reagents
-
Crude Peptide: Lyophilized crude peptide containing β-homoglutamine, post-cleavage from SPPS resin.
-
Solvent A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Diluent: 5-10% acetonitrile in water, or a weak solution of acetic acid in water if solubility is an issue.[15]
-
All solvents should be filtered (0.22 µm) and degassed prior to use.
Instrumentation and Column Selection
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column Selection: The choice of column is critical for successful peptide separation.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 | Provides strong hydrophobic retention suitable for a wide range of peptides. |
| Pore Size | Wide Pore (300 Å) | Ensures that peptide molecules can freely access the bonded phase within the pores for optimal interaction and separation.[14] |
| Particle Size | 5-10 µm | Offers a good balance between resolution and backpressure for preparative applications. |
| Dimensions | Analytical: 4.6 x 150-250 mmPreparative: 21.2 x 150-250 mm | Analytical column for method development; preparative column for purification scale-up. |
Workflow Overview
The purification process follows a logical sequence from small-scale method development to large-scale purification and analysis.
Caption: Overall workflow for peptide purification.
Step 1: Analytical Scouting Run
The goal of this initial run is to determine the retention time and approximate elution percentage of the target peptide.[1]
-
Sample Preparation: Prepare a stock solution of the crude peptide at ~1 mg/mL in the sample diluent.
-
Method Setup:
-
Column: Analytical C18 Column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A broad, linear gradient is used to ensure all components elute.
-
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 50 | 5 | 95 |
| 55 | 5 | 95 |
| 56 | 95 | 5 |
| 60 | 95 | 5 |
-
Analysis: Run the sample. The resulting chromatogram will show the elution profile of the crude mixture. Identify the main peak, which is likely the target peptide. Confirm its identity with Mass Spectrometry (LC-MS). Note the percentage of Solvent B at which this peak elutes.
Step 2: Preparative Purification Run
Now, the method is scaled up and the gradient is optimized to achieve high resolution around the target peptide.
-
Sample Preparation: Dissolve the bulk of the crude peptide in a minimal volume of sample diluent. The concentration can be higher (e.g., 10-20 mg/mL), but ensure it is fully dissolved to prevent column clogging.
-
Method Setup:
-
Column: Preparative C18 Column (e.g., 21.2 x 250 mm, 10 µm, 300 Å).
-
Flow Rate: Scale up the flow rate based on the column diameter (e.g., ~20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 215 nm.
-
Gradient Optimization: Design a shallow gradient centered around the elution percentage found in the scouting run. For example, if the peptide eluted at 40% B:
-
Start %B: 5-10% below elution point (e.g., 30% B).
-
End %B: 5-10% above elution point (e.g., 50% B).
-
Gradient Slope: Aim for a shallow slope of 0.5-1.0% B per minute.
-
-
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 45 | 50 | 50 |
| 50 | 5 | 95 |
| 55 | 5 | 95 |
| 56 | 70 | 30 |
| 60 | 70 | 30 |
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal slope, collecting individual peaks into separate tubes.
Step 3: Fraction Analysis, Pooling, and Lyophilization
-
Analysis: Analyze the collected fractions using the analytical HPLC method developed in Step 1 to assess the purity of each. Confirm the molecular weight of the peptide in the pure fractions using LC-MS.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding the final purified peptide as a white, fluffy powder.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Overlapping Peaks | Gradient is too steep. | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[13] |
| Column is overloaded. | Reduce the amount of crude peptide loaded onto the column. | |
| Peak Tailing | Secondary ionic interactions with the column. | Ensure TFA concentration is 0.1% in both mobile phases.[14] Consider using a different ion-pairing agent if the problem persists. |
| Peptide is aggregating on the column. | Try a different organic modifier (e.g., methanol) or adjust the column temperature.[14] | |
| Low Recovery | Peptide is irreversibly adsorbed to the column. | This can happen with very hydrophobic peptides. Try a less retentive column (e.g., C8 or C4). |
| Peptide has precipitated on the column. | Ensure the sample is fully dissolved before injection. Lower the sample concentration. | |
| Split or Broad Peaks | Sample solvent is too strong. | Dissolve the crude peptide in a solvent with low or no organic content (e.g., 5% Acetonitrile or 0.1% Acetic Acid). |
| Column bed has collapsed or is fouled. | Wash the column with a strong solvent series or replace the column. |
Conclusion
The purification of peptides containing β-homoglutamine by RP-HPLC is a highly manageable process when approached systematically. The key to success lies in recognizing the increased hydrophobicity imparted by this non-canonical amino acid and adjusting the chromatographic strategy accordingly. By employing a two-stage approach—an analytical scouting run to define the elution window followed by an optimized, shallow-gradient preparative run—researchers can consistently achieve high-purity peptide products. This robust protocol serves as a foundational method that can be adapted to a wide variety of sequences, thereby accelerating the development of novel peptide-based therapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. bachem.com [bachem.com]
- 3. quora.com [quora.com]
- 4. bachem.com [bachem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-L-beta-Homoglutamine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of β-Amino Acids in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties. Among these, β-amino acids, such as Boc-L-beta-Homoglutamine, offer unique advantages. The additional methylene group in the peptide backbone can lead to increased metabolic stability by conferring resistance to enzymatic degradation, improved receptor affinity and selectivity, and the ability to form unique secondary structures not accessible to α-peptides.[1] this compound, a derivative of glutamine, introduces a hydrophilic side chain with a primary amide, which can participate in hydrogen bonding and potentially modulate the solubility and target interactions of the resulting peptide.
This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), and key considerations for the purification and characterization of the final peptide product. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to provide a robust framework for the successful synthesis of β-homoglutamine-containing peptides.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 336182-06-0 | [1][2][3] |
| Molecular Formula | C11H20N2O5 | [1][2][4] |
| Molecular Weight | 260.29 g/mol | [1][2][4] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥ 98% (typically by NMR) | [1][2] |
| Storage | 0-8°C | [1][2] |
Note: It is crucial to obtain the certificate of analysis from the supplier for lot-specific data.
Core Principles of Boc-SPPS for β-Amino Acid Incorporation
Boc-based SPPS is a well-established method for peptide synthesis.[5][6][7] The general workflow involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
The incorporation of this compound presents a specific challenge due to steric hindrance. The β-amino acid backbone can slow down the kinetics of the coupling reaction compared to α-amino acids.[8] Therefore, the selection of a highly efficient coupling reagent and optimized reaction conditions are paramount to achieving high coupling yields and minimizing the formation of deletion sequences.
Recommended Materials and Reagents
Resins
-
PAM (Phenylacetamidomethyl) Resin: A standard choice for Boc-SPPS, offering good stability to the repeated TFA treatments for Boc deprotection and clean cleavage with strong acids like HF or TFMSA.[9][10][11]
-
Merrifield Resin: The classical resin for Boc-SPPS. While still widely used, the benzyl ester linkage is more acid-labile than the linkage in PAM resin, which can lead to premature cleavage of the peptide chain during synthesis.[9]
Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of β-amino acids.[4] Uronium/aminium salt-based reagents are generally more effective than carbodiimides for such challenging couplings.
| Coupling Reagent | Key Features | Recommendation for this compound |
| HATU | Highly reactive, forms a more reactive OAt-ester intermediate, leading to faster and more complete couplings, especially for sterically hindered amino acids.[1][6][12][13] | Highly Recommended. The superior performance of HATU in sterically demanding situations makes it the preferred choice.[1][12] |
| HBTU | A widely used and effective coupling reagent. Forms a less reactive OBt-ester compared to HATU, which may result in slower reaction times for hindered couplings.[3][12] | Recommended. A good alternative to HATU, though longer coupling times may be necessary. |
| DIC/HOBt | A classical carbodiimide-based coupling method. Generally less efficient for sterically hindered amino acids compared to uronium salts.[8] | Use with caution. May require double coupling or extended reaction times. |
Solvents and Other Reagents
-
N,N-Dimethylformamide (DMF): Peptide synthesis grade.
-
Dichloromethane (DCM): Peptide synthesis grade.
-
Trifluoroacetic Acid (TFA): Reagent grade.
-
N,N-Diisopropylethylamine (DIEA): Reagent grade.
-
Piperidine: Reagent grade (for Kaiser test).
-
Ninhydrin: Reagent grade (for Kaiser test).
-
Scavengers for Cleavage: e.g., Anisole, Thioanisole, 1,2-Ethanedithiol (EDT).
-
Ether (diethyl or methyl tert-butyl): For peptide precipitation.
Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation
-
Place the desired amount of PAM or Merrifield resin in a suitable SPPS reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[14]
Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
Neutralization
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step with 10% DIEA in DMF for 2 minutes.
-
Wash the resin with DMF (3x) to remove excess base.
Coupling of this compound (HATU Protocol)
This protocol is highly recommended for efficient coupling of the sterically hindered this compound.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.[12]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended. Start with a coupling time of 2-4 hours.[8]
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling (double coupling).
-
Washing: Upon completion, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Figure 2: Simplified activation and coupling mechanism using HATU.
Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are required.[15][16]
Standard Cleavage Cocktail (Reagent K) [15]
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether or methyl tert-butyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold ether and dry under vacuum.
Potential Side Reactions and Mitigation Strategies
Pyroglutamate Formation
N-terminal glutamine residues are known to undergo base-catalyzed cyclization to form pyroglutamate, which terminates the peptide chain.[2] While the propensity of β-homoglutamine to undergo a similar side reaction is less documented, it is a potential concern.
Figure 3: Potential for pyroglutamate formation from N-terminal β-homoglutamine.
Mitigation Strategies:
-
Use of HOBt: Adding HOBt to the deprotection solution can suppress this side reaction.[2]
-
In Situ Neutralization: Protocols where neutralization and coupling occur simultaneously can minimize the exposure of the free N-terminal amine to basic conditions.
-
Avoid Excess Base: Use the minimum necessary amount of DIEA during neutralization and coupling.
Dehydration of the Side-Chain Amide
The side-chain amide of glutamine can be dehydrated to a nitrile during activation with carbodiimides.[17] While less common with uronium salt reagents like HATU, it is still a possibility. Using a protected form of glutamine, such as Fmoc-Gln(Trt)-OH in Fmoc-SPPS, is the standard way to prevent this.[17] For Boc-SPPS, if this side reaction is observed, the use of a side-chain protecting group on the β-homoglutamine may be necessary, although this would require a custom synthesis of the protected amino acid.
Purification and Characterization
Purification by RP-HPLC
The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][18][19]
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: The incorporation of a β-amino acid can increase the hydrophobicity of the peptide, leading to longer retention times. A shallow gradient is recommended for optimal separation. A typical starting gradient would be 5-65% Solvent B over 60 minutes. This will likely require optimization for each specific peptide.[18][19][20][21]
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection and Lyophilization: Collect fractions containing the desired peptide, confirm purity by analytical HPLC, pool the pure fractions, and lyophilize to obtain the final product.[7]
Characterization
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Expected Result: The observed mass should match the calculated theoretical mass of the peptide containing the incorporated this compound.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the peptide sequence. The fragmentation pattern of peptides containing β-amino acids can be different from that of α-peptides, with some studies reporting unusual fragmentation patterns.[22][23][24][25][26] Careful analysis of the b- and y-ion series is necessary to confirm the position of the β-homoglutamine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and stereochemistry of the peptide.
-
Technique: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can provide detailed structural information.
-
Expected Observations: The incorporation of a β-amino acid will introduce unique signals in the NMR spectrum. The chemical shifts of the protons in the β-amino acid residue will differ from those of α-amino acids.[27][28][29][30][31] Specifically, one would expect to see characteristic shifts for the additional methylene protons in the backbone. The downfield shift of αH and NH resonances can be indicative of β-sheet formation.[28]
Solution-Phase Synthesis Considerations
For the synthesis of very short peptides or peptide fragments, solution-phase synthesis can be a viable alternative.[32][33][34][35] The general principles of protection, activation, and coupling are similar to SPPS.
General Workflow for a Dipeptide Synthesis:
-
Protect the C-terminus of the first amino acid (e.g., as a methyl or benzyl ester).
-
Couple the this compound using a suitable coupling reagent (e.g., HATU, DIC/HOBt) in an appropriate solvent (e.g., DMF, DCM).
-
Purify the resulting dipeptide by chromatography.
-
Remove the Boc group with TFA.
-
Remove the C-terminal ester by saponification or hydrogenolysis.
This approach requires purification after each step, making it more laborious for longer peptides compared to SPPS.
Conclusion
The incorporation of this compound into peptide sequences offers exciting possibilities for the development of novel therapeutics with enhanced properties. While its synthesis presents challenges due to steric hindrance, the use of optimized protocols, particularly with highly efficient coupling reagents like HATU, can lead to successful outcomes. Careful monitoring of the coupling reactions, awareness of potential side reactions, and rigorous purification and characterization are essential for obtaining high-quality β-homoglutamine-containing peptides. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this and other β-amino acids in their peptide design and synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. uab.edu [uab.edu]
- 25. researchgate.net [researchgate.net]
- 26. research.cbc.osu.edu [research.cbc.osu.edu]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. chem.uzh.ch [chem.uzh.ch]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 33. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging Boc-L-beta-Homoglutamine for the Synthesis of Advanced Bioactive Peptides
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry and drug development.[1] Among these, β-amino acids are of particular interest due to their ability to confer resistance to enzymatic degradation and induce unique secondary structures.[2][3] This document provides a comprehensive guide for researchers on the application of N-α-Boc-L-β-homoglutamine (Boc-L-β-Hgn-OH), a valuable building block for creating novel peptide analogs with enhanced therapeutic potential.[4][5] We will explore the underlying principles, provide detailed, field-proven protocols for its incorporation via Boc-chemistry solid-phase peptide synthesis (SPPS), and discuss the strategic implications for designing next-generation bioactive peptides.
Introduction: The Significance of β-Amino Acids in Peptide Design
Bioactive peptides are promising therapeutic agents, but their application is often limited by poor metabolic stability and conformational flexibility.[6][7] The introduction of β-amino acids, which contain an additional carbon atom in their backbone compared to their α-analogs, directly addresses these challenges.[5] This structural modification sterically shields the peptide bonds from proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[8]
Boc-L-β-homoglutamine, with its protected β-amino group and a side chain mimicking glutamine, is an excellent tool for:
-
Enhancing Proteolytic Stability: Creating peptides that can withstand enzymatic degradation in biological systems.[5]
-
Modulating Conformation: Inducing stable helical or sheet-like secondary structures that can lead to higher receptor affinity and selectivity.[2]
-
Improving Pharmacokinetic Profiles: The increased stability often translates to improved bioavailability and a longer duration of action.[5]
This guide focuses on the practical application of Boc-L-β-homoglutamine using the robust and well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[9][10]
Physicochemical Properties of Boc-L-beta-Homoglutamine
A thorough understanding of the building block's properties is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | (3S)-6-Amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic Acid | [11] |
| Synonyms | Boc-L-β-HomoGln-OH, Nβ-Boc-L-β-homoglutamine | [4][12] |
| CAS Number | 336182-06-0 | [4][11][12][13][14] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [4][11][14] |
| Molecular Weight | 260.29 g/mol | [4][11][14] |
| Appearance | White to off-white powder | [4][12] |
| Storage | Store at 0-8°C | [4][12] |
Core Methodology: Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is a cornerstone of peptide synthesis, particularly for complex or hydrophobic sequences.[15] It relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (often benzyl-based). The Nα-Boc group is removed by moderate acid (e.g., Trifluoroacetic Acid, TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[9][16]
General Workflow for Peptide Elongation
The synthesis follows a cyclical process of deprotection, neutralization, and coupling to elongate the peptide chain on an insoluble resin support.[9][17]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence, scale, and available equipment. Handle all reagents, especially TFA and HF, with appropriate personal protective equipment in a certified chemical fume hood.
Protocol 4.1: Incorporation of this compound
This protocol details a single coupling cycle for incorporating Boc-L-β-Hgn-OH into a growing peptide chain on a 0.1 mmol scale using MBHA resin.
Materials:
-
Peptide-resin from the previous cycle (with a free N-terminal amine)
-
Boc-L-β-homoglutamine (0.4 mmol, 4 eq.)
-
HBTU (0.38 mmol, 3.8 eq.)
-
HOBt (0.4 mmol, 4 eq.)
-
N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: If starting a new synthesis or after a prolonged stop, swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.[1]
-
Pre-activation of Amino Acid: a. In a separate vessel, dissolve Boc-L-β-homoglutamine, HBTU, and HOBt in a minimal amount of DMF (approx. 2 mL). b. Add DIEA (0.4 mmol, 4 eq.) to the activation mixture. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically turn a pale yellow.
-
Causality: Pre-activation converts the carboxylic acid of the Boc-amino acid into a more reactive ester, facilitating efficient amide bond formation with the resin's free amine. HBTU is a highly efficient coupling reagent for this purpose.[9]
-
-
Coupling Reaction: a. Drain the DMF from the swelled peptide-resin. b. Add the pre-activated Boc-L-β-homoglutamine solution to the resin. c. Add the remaining DIEA (0.6 mmol, 6 eq.) to the reaction vessel to maintain a basic pH, which is optimal for the coupling reaction. d. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: a. Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. b. If the test is positive (beads turn blue/purple), extend the coupling time or perform a double coupling.
-
Self-Validation: The ninhydrin test is a critical in-process control that validates the completion of the coupling step before proceeding to the next cycle, preventing the formation of deletion sequences.
-
-
Washing: a. Drain the reaction mixture. b. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
- DMF (3x)
- DCM (3x)
- DMF (3x)
-
Causality: Thorough washing is essential for the purity of the final peptide. It prevents side reactions in subsequent steps and ensures that the final product is not contaminated with synthesis reagents.[9]
Protocol 4.2: Nα-Boc Deprotection
Materials:
-
Peptide-resin from the coupling step
-
50% (v/v) Trifluoroacetic Acid (TFA) in DCM
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
Procedure:
-
Pre-wash: Wash the resin with DCM (2x).
-
Deprotection Reaction: a. Add the 50% TFA/DCM solution to the resin. b. Agitate for 1-2 minutes (pre-wash). c. Drain the TFA solution. d. Add a fresh solution of 50% TFA/DCM and agitate for 20-30 minutes.[16]
-
Washing: a. Drain the TFA solution. b. Wash the resin with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove residual acid.[16] The resin now has a free amine (as a TFA salt) ready for neutralization and the next coupling cycle.
Protocol 4.3: Cleavage and Final Deprotection (HF Cleavage)
WARNING: This procedure involves Hydrogen Fluoride (HF), which is extremely hazardous and corrosive. It must be performed by trained personnel using a specialized, dedicated HF cleavage apparatus.
Materials:
-
Dried peptide-resin
-
Anisole (scavenger)
-
Liquid Hydrogen Fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Preparation: a. Place the dried peptide-resin in the reaction vessel of the HF apparatus. b. Add anisole (approx. 1 mL per 0.1 g of resin).
-
Causality: During cleavage, the Boc group forms a reactive tert-butyl cation.[9] Scavengers like anisole are crucial to trap these cations, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.
-
-
HF Cleavage: a. Cool the reaction vessel to 0°C. b. Condense liquid HF into the vessel (approx. 10 mL per gram of resin). c. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: a. Remove the HF by evaporation under a vacuum.
-
Peptide Precipitation and Purification: a. Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavenger and other organic byproducts. b. Precipitate the peptide by adding more cold diethyl ether.[1] c. Collect the crude peptide pellet by filtration or centrifugation. d. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final peptide by mass spectrometry (MS).[1]
Caption: Decision workflow for selecting an HF cleavage cocktail.
Applications and Expected Outcomes
The incorporation of Boc-L-β-homoglutamine can significantly enhance the therapeutic profile of bioactive peptides. For example, in the design of enzyme inhibitors or receptor agonists, the resulting β-peptide analog is expected to exhibit:
-
Increased Potency: The constrained conformation induced by the β-amino acid may lead to a more favorable binding orientation with the biological target.
-
Prolonged Activity: Enhanced resistance to peptidases means the peptide remains active for longer periods in vivo.[5]
-
Novel Functionalities: The altered backbone spacing can lead to novel biological activities not observed in the parent α-peptide.[2][4]
Researchers can use this building block in structure-activity relationship (SAR) studies to systematically probe the effects of backbone extension at specific positions within a peptide sequence.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric hindrance from the β-amino acid. 2. Insufficient reagent equivalents or reaction time. 3. Poor resin swelling. | 1. Double couple the residue. 2. Increase coupling time to 3-4 hours. 3. Use a stronger coupling reagent like HATU. 4. Ensure resin is fully swelled before synthesis. |
| Low Final Yield | 1. Loss of peptide chains during TFA deprotection steps. 2. Incomplete cleavage from the resin. 3. Poor precipitation of the crude peptide. | 1. Use a more stable resin linker (e.g., PAM resin).[16] 2. Increase HF cleavage time or temperature slightly (use caution). 3. Ensure diethyl ether is ice-cold for precipitation. |
| Side Product Formation | 1. Inadequate scavengers during cleavage. 2. Aspartimide formation if Asp residues are present. | 1. Use a scavenger cocktail appropriate for the sequence.[9] 2. For Fmoc synthesis, add HOBt to the piperidine deprotection solution. For Boc, use β-cyclohexyl ester protection for Asp.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 12. chemimpex.com [chemimpex.com]
- 13. parchem.com [parchem.com]
- 14. Boc-β-HoGln-OH Boc-β-Homoglutamine | CAS 336182-06-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 16. chempep.com [chempep.com]
- 17. digital.csic.es [digital.csic.es]
Application Note: Strategic Use of Boc-L-beta-Homoglutamine in the Solid-Phase Synthesis of a Targeted Glutamine Synthetase Inhibitor
Introduction: The Rationale for a Novel Glutamine Synthetase Inhibitor
Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][2] Its essential role in pathogenic bacteria, such as Mycobacterium tuberculosis, makes it a compelling target for novel antibiotic development.[1][3] Inhibitors of GS can disrupt bacterial nitrogen metabolism, leading to cell death.[3] Many existing GS inhibitors are glutamate analogs that target the highly conserved substrate-binding site.[3][4] This application note details a strategic approach to developing a novel peptide-based inhibitor of glutamine synthetase, leveraging the unique properties of the non-canonical amino acid, Boc-L-beta-Homoglutamine.
This compound is a derivative of glutamine with an additional methylene group in its backbone. The incorporation of β-amino acids into peptides is a well-established strategy in medicinal chemistry to enhance proteolytic stability and introduce conformational constraints, which can lead to increased potency and selectivity of the resulting peptidomimetic.[5][6] The longer backbone of β-amino acids can alter the peptide's secondary structure, potentially allowing for novel interactions with the target enzyme that are not achievable with standard α-amino acids.[5]
Herein, we propose the design and synthesis of a hypothetical tripeptide inhibitor, Pro-βhGln-Met(O) , targeting the glutamate binding site of M. tuberculosis glutamine synthetase. The rationale for this design is as follows:
-
L-β-Homoglutamine (βhGln): As a glutamate analog, this residue is designed to occupy the glutamate binding pocket of GS. The beta-amino acid structure is intended to confer resistance to degradation.
-
Methionine Sulfoximine (Met(O)) mimicry: The C-terminal methionine is envisioned to be oxidized to the sulfoximine form post-synthesis. Methionine sulfoximine is a well-known irreversible inhibitor of glutamine synthetase.[3][4] By incorporating this functionality into a peptide, we aim to enhance specificity.
-
Proline (Pro): The N-terminal proline is included to introduce a conformational kink, which can help to orient the other residues optimally within the active site.
This application note will provide a detailed, step-by-step protocol for the solid-phase synthesis of the peptide precursor using this compound, followed by purification, characterization, and a robust protocol for evaluating its inhibitory activity against glutamine synthetase.
Physicochemical Properties of this compound
A thorough understanding of the building block is critical for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C11H20N2O5 | --INVALID-LINK-- |
| Molecular Weight | 260.29 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity | ≥ 98% | --INVALID-LINK-- |
| Storage | 0-8°C | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Pro-βhGln-Met Peptide Precursor
This protocol details the synthesis of the tripeptide using Boc-based solid-phase peptide synthesis (SPPS). The choice of Boc chemistry is predicated on its robustness, though it requires handling of strong acids like trifluoroacetic acid (TFA) and, for final cleavage, hydrofluoric acid (HF).
Diagram of Boc-SPPS Workflow
Caption: Boc-SPPS workflow for the synthesis of Pro-βhGln-Met.
Materials:
-
PAM (phenylacetamidomethyl) resin
-
Boc-L-Met-OH
-
This compound
-
Boc-L-Pro-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous hydrofluoric acid (HF)
-
Anisole (scavenger)
Step-by-Step Procedure:
-
Resin Preparation: Swell 1g of PAM resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Methionine):
-
In a separate vessel, dissolve Boc-L-Met-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the TFA solution and wash with DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 5 minutes each).
-
Wash with DCM (3x).
-
-
Second Amino Acid Coupling (this compound):
-
Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.
-
Expert Insight: The coupling of β-amino acids can sometimes be slower than α-amino acids due to steric hindrance.[5] It is advisable to extend the coupling time to 3-4 hours or to perform a double coupling if the Kaiser test remains positive after the initial coupling.
-
Add the activated solution to the resin and shake.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Deprotection and Neutralization: Repeat steps 3 and 4.
-
Third Amino Acid Coupling (Proline):
-
Pre-activate Boc-L-Pro-OH (3 eq.) as in step 2.
-
Add to the resin and shake for 2 hours.
-
Perform a Kaiser test.
-
-
Final Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Caution: Anhydrous HF is extremely hazardous and must be handled in a specialized apparatus by trained personnel.
-
Dry the peptide-resin under vacuum.
-
In a HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) for 1 hour at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether (2x).
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide.
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.
Protocol 2: Oxidation to Sulfoximine
This step is a post-synthetic modification to generate the active inhibitor.
-
This is a conceptual step. A detailed, validated protocol for the selective oxidation of the methionine residue to methionine sulfoximine within this specific peptide would need to be developed and optimized. Standard methods often involve reagents like hydrogen peroxide or sodium periodate under controlled conditions.
Protocol 3: Glutamine Synthetase Activity and Inhibition Assay
This protocol is adapted from established colorimetric and coupled-enzyme assays for glutamine synthetase.[7][8][9] The assay measures the production of ADP, which is stoichiometrically equivalent to the amount of glutamine synthesized.
Diagram of the Coupled Enzyme Assay Principle
Caption: Principle of the coupled enzymatic assay for GS activity.
Materials:
-
Recombinant M. tuberculosis Glutamine Synthetase
-
Imidazole-HCl buffer (100 mM, pH 7.1)
-
L-Glutamate solution (3 M)
-
ATP solution (250 mM)
-
MgCl2 solution (900 mM)
-
KCl solution (1 M)
-
NH4Cl solution (1.2 M)
-
Phosphoenolpyruvate (PEP) solution (33 mM)
-
β-NADH solution (12.8 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Synthesized inhibitor peptide Pro-βhGln-Met(O)
-
96-well microplate
-
Thermostatted microplate reader
Step-by-Step Procedure:
-
Preparation of Reaction Cocktail: Prepare a master mix of the reaction cocktail containing Imidazole buffer, L-Glutamate, ATP, MgCl2, KCl, and NH4Cl in appropriate volumes.[7]
-
IC50 Determination Setup:
-
Prepare a serial dilution of the inhibitor peptide in the assay buffer. A typical starting range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add a constant amount of glutamine synthetase to each well (except for the 'no enzyme' control).
-
Add the different concentrations of the inhibitor to the wells. Include a 'no inhibitor' control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Initiating the Reaction:
-
To each well, add the reaction cocktail, PEP solution, and NADH solution.
-
Finally, add the PK/LDH enzyme mix to start the coupled reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader thermostatted at 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the rate of ADP production by GS.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the data by expressing the velocities as a percentage of the 'no inhibitor' control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
-
Expected Results and Interpretation
The successful synthesis of the Pro-βhGln-Met(O) peptide and its subsequent testing should yield a dose-dependent inhibition of glutamine synthetase. The IC50 value will provide a quantitative measure of the inhibitor's potency. A low IC50 value (in the nanomolar to low micromolar range) would indicate a potent inhibitor warranting further investigation.
Further kinetic studies (e.g., varying the substrate concentration in the presence of the inhibitor) would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).
Conclusion
This application note provides a comprehensive framework for the rational design, synthesis, and evaluation of a novel peptide-based inhibitor of glutamine synthetase using this compound. The incorporation of a β-amino acid offers a promising strategy to enhance the drug-like properties of peptide inhibitors. The detailed protocols provided herein serve as a guide for researchers aiming to explore this exciting area of enzyme inhibitor development. The principles and methods described can be adapted to target other enzymes where substrate mimicry is a viable inhibitory strategy.
References
- 1. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Glutamine Synthetase (GST) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 9. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
solution-phase synthesis with Boc-L-beta-Homoglutamine
An In-Depth Guide to the Solution-Phase Synthesis of Peptides Incorporating Boc-L-beta-Homoglutamine
Authored by a Senior Application Scientist
This document provides a detailed exploration of the methodologies and underlying principles for the successful solution-phase synthesis of peptides containing the non-canonical amino acid, N-tert-butyloxycarbonyl-L-beta-homoglutamine (Boc-L-β-HGln-OH). Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond simple step-by-step instructions to elucidate the rationale behind critical process decisions, ensuring both technical accuracy and practical applicability.
The incorporation of β-amino acids, such as β-homoglutamine, into peptide backbones is a powerful strategy in medicinal chemistry.[1] The additional methylene group in the backbone can confer remarkable properties, including enhanced resistance to proteolytic degradation and the ability to form unique, stable secondary structures.[2] While solid-phase peptide synthesis (SPPS) is a dominant methodology, classical solution-phase synthesis remains indispensable for specific applications, including large-scale synthesis and the preparation of complex peptide fragments where solubility issues on a solid support may arise.[3][4]
This guide provides a comprehensive framework for the coupling of Boc-L-β-HGln-OH, addressing the nuances of this specific β-amino acid derivative.
Physicochemical Profile: this compound
A thorough understanding of the starting material is fundamental to any successful synthesis. Boc-L-β-HGln-OH is a white to off-white powder that serves as a key building block for introducing a glutamine-like side chain with an extended backbone into a peptide sequence.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [5][7] |
| Molecular Weight | 260.29 g/mol | [5][7] |
| IUPAC Name | (3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | [7] |
| Appearance | White to off-white powder | [5] |
| Storage Conditions | 0-8°C | [5] |
| Purity | ≥ 98% (typically by NMR) | [5] |
Core Synthetic Strategy: A Step-by-Step Elucidation
The solution-phase synthesis of a peptide is a cyclical process involving the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next N-protected amino acid. The workflow below illustrates a single coupling cycle for incorporating Boc-L-β-HGln-OH.
Caption: General workflow for a single coupling cycle in solution-phase synthesis.
Protocol 1: N-terminal Boc Group Deprotection
The Boc group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions, and its facile removal under acidic conditions.[8]
Principle: The deprotection is an acid-catalyzed cleavage. The tert-butyl carbocation that is formed is highly stable, driving the reaction to completion. The resulting carbamic acid readily decarboxylates to yield the free amine.[3][8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Methodology:
-
Dissolve the N-Boc protected peptide in Dichloromethane (DCM) (approx. 10 mL per gram of peptide).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (e.g., 10 mL TFA for 10 mL DCM).[9] Common ratios of TFA/DCM range from 25% to 50%.[10]
-
Stir the reaction at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is the trifluoroacetate salt of the peptide, which is typically used directly in the next step after neutralization.
Protocol 2: Carboxyl Group Activation and Coupling
To form the peptide bond, the carboxyl group of the incoming Boc-L-β-HGln-OH must be activated to make it more susceptible to nucleophilic attack by the free amine of the peptide chain.[11] The choice of coupling reagent is critical, especially for potentially sterically hindered β-amino acids.[12]
Principle of Activation (Carbodiimide Example): Carbodiimides like DCC or DIC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. The addition of nucleophiles like 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester (OBt ester), which is more stable, less prone to racemization, and reacts efficiently with the amine.[13]
Caption: Activation pathway using a carbodiimide (DIC) and an additive (HOBt).
Coupling Reagent Selection:
| Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, DIC/HOBt, EDC | Cost-effective, well-established.[13] | DCC byproduct (DCU) is insoluble, requiring filtration. DIC byproduct is soluble.[13] Risk of racemization without additives. |
| Onium Salts (Aminium) | HBTU, HATU, HCTU | Fast reaction times, high efficiency, even for hindered couplings.[14][15] Byproducts are water-soluble. | More expensive. HATU is particularly effective but costly.[14] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Excellent reactivity, low racemization.[11][15] Useful for fragment coupling and cyclization. | Can be more expensive than carbodiimides. |
Methodology (General Protocol using HATU):
-
In a reaction vessel, dissolve the deprotected peptide-TFA salt (1.0 eq.) in an appropriate solvent like N,N-Dimethylformamide (DMF) (approx. 10-20 mL per gram).
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) (2.5-3.0 eq.) to neutralize the TFA salt and maintain a basic pH. Stir for 10-15 minutes.
-
In a separate vessel, dissolve Boc-L-β-HGln-OH (1.1-1.2 eq.) and HATU (1.1 eq.) in DMF.
-
Add DIEA (2.0 eq.) to this second vessel to facilitate the formation of the active ester. Allow this pre-activation to proceed for 2-5 minutes.
-
Add the pre-activated amino acid solution to the reaction vessel containing the neutralized peptide.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with a solvent like Ethyl Acetate.
-
Perform a series of aqueous washes to remove DMF and water-soluble byproducts. Typically:
-
Wash with 5% citric acid solution (to remove excess base).
-
Wash with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt/HOAt).
-
Wash with brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[10]
-
Purification and Characterization
The final and most critical step is the purification of the crude peptide. The incorporation of a β-homoamino acid can increase the overall hydrophobicity of the peptide, which may necessitate adjustments to standard purification protocols.[16]
Primary Technique: Reverse-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (commonly acetonitrile) in water, with an acidic modifier like 0.1% TFA.[17]
-
Considerations for β-Homoamino Acid Peptides:
-
Increased Retention Time: The extra methylene group generally increases hydrophobicity, leading to longer retention times compared to an analogous α-peptide.[16]
-
Aggregation: Peptides containing glutamine residues can be prone to aggregation.[18] The altered backbone geometry from the β-amino acid may also influence aggregation propensity.[16] Using solubilizing agents or optimizing the mobile phase may be necessary.
-
Peak Broadening: Aggregation or conformational heterogeneity in solution can lead to broad peaks. Adjusting temperature or the gradient slope can sometimes improve peak shape.
-
General RP-HPLC Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water, DMSO).
-
Filter the sample through a 0.45 µm filter before injection.
-
Use a C18 column and a mobile phase system of:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Apply a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes) to elute the peptide.
-
Monitor the elution profile at 210-220 nm.[17]
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient activation or short reaction time. 2. Steric hindrance from the β-amino acid.[12] 3. Poor solubility of peptide chain. | 1. Extend the reaction time or perform a second coupling. 2. Switch to a more potent coupling reagent like HATU.[14] 3. Change solvent to NMP or add solubilizing agents like a small amount of DMSO. |
| Racemization | 1. Over-activation or prolonged exposure to base. 2. Using a carbodiimide without an additive like HOBt or OxymaPure.[11] | 1. Use a weaker base like N-methylmorpholine (NMM) instead of DIEA. Reduce pre-activation time.[12] 2. Always use an additive. Onium salt reagents (HATU, PyBOP) generally result in lower racemization.[11] |
| Low Yield After Workup | 1. Incomplete reaction. 2. Loss of product into the aqueous phase during washes (if peptide is very polar). | 1. See "Incomplete Coupling" above. 2. Reduce the number of washes or back-extract the aqueous layers with the organic solvent. |
| Difficult Purification | 1. Co-elution of impurities (e.g., deletion sequences). 2. Aggregation leading to broad or multiple peaks.[16][19] | 1. Optimize the HPLC gradient (make it shallower) to improve resolution. 2. Try a different stationary phase (e.g., C8) or mobile phase modifier. For aggregation, try purification at a lower concentration or higher temperature. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-peptide [bionity.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biomatik.com [biomatik.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. 肽偶联剂选择指南 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
Application Notes and Protocol for Manual Boc Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a foundational and robust methodology for the chemical synthesis of peptides. This technique involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain covalently anchored to an insoluble solid support. The key principle of the Boc/Bzl (benzyl) strategy lies in graduated acid lability: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (typically benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2] This document provides a detailed, step-by-step protocol for manual Boc-SPPS, intended for researchers, scientists, and professionals in drug development, with an emphasis on the chemical principles and practical considerations that ensure a successful synthesis.
Introduction: The Logic of the Boc/Bzl Strategy
The Boc/Bzl strategy, pioneered by R.B. Merrifield, revolutionized peptide synthesis by immobilizing the peptide on a solid support, thereby simplifying the purification process at each step.[3][4][] Excess reagents and soluble byproducts are simply washed away by filtration, a stark contrast to the laborious purification required in solution-phase synthesis.[4][6]
The success of this strategy hinges on the differential stability of the protecting groups to acid. The Nα-Boc group is highly sensitive to moderate acids (e.g., 25-50% TFA in dichloromethane), which allows for its selective removal at each cycle without disturbing the side-chain protection or the link to the resin.[1][7] The side-chain protecting groups, typically benzyl ethers, esters, and carbamates, are stable to these conditions but are readily cleaved by strong acids like HF, which also cleaves the peptide from the resin support in the final step.[1][8][9] This orthogonal, yet related, acid lability is the cornerstone of the Boc/Bzl protection scheme.[1]
Materials and Reagents
Solid Support (Resin)
The choice of resin is critical and dictates the C-terminal functionality of the final peptide.
| Resin Type | C-Terminal Functionality | Common Linker | Cleavage Condition |
| Merrifield Resin | Carboxylic Acid | Chloromethyl | Strong Acid (e.g., HF, TFMSA)[7] |
| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl | Strong Acid (e.g., HF)[7] |
| MBHA/BHA Resin | Carboxamide | Benzhydrylamine | Strong Acid (e.g., HF, TFMSA)[2][7] |
-
Merrifield Resin: The classic support for generating peptide acids. The first amino acid is typically attached as its cesium salt to the chloromethylated polystyrene resin to minimize racemization.[7]
-
PAM (Phenylacetamidomethyl) Resin: Offers greater stability of the peptide-resin linkage to the repeated TFA treatments compared to the standard Merrifield resin, reducing premature chain loss in long syntheses.[7]
-
MBHA (Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: Used for the synthesis of peptide amides. The first amino acid is coupled directly to the amine handle of the resin using standard coupling protocols.[7]
Reagents and Solvents
-
Nα-Boc-protected amino acids: With appropriate side-chain protection (e.g., Boc-Ala-OH, Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH).
-
Dichloromethane (DCM): Peptide synthesis grade, anhydrous.
-
N,N-Dimethylformamide (DMF): Peptide synthesis grade, anhydrous.
-
Trifluoroacetic Acid (TFA): Reagent grade.
-
N,N-Diisopropylethylamine (DIEA): Reagent grade.
-
Coupling Reagents: See Table 2.
-
Scavengers: Anisole, thioanisole, p-cresol, 1,2-ethanedithiol (EDT), dimethyl sulfide (DMS).
-
Cleavage Acids: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Solvents for Washing: Isopropanol (IPA), Methanol (MeOH).
-
Ether: Diethyl ether or Methyl-tert-butyl ether (MTBE), cold.
The Boc-SPPS Cyclical Workflow
The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid residue to the growing chain. A single cycle consists of three main stages: Deprotection, Neutralization, and Coupling.
Caption: The cyclical workflow of manual Boc solid-phase peptide synthesis.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 0: Resin Preparation and Swelling
Rationale: The polystyrene-based resin must be swollen in a suitable solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.
-
Place the resin (e.g., 200 mg of 0.5 mmol/g substituted Merrifield resin) into a fritted reaction vessel.
-
Add DCM (approx. 10 mL/g of resin) to cover the resin.
-
Agitate gently (e.g., using a shaker or manual swirling) for 30-60 minutes at room temperature.[2]
-
Drain the solvent by filtration.
Step 1: Nα-Boc Deprotection
Rationale: The acid-labile Boc group is removed to expose the N-terminal amine for the next coupling reaction. A pre-wash step ensures efficient deprotection. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form the stable tert-butyl cation, which is released as isobutylene and CO₂.[10]
-
Add a solution of 25-50% TFA in DCM (v/v) to the swollen resin.[2][7]
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add fresh 25-50% TFA/DCM solution and agitate for 20-30 minutes.[2][7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual TFA:
-
DCM (3x)
-
Isopropanol (IPA) (2x)[7]
-
DCM (3x)
-
Causality Note: The tert-butyl cations generated during deprotection are reactive electrophiles.[1][3] If sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) are present in the sequence, they can be alkylated. Adding a scavenger like 0.5% 1,2-ethanedithiol (DTE) to the deprotection solution can trap these cations and prevent side reactions.[1][7][11]
Step 2: Neutralization
Rationale: After TFA treatment, the newly exposed N-terminal amine exists as a protonated trifluoroacetate salt. This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine using a non-nucleophilic base.
-
Add a solution of 5-10% DIEA in DCM (v/v) to the resin.
-
Agitate for 1-2 minutes.
-
Drain the neutralization solution. Repeat this step once more.
-
Wash the resin thoroughly to remove excess DIEA:
-
DCM (3x)
-
DMF (2x, if DMF is used in the coupling step)
-
Expert Insight: In-situ neutralization protocols, where the neutralization and coupling steps are combined, can save time and may improve coupling efficiency for difficult sequences by minimizing aggregation.[1][11]
Step 3: Amino Acid Coupling
Rationale: The incoming Nα-Boc-protected amino acid is activated to form a reactive species that readily acylates the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.
-
Pre-activation (Recommended): In a separate vessel, dissolve the Nα-Boc-amino acid (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 eq.) in a minimal amount of DMF. Add DIEA (6-8 eq.) and allow the mixture to pre-activate for 1-5 minutes.[12]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[2][11] A blue color indicates an incomplete reaction, while a yellow/colorless result signifies completion. If the test is positive, the coupling step should be repeated ("double coupling").
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (3x)
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)
-
The peptide-resin is now ready for the next cycle, starting again with Step 1: Nα-Boc Deprotection.
Table 2: Common Coupling Reagents for Boc-SPPS
| Reagent | Class | Activation Mechanism | Key Considerations |
| DCC/HOBt | Carbodiimide/ Additive | Forms a reactive O-acylisourea, which is converted to a less racemization-prone HOBt-ester.[13] | The byproduct, dicyclohexylurea (DCU), is insoluble in DCM/DMF but soluble in TFA, allowing for its removal during deprotection.[13] |
| HBTU/TBTU | Uronium/Aminium Salt | Forms a highly reactive HOBt-ester in the presence of a base (DIEA). | Very efficient and fast. Generally preferred for most couplings.[14][15] |
| HATU | Uronium/Aminium Salt | Forms a more reactive OAt-ester. | Highly efficient, especially for sterically hindered amino acids like Ile or Val.[12][14][15] |
| PyBOP | Phosphonium Salt | Forms a reactive HOBt-ester. | Less prone to guanidinylation side reactions compared to uronium salts if used in excess.[15] |
Final Cleavage and Deprotection
Rationale: Once the peptide sequence is fully assembled, a strong acid is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. This step is the most hazardous part of Boc-SPPS and must be performed with extreme caution in a well-ventilated fume hood.
Caption: General workflow for the final cleavage and workup in Boc-SPPS.
Cleavage with Anhydrous Hydrogen Fluoride (HF)
HF is the traditional and highly effective reagent for Boc-SPPS cleavage.[8][9] WARNING: HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. It requires a specialized, dedicated apparatus made of HF-resistant materials (e.g., Kel-F or Teflon). Users must be thoroughly trained in HF safety procedures.
-
Wash the final peptide-resin with DCM and dry it completely under a high vacuum.
-
Place the dry peptide-resin and a magnetic stir bar into the HF reaction vessel. Add appropriate scavengers (e.g., anisole or p-cresol, 1 mL per gram of resin).
-
Cool the vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.
-
Proceed with ether precipitation as described in section 5.3.
Cleavage with TFMSA
Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative that does not require a specialized apparatus, as it does not react with glass.[7][16] However, it may not cleave all protecting groups as efficiently as HF (e.g., Arg(Tos)).[16]
-
Wash and dry the peptide-resin as for HF cleavage.
-
Suspend the dry peptide-resin in a round-bottom flask with appropriate scavengers (e.g., thioanisole, EDT) and TFA.
-
Cool the mixture to 0 °C.
-
Slowly add TFMSA (1 part TFMSA to 10 parts TFA) to the stirred mixture.
-
Stir at room temperature for 1-2 hours.
-
Proceed with ether precipitation.
Peptide Precipitation and Workup
-
After acid removal, break up the resin residue with a spatula and wash it with a small amount of TFA or acetic acid to dissolve the peptide.
-
Filter the solution to remove the resin beads.
-
Add the filtrate dropwise to a large volume (10-20 fold excess) of cold diethyl ether or MTBE with vigorous stirring.
-
The crude peptide will precipitate as a solid.
-
Collect the peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under a high vacuum. The product is now ready for purification, typically by Reverse-Phase HPLC (RP-HPLC).
Common Side Reactions and Mitigation
| Side Reaction | Description | Sequence/Condition Favoring Reaction | Mitigation Strategy |
| Aspartimide Formation | The side-chain carboxyl of Asp attacks the peptide backbone, forming a cyclic imide. This can reopen to form β-aspartyl peptides.[7][17] | Asp-Gly, Asp-Ala, Asp-Ser sequences.[7][17] | Use of side-chain protecting groups that increase steric hindrance (e.g., O-cyclohexyl). |
| Diketopiperazine Formation | The N-terminal amine of a dipeptide-resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[7][17] | Occurs at the dipeptide stage, especially with Pro or Gly as the second residue.[17] | Use in-situ neutralization protocols; couple the third amino acid quickly after deprotection of the second.[17] |
| Alkylation of Trp/Met/Cys | Reactive carbocations generated during TFA deprotection or final HF cleavage can alkylate the nucleophilic side chains of these residues.[1][11] | Presence of Trp, Met, or Cys in the sequence. | Add scavengers (e.g., EDT, thioanisole, DTE) to the TFA deprotection and final cleavage cocktails.[1][7][11] |
| Pyroglutamate Formation | The N-terminal Gln side-chain amide can cyclize with the free N-terminal amine to form a pyroglutamyl residue. | N-terminal Gln residue. | Couple the next amino acid immediately after Gln deprotection; use side-chain protecting groups for Gln if the problem persists. |
Conclusion
The manual Boc solid-phase peptide synthesis strategy remains a powerful and reliable method for creating a wide range of peptides. Its success is rooted in a deep understanding of the principles of differential acid lability, careful selection of resins and reagents, and meticulous execution of the cyclical synthesis protocol. By appreciating the causality behind each step—from the necessity of swelling the resin to the critical role of scavengers in preventing side reactions—researchers can troubleshoot effectively and achieve high-quality crude peptides ready for final purification and application in research, diagnostics, and therapeutic development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Real-Time Monitoring of Boc-L-beta-Homoglutamine Coupling Reactions: Protocols for Ensuring Synthetic Integrity
An Application Note for Drug Development Professionals and Research Scientists
Abstract
The incorporation of non-canonical amino acids like Nβ-Boc-L-β-homoglutamine is a critical strategy in the development of novel peptide therapeutics, enhancing stability and modulating biological activity.[1] The success of peptide synthesis hinges on the near-quantitative completion of each coupling step. Incomplete reactions lead to the formation of deletion sequences and other impurities that are challenging to remove and compromise the final product's purity and efficacy.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for monitoring the coupling reaction of Boc-L-beta-Homoglutamine. We present detailed, step-by-step protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling robust in-process control and troubleshooting of the peptide synthesis workflow.
Introduction: The Imperative for Reaction Monitoring
This compound (Boc-β-hGln-OH) is a protected amino acid derivative increasingly used as a building block in the synthesis of complex peptides and peptidomimetics.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group is acid-labile, making it compatible with various peptide synthesis strategies.[4]
The formation of a peptide bond, or coupling, is the cornerstone of peptide synthesis. This involves the activation of the carboxylic acid of one amino acid (in this case, this compound) and its subsequent reaction with the free N-terminal amine of a growing peptide chain, which is often anchored to a solid support.[5][6] While modern coupling reagents are highly efficient, factors such as steric hindrance, peptide aggregation on the solid support, and suboptimal reaction conditions can lead to incomplete coupling.[7][8]
Failure to confirm the completion of the coupling reaction before proceeding to the next step (N-terminal deprotection) results in the permanent formation of "deletion sequences"—peptides lacking the intended amino acid. These impurities are often structurally similar to the target peptide, making downstream purification exceedingly difficult and reducing the overall yield.[2] Therefore, reliable in-process monitoring is not merely a quality control measure but a fundamental component of a successful and efficient synthesis strategy.
Principles of the Coupling Reaction
The coupling reaction is a condensation reaction that forms an amide (peptide) bond. It is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming this compound. This is achieved using a coupling reagent.
Mechanism Overview:
-
Activation: The coupling reagent reacts with the carboxylic acid of this compound to form a highly reactive intermediate, such as an active ester (e.g., OAt or OBt esters) or an acylisourea intermediate.[9] This step makes the carboxyl carbon highly electrophilic.
-
Nucleophilic Attack: The free N-terminal amine of the peptide chain (on the solid support or in solution) acts as a nucleophile, attacking the activated carboxyl carbon.
-
Peptide Bond Formation: A stable amide bond is formed, and the activating group is released as a byproduct.
Common coupling reagents include uronium/aminium salts like HATU and HBTU, phosphonium salts like PyBOP, and carbodiimides like DCC and EDC.[10][11][12] The choice of reagent can significantly impact reaction kinetics and the potential for side reactions like racemization.[8][9]
Caption: General workflow of a peptide coupling reaction.
Analytical Methods and Protocols
The choice of monitoring technique depends on the required level of information, from a simple qualitative check to precise quantitative analysis and impurity identification.
Caption: Decision tree for selecting a monitoring technique.
Method 1: Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment
TLC is a fast, inexpensive, and effective method to qualitatively assess the presence of unreacted primary or secondary amines on the solid-phase support.[13] It relies on colorimetric tests performed on a small sample of the resin beads.
Principle: The Kaiser test is a highly sensitive method for detecting free primary amines.[14] Ninhydrin reacts with primary amines to produce an intense blue color (Ruhemann's purple). A negative Kaiser test (colorless or yellowish beads) indicates that few, if any, free amines remain, suggesting the coupling reaction is complete. For N-terminal proline, which is a secondary amine, the Kaiser test gives a less intense red-brown color, and alternative methods like the chloranil or isatin test are recommended for clearer results.[14]
Protocol: The Kaiser Test
-
Sample Collection: After the coupling reaction has run for the intended time (e.g., 1-2 hours), withdraw a small sample of the peptide-resin (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash thoroughly with Dimethylformamide (DMF) (3x) followed by ethanol (2x) to remove any residual reagents and solvents. Dry the beads briefly.
-
Reagent Addition: Add the following reagents to the washed beads:
-
2-3 drops of potassium cyanide in pyridine.
-
2-3 drops of ninhydrin in ethanol.
-
2-3 drops of phenol in ethanol.
-
-
Heating: Heat the test tube at 100-120 °C for 3-5 minutes.
-
Observation: Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue beads and/or blue solution.[15]
-
Negative Result (Complete Coupling): Colorless or faint yellow beads and a yellow solution.
-
Method 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring
HPLC is the workhorse for quantitative analysis in peptide synthesis.[16] By analyzing a cleaved aliquot of the peptide-resin, one can quantify the disappearance of the starting material (uncoupled peptide) and the appearance of the desired product.
Principle: A small sample of the peptide-resin is taken from the reaction, and the peptide is cleaved from the solid support using a strong acid cocktail (e.g., containing Trifluoroacetic Acid - TFA). The resulting solution is analyzed by Reversed-Phase HPLC (RP-HPLC). The uncoupled peptide (starting material) and the coupled product will have different retention times due to the addition of the hydrophobic this compound residue. By comparing the peak areas, the percentage conversion can be calculated.[17][18]
Protocol: HPLC Monitoring
-
Sample Collection: At various time points (e.g., T=0, T=30 min, T=60 min, T=120 min), withdraw a small, accurately measured amount of the resin slurry (e.g., 20 mg).
-
Washing: Wash the collected resin thoroughly with DMF and then Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the dry resin and let it react for 1-2 hours at room temperature to cleave the peptide from the support.
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to form a pellet, decant the ether, and dissolve the peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
HPLC Analysis: Inject the sample onto an RP-HPLC system.
-
Column: C18 column (e.g., Agilent AdvanceBio Peptide Mapping).[5]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).
-
Detection: UV at 220 nm.
-
-
Data Interpretation: Identify the peaks corresponding to the starting material (shorter retention time) and the coupled product (longer retention time). Calculate the percent conversion using the peak areas:
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100%
-
Example Data Presentation:
| Time Point (min) | Retention Time (Starting Material) | Retention Time (Product) | % Conversion | Notes |
| 0 | 12.5 min | - | 0% | Pre-coupling baseline |
| 30 | 12.6 min | 14.8 min | 65% | Reaction in progress |
| 60 | 12.5 min | 14.9 min | 92% | Reaction nearing completion |
| 120 | Not Detected | 14.8 min | >99% | Reaction complete |
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Definitive Confirmation
LC-MS combines the separation power of HPLC with the analytical power of mass spectrometry, providing unequivocal confirmation of the product's identity and a detailed profile of any impurities.[2][19]
Principle: The sample preparation is identical to that for HPLC. However, the eluent from the LC column is directed into a mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the confirmation that the main product peak has the correct molecular weight for the successfully coupled peptide. It is also invaluable for identifying the nature of impurities, such as deletion sequences or products of side reactions.[20][21]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare the cleaved peptide sample as described in the HPLC protocol (Section 3.2).
-
LC-MS Analysis: Inject the sample onto an LC-MS system.
-
LC Conditions: Similar to HPLC, but mobile phases containing TFA should be avoided as it can cause ion suppression in the MS source.[5][21] Use a mobile phase modifier like Formic Acid (FA) instead (e.g., 0.1% FA in Water/Acetonitrile).
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.
-
MS Scan Range: Set the scan range to include the expected m/z of the starting material and the product (e.g., 400-2000 m/z).
-
-
Data Interpretation:
-
Extract the ion chromatogram for the theoretical m/z of the product ([M+H]+, [M+2H]2+, etc.).
-
Confirm that the major peak in the chromatogram corresponds to the correct mass of the desired coupled product.
-
Analyze the masses of minor peaks to identify impurities. For example, a peak with the mass of the starting material confirms incomplete coupling. A peak corresponding to the product minus the mass of an amino acid might indicate an impurity from a previous failed step.[21]
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test / <95% Conversion by HPLC | 1. Steric Hindrance: The coupling site is sterically blocked.[8]2. Peptide Aggregation: The peptide chain is folding on the resin, blocking reactive sites.[7]3. Insufficient Reagents/Time: Coupling reagent has degraded or reaction time is too short. | 1. Double Couple: Repeat the coupling step with fresh reagents.[8]2. Use Potent Reagents: Switch to a more powerful coupling reagent like HATU or COMU.[8]3. Disrupt Aggregation: Change the solvent to NMP or add chaotropic salts. Microwave-assisted synthesis can also be effective.[7][22] |
| Multiple Peaks in HPLC/LC-MS | 1. Racemization: Loss of stereochemical integrity during activation.[8]2. Side Reactions: Guanidinylation of the N-terminus by uronium reagents.[7]3. Protecting Group Issues: Premature cleavage or modification of other side-chain protecting groups. | 1. Add Additives: Use an additive like Oxyma Pure or HOAt to suppress racemization. Use a weaker base like N-methylmorpholine (NMM).[6][8]2. Pre-activate: Pre-activate the amino acid with the coupling reagent before adding it to the resin to avoid guanidinylation.[7] |
| Poor HPLC Peak Shape | 1. Wrong Mobile Phase: TFA is often needed for good peak shape with silica-based columns but suppresses MS signals.[5][21]2. Secondary Interactions: The peptide is interacting with residual silanols on the column. | 1. Optimize Method: If using MS, ensure the column is suitable for FA-based methods (e.g., Agilent AdvanceBio Peptide Plus).[5][21]2. Column Choice: Use a column specifically designed for peptide analysis to minimize secondary interactions. |
Conclusion
Rigorous in-process monitoring of the this compound coupling reaction is essential for the successful synthesis of high-purity peptides. A multi-tiered approach, beginning with rapid qualitative checks like the Kaiser test and progressing to quantitative HPLC and definitive LC-MS analysis, provides a robust framework for process control. By implementing these protocols, researchers can ensure high coupling efficiency, minimize the formation of difficult-to-remove impurities, and ultimately accelerate the development of novel peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gilson.com [gilson.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. lcms.cz [lcms.cz]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. agilent.com [agilent.com]
- 22. blog.mblintl.com [blog.mblintl.com]
Troubleshooting & Optimization
troubleshooting incomplete coupling of Boc-L-beta-Homoglutamine
Introduction: Navigating the Challenges of β-Amino Acid Incorporation
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of Boc-L-beta-Homoglutamine.
This compound is a non-canonical amino acid analog that introduces an additional carbon into the peptide backbone, making it a valuable tool for creating peptides with enhanced stability and novel secondary structures.[1][2] However, its unique structure presents specific challenges during SPPS. The β-position of the amine group, combined with the bulky Boc protecting group and a reactive side chain, often leads to significant steric hindrance and reduced reaction kinetics, resulting in incomplete coupling.[3][4]
This document provides a structured, in-depth troubleshooting guide, moving from initial problem identification to advanced optimization strategies. Our goal is to explain the causality behind these challenges and provide field-proven protocols to ensure the successful synthesis of your target peptide.
Section 1: Identifying and Confirming Incomplete Coupling
The first step in troubleshooting is accurate diagnosis. An incomplete coupling reaction leaves unreacted primary amines on the growing peptide chain, which can lead to the formation of deletion sequences and complex purification challenges.
Q1: What is the most reliable indicator of an incomplete this compound coupling reaction?
A1: The most common and reliable method for detecting incomplete coupling is a positive result from the Kaiser test (also known as the ninhydrin test).[5] This colorimetric assay is highly sensitive to the presence of free primary amines.[6][7]
-
Positive Result (Incomplete Coupling): The resin beads and/or the surrounding solution turn a distinct blue or purple color, known as Ruhemann's purple.[6] This indicates a significant population of unreacted N-terminal amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, signifying that the coupling reaction has proceeded to completion (or near completion).[6]
It is crucial to perform this test after each coupling step involving a sterically hindered residue like this compound to ensure the integrity of the final peptide.[5]
Experimental Protocol: The Kaiser Test for Primary Amines
This protocol is a self-validating system to confirm the presence or absence of free amines on the resin.
Reagents:
-
Reagent A (KCN/Pyridine): 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.[6]
-
Reagent B (Ninhydrin/Butanol): 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]
-
Reagent C (Phenol/Butanol): 40 g of phenol dissolved in 20 mL of n-butanol.[6]
Procedure:
-
Sample Collection: Carefully transfer a small sample of resin beads (approx. 5-10 mg) to a clean glass test tube.
-
Washing: Thoroughly wash the beads with Dimethylformamide (DMF) (3 x 1 mL) to remove any residual reagents or unreacted amino acids.[6]
-
Reagent Addition: Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.[6]
-
Incubation: Heat the test tube at 100-110°C for 3-5 minutes.
-
Observation: Remove the tube from the heat and observe the color of the beads and the solution against a white background.
| Result Color | Interpretation | Recommended Action |
| Deep Blue/Purple | Incomplete Coupling | Proceed to Troubleshooting (Section 3) |
| Yellow/Colorless | Complete Coupling | Proceed to the next deprotection step |
| Yellow beads, faint blue solution | Nearly Complete | Consider extending coupling time or proceeding to a capping step |
Section 2: Understanding the Root Causes
Effective troubleshooting requires understanding why a reaction is failing. The difficulties with this compound stem from a combination of structural factors.
Q2: Why is this compound coupling so challenging compared to standard alpha-amino acids?
A2: The low coupling efficiency is primarily due to a convergence of three factors: steric hindrance, altered geometry, and potential side-chain reactions.
-
Severe Steric Hindrance: The environment around the reactive carboxyl group is exceptionally crowded. The bulky tert-butyloxycarbonyl (Boc) group, combined with the beta-amino acid backbone, physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminus.[3][5] This increased steric bulk slows the reaction rate significantly compared to alpha-amino acids.[4]
-
Altered Backbone Geometry: Unlike alpha-amino acids, the amine and carboxyl groups in beta-amino acids are separated by an additional carbon atom. This alters the bond angles and torsional strain, making the ideal geometry for nucleophilic attack less favorable and increasing the activation energy of the reaction.
-
Side-Chain Reactivity: The primary amide in the homoglutamine side chain can undergo an undesirable side reaction—dehydration to a nitrile—when exposed to certain activating agents, particularly carbodiimides like DCC or DIC, under harsh conditions.[8][9] While this is less common with modern coupling reagents, it remains a possibility, especially during prolonged reactions.
Caption: Steric hindrance in this compound coupling.
Section 3: A Systematic Troubleshooting Workflow
If you have confirmed incomplete coupling via a positive Kaiser test, follow this systematic workflow. Start with the simplest and most direct interventions before escalating to more complex solutions.
Caption: Systematic workflow for troubleshooting incomplete coupling.
Step 1: Immediate Action - Recoupling (Double Coupling)
Q3: My Kaiser test is positive. What is the first and simplest step I should take?
A3: The immediate course of action is to perform a recoupling (or "double coupling").[5][10] This involves washing the resin to remove byproducts and then subjecting it to a fresh solution of the activated amino acid. The rationale is that the initial slow kinetics may simply require more time and fresh reagents to drive the reaction to completion. This often resolves minor to moderate coupling failures without needing to change the core chemistry.
Protocol: Standard Recoupling Procedure
-
After the initial coupling, wash the resin thoroughly with DMF (3-5 times) to remove soluble byproducts and unreacted reagents.
-
Prepare a fresh solution of this compound and your chosen coupling reagents at the same concentration as the initial coupling.
-
Add the fresh coupling solution to the washed resin.
-
Allow the reaction to proceed for an extended period, typically 1-2 hours or longer.
-
Wash the resin again with DMF.
-
Perform a second Kaiser test to verify the outcome. If it is still positive, proceed to Step 2.
Step 2: Optimizing the Coupling Chemistry
Q4: Recoupling was unsuccessful. What are the most effective coupling reagents for a hindered residue like this?
A4: If recoupling fails, the activating chemistry is likely not potent enough to overcome the high activation energy. For sterically demanding couplings, onium salt-based reagents are far superior to standard carbodiimides (e.g., DIC, DCC).[3][11] We strongly recommend switching to a high-efficiency uronium/aminium or phosphonium salt.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to form highly reactive OAt-esters.[3][12]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and effective workhorse reagent, though slightly less reactive than HATU.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU but with a superior safety profile, as it does not generate potentially explosive HOBt/HOAt byproducts.[8][12]
Table: Comparison of Recommended Coupling Reagents
| Reagent | Class | Relative Reactivity | Key Advantage | Considerations |
| DIC | Carbodiimide | Standard | Low cost, simple to use.[13] | Often insufficient for hindered couplings; risk of side reactions.[3][14] |
| HBTU | Uronium/Aminium | High | Good balance of reactivity and stability for most couplings.[12] | Based on potentially explosive HOBt.[8] |
| HATU | Uronium/Aminium | Very High | Excellent for highly hindered residues and low racemization.[3][11] | More expensive; based on explosive HOAt.[8] |
| COMU | Uronium/Aminium | Very High | Reactivity rivals HATU; non-explosive byproducts (Oxyma).[8] | Higher cost, but often the best choice for safety and efficacy. |
Q5: How critical are additives like HOBt, HOAt, or OxymaPure when using these reagents?
A5: Additives are absolutely critical . While reagents like HATU and HBTU contain the active moiety (HOAt and HOBt, respectively), the addition of a free additive is still beneficial. When using carbodiimides like DIC, they are mandatory. These additives function as activating agents that form highly reactive esters with the carboxylic acid, which are then attacked by the amine.[15] This two-step process accelerates coupling rates and, crucially, suppresses racemization.[8][16]
-
Recommendation: For challenging couplings, HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure are superior to HOBt.[3][15] The electron-withdrawing nature of the pyridine nitrogen in HOAt makes the resulting active ester more reactive and stable.[15]
Step 3: Modifying Reaction Conditions
Q6: Beyond the reagents, can I improve coupling by changing the solvent, time, or concentration?
A6: Yes, optimizing the physical conditions of the reaction is a powerful strategy, especially when dealing with peptide aggregation.
-
Extend Reaction Time: For hindered residues, a standard 1-hour coupling may be insufficient. Extend the coupling time to 2-4 hours, or even overnight at room temperature.[10]
-
Change the Solvent: If the peptide chain is aggregating on the resin, it can block access to the N-terminus. Switching the primary solvent from DMF to N-Methylpyrrolidone (NMP) can significantly improve outcomes. NMP is a more polar, better solvating agent that can disrupt secondary structures and improve resin swelling.[5]
-
Increase Concentration: The coupling reaction is bimolecular. Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can increase the frequency of molecular collisions and drive the reaction forward.[10]
Step 4: The Final Resort - Capping Unreacted Amines
Q7: I have tried optimizing reagents and conditions, but the Kaiser test remains slightly positive. What is my final option?
A7: If a small fraction of N-termini remains unreacted after exhaustive coupling attempts, the best strategy is to cap them. Capping involves introducing a highly reactive acylating agent, typically acetic anhydride, to permanently block the unreacted amines.[17]
-
Why Cap? Capping prevents the unreacted chains from participating in subsequent coupling steps. This stops the formation of "deletion sequences" (peptides missing one amino acid), which are often very difficult to separate from the desired full-length peptide during purification. The resulting N-acetylated, truncated peptide has a different mass and charge and is easily removed by HPLC.[17][18]
Protocol: Acetyl Capping of Unreacted Amines
-
Following the final failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
Prepare a capping solution. A common mixture is Acetic Anhydride / Diisopropylethylamine (DIPEA) / DMF (e.g., 5:10:85 v/v/v) .
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin extensively with DMF (5-7 times) to remove all capping reagents.
-
Verification: A final Kaiser test should be completely negative (yellow/colorless), confirming that all primary amines have been successfully acetylated.[5] You can now safely proceed with the deprotection of the Boc group on the successfully coupled chains.
Section 4: Preventative and Advanced Strategies
Q8: For future syntheses, are there any advanced techniques to consider for such difficult couplings?
A8: Yes, for exceptionally challenging sequences, microwave-assisted SPPS is a powerful tool. The application of microwave energy can dramatically accelerate reaction rates by overcoming the high activation energy barriers associated with sterically hindered couplings, often reducing reaction times from hours to minutes.[4]
Q9: Should the side-chain amide of this compound be protected?
A9: In most cases for standard Fmoc or Boc synthesis, the side-chain amides of glutamine and asparagine are left unprotected. However, if you are performing a particularly long synthesis (exposing the residue to many coupling cycles) or are restricted to using carbodiimide reagents, protecting the side-chain amide with a Trityl (Trt) group is a robust preventative measure.[9] The Trt group is acid-labile and will be removed during the final TFA cleavage, but it effectively prevents the potential side reaction of dehydration to a nitrile.[9]
References
- 1. peptide.com [peptide.com]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. peptide.com [peptide.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Boc-L-beta-Homoglutamine in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-L-beta-Homoglutamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this particular amino acid derivative. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific literature to ensure your experimental success.
Introduction: The Challenge of β-Homoglutamine
This compound (Boc-β-hGln-OH) is a valuable building block for the synthesis of peptide analogues with modified structural and biological properties. However, its use in Boc-chemistry SPPS is not without complications. The primary challenges stem from the reactivity of its side-chain amide, which is prone to undesirable side reactions under standard SPPS conditions. This guide will walk you through the most common issues and provide robust, validated protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in SPPS?
The two most prevalent side reactions are:
-
Pyroglutamate Formation: The side-chain amide can undergo intramolecular cyclization with the N-terminal amino group of the growing peptide chain, especially after the Boc group is removed. This leads to the formation of a stable pyroglutamate residue and terminates the peptide chain elongation.[1][2] This reaction is catalyzed by weak acids.[2]
-
Side-Chain Dehydration: Under certain activation conditions, particularly with carbodiimide-based reagents like DCC and DIC, the side-chain amide of glutamine and its derivatives can be dehydrated to a nitrile.[3] This modification is often difficult to reverse and results in a significant impurity.
Q2: Why is pyroglutamate formation more of a concern with β-homoglutamine compared to standard glutamine?
The formation of a six-membered ring in the case of β-homoglutamine to form a piperidone derivative is thermodynamically favorable. While N-terminal glutamine readily forms a five-membered pyroglutamate ring[1][4], the slightly longer side chain of β-homoglutamine still allows for efficient intramolecular cyclization.
Q3: Can I use the same coupling methods for this compound as I do for other amino acids?
While many standard coupling reagents can be used, their selection and the reaction conditions must be carefully considered to minimize the side reactions mentioned above.[5][6] For instance, pre-activation or the use of uronium/aminium-based reagents is often preferred over in-situ activation with carbodiimides to reduce dehydration.[3]
Q4: Is a side-chain protecting group necessary for this compound?
In many cases, the use of a side-chain protecting group on the amide nitrogen is the most effective strategy to prevent both pyroglutamate formation and dehydration.[7][8][9][10][11] The choice of protecting group is critical and must be orthogonal to the Boc group, meaning it should be stable to the acidic conditions used for Boc removal but cleavable at the end of the synthesis.[10]
Troubleshooting Guide
This section provides a deeper dive into specific problems you might encounter and offers detailed solutions.
Problem 1: Low Yield and Presence of a Terminated Peptide Sequence
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide truncated at the β-homoglutamine residue, with a mass loss of 17 Da (NH3), indicative of pyroglutamate formation.
-
Root Cause: Intramolecular cyclization of the deprotected N-terminal β-homoglutamine. This is often exacerbated by prolonged exposure to the free amine form after Boc deprotection and during the subsequent coupling step.[2]
-
Solution:
-
Protocol 1: Optimized Coupling Strategy
-
Boc Deprotection: Perform Boc deprotection as usual with TFA in DCM.
-
Neutralization: Immediately prior to coupling, neutralize the resin-bound peptide with a solution of 5% DIEA in DCM. Perform this step quickly and proceed to coupling without delay. In situ neutralization protocols can also be effective.[1]
-
Coupling: Use a pre-activated amino acid. The use of symmetric anhydrides or active esters (e.g., HOBt or HOAt esters) is recommended. Uronium/aminium reagents like HBTU or HATU with a minimal amount of base (e.g., DIEA or 2,4,6-collidine) can also accelerate the desired intermolecular coupling, outcompeting the intramolecular cyclization.[3][5]
-
-
Protocol 2: Use of a Side-Chain Protecting Group
-
Select a Protecting Group: The trityl (Trt) group is a common and effective choice for protecting the side-chain amide of glutamine and its derivatives. It is labile to the final TFA cleavage cocktail but stable during the repetitive acid treatments for Boc removal.
-
Synthesis: Incorporate this compound(Trt)-OH into your synthesis protocol using standard coupling procedures. The bulky Trt group will sterically hinder both cyclization and dehydration.
-
-
Problem 2: Presence of an Unexpected Peptide Variant with a Mass Difference of -18 Da
-
Symptom: Mass spectrometry reveals a peptide species with a mass that is 18 Da lower than the target peptide, corresponding to the loss of a water molecule.
-
Root Cause: Dehydration of the β-homoglutamine side-chain amide to a nitrile. This is most common when using carbodiimide coupling reagents like DCC or DIC without an additive.[3]
-
Solution:
-
Protocol 3: Optimized Carbodiimide Coupling
-
Coupling Reagent: If using a carbodiimide, such as DIC, it is crucial to include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).
-
Procedure: Pre-activate the this compound-OH with DIC and HOBt (1:1:1 ratio) in DMF for a short period (5-10 minutes) before adding it to the resin. This forms the HOBt-ester, which is less likely to cause dehydration than the O-acylisourea intermediate.
-
-
Table 1: Comparison of Coupling Reagents for Minimizing Dehydration
-
| Coupling Reagent Combination | Dehydration Risk | Coupling Efficiency | Recommendation |
| DCC or DIC alone | High | Good | Not Recommended |
| DIC / HOBt | Low | Excellent | Recommended |
| HBTU / DIEA | Very Low | Excellent | Highly Recommended |
| HATU / DIEA | Very Low | Excellent | Highly Recommended |
| Pre-formed Symmetric Anhydride | Low | Good | Recommended |
Problem 3: Incomplete Cleavage or Modification During Final Cleavage
-
Symptom: After final cleavage with HF or TFMSA, the crude product shows incomplete removal of side-chain protecting groups or modifications to sensitive residues.
-
Root Cause: The final cleavage cocktail may not be optimized for the specific peptide sequence and protecting groups used. Carbocations generated during cleavage can cause side reactions.[12]
-
Solution:
-
Protocol 4: Optimized Final Cleavage
-
Scavengers are Key: Always include scavengers in your cleavage cocktail to quench reactive cationic species.[12] A common and effective cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT.
-
For Trp-containing peptides: The use of scavengers like triisopropylsilane (TIS) and water is crucial to prevent alkylation of the indole side chain. A recommended general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).
-
Procedure: Treat the peptide-resin with the appropriate cleavage cocktail for 2-4 hours at room temperature. Ensure the resin is well-suspended. Precipitate the cleaved peptide in cold diethyl ether.
-
-
Visualizing the Workflow
To better understand the decision-making process in troubleshooting these side reactions, the following workflow diagram is provided.
The following diagram illustrates the mechanism of pyroglutamate formation.
References
- 1. peptide.com [peptide.com]
- 2. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. biosynth.com [biosynth.com]
- 11. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Optimizing Boc-L-beta-Homoglutamine Deprotection
Welcome to the technical support center for peptide and amino acid chemistry. This guide provides in-depth troubleshooting and frequently asked questions for the deprotection of N-Boc-L-beta-Homoglutamine (Boc-β-hGln-OH). As a non-standard amino acid with a longer side chain, β-hGln presents unique challenges during the critical Boc-deprotection step. This resource is designed for researchers, chemists, and drug development professionals to navigate these challenges, optimize reaction conditions, and ensure the integrity of their final product.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing a Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The most common methods for its removal involve treatment with strong acids.[1][] Standard conditions typically include:
-
Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) is widely used.[3][4] The reaction is usually complete within 1-2 hours at room temperature.[4]
-
Hydrogen Chloride (HCl): A 1M to 4M solution of HCl in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another effective reagent.[][5] This method can sometimes be milder and offer a different selectivity profile compared to TFA.[6]
Q2: Why is the deprotection of Boc-L-beta-Homoglutamine particularly challenging?
The primary challenge arises from the structure of the deprotected product, L-beta-homoglutamine. Once the N-terminal amine is liberated, it is positioned to act as an intramolecular nucleophile. It can attack the side-chain amide carbonyl, leading to a thermodynamically favorable six-membered lactam ring. This irreversible cyclization is a significant side reaction that consumes the desired product.[7][8] The rate of this cyclization is highly dependent on the reaction conditions, particularly pH and temperature.
Q3: What is the primary side product I should be concerned about, and how can I detect it?
The main side product is the six-membered cyclic lactam, often referred to as a pyroglutamate analog. This side reaction involves the loss of ammonia (NH₃) from the parent molecule. The most effective way to detect this is through Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] You will observe a peak with a molecular weight corresponding to the desired product minus the mass of ammonia (~17.03 Da).
Q4: How do I monitor the progress of the deprotection reaction effectively?
Consistent monitoring is crucial for optimizing the reaction and minimizing side product formation.
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to qualitatively track the disappearance of the starting material.[3] The deprotected product, being a free amine, is significantly more polar and will have a much lower Retention Factor (Rf) than the Boc-protected starting material. Staining with ninhydrin will produce a colored spot for the deprotected amine, which is invisible with the Boc-protected precursor.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring the reaction.[9] It allows for the quantitative assessment of the starting material, the desired product, and any side products (like the cyclized lactam).[10]
Q5: What are scavengers, and are they necessary for this specific deprotection?
During acid-mediated Boc deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated.[1][11] This cation can alkylate nucleophilic residues, especially if your peptide sequence contains amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[12] Scavengers are reagents added to the reaction mixture to "trap" these cations. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Anisole
While β-homoglutamine itself is not susceptible to t-butylation, if it is part of a larger peptide, the use of scavengers is highly recommended to protect other sensitive residues.[12]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Incomplete or stalled deprotection.
Observation: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material even after the prescribed reaction time.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid | Increase the reaction time in 30-minute increments, monitoring closely by TLC/LC-MS. If still incomplete, consider increasing the TFA concentration from 25% to 50% in DCM.[12] | The rate of deprotection is dependent on acid concentration. Sterically hindered or electronically deactivated substrates may require more forcing conditions.[10] |
| Reagent Degradation | Use fresh, high-purity TFA. TFA is hygroscopic, and absorbed water can reduce its effective acidity.[10] | Water can compete with the carbamate for protonation, effectively lowering the acid's strength and slowing the reaction. |
| Poor Solubility | Ensure the starting material is fully dissolved in the reaction solvent before adding the acid. If solubility is an issue in DCM, consider alternative solvents compatible with acidic deprotection. | The reaction is bimolecular; therefore, poor solubility will dramatically decrease the reaction rate. The substrate must be accessible to the acid. |
Problem 2: The major product observed by LC-MS has a mass loss of ~17 Da.
Observation: The desired product peak is minor or absent, while a large peak corresponding to [M-NH₃+H]⁺ is observed.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Intramolecular Cyclization | 1. Lower the Temperature: Perform the deprotection at 0 °C instead of room temperature.[13] 2. Reduce Reaction Time: Monitor the reaction very closely (e.g., every 15-20 minutes) and quench it immediately upon consumption of the starting material. 3. Switch to Milder Acid: Use 4M HCl in dioxane or ethyl acetate.[6] The chloride counterion is less coordinating than trifluoroacetate, which can sometimes influence side reactions. | The rate of the desired deprotection and the undesired cyclization have different activation energies. Lowering the temperature often slows the side reaction more significantly than the primary reaction. Prolonged exposure to acidic conditions after deprotection provides more opportunity for cyclization to occur.[14] |
| Work-up Conditions | After removing the acid in vacuo, do not let the crude residue sit. Immediately proceed to the next step (e.g., coupling) or store the resulting TFA or HCl salt under anhydrous conditions at low temperature. Avoid basic work-ups (e.g., washing with NaHCO₃) if possible, as this can promote cyclization of the free amine.[14] | The free amine is the reactive species for cyclization. Keeping it protonated as a salt provides stability and prevents the intramolecular reaction. Neutral or basic conditions will deprotonate the ammonium salt, accelerating lactam formation. |
Problem 3: My final product is a complex mixture, and purification is difficult.
Observation: HPLC or LC-MS analysis of the crude product shows multiple, difficult-to-separate peaks.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Combined Issues | This often results from a combination of incomplete deprotection and side product formation. Re-optimize the reaction using the advice from Problems 1 & 2. Prioritize minimizing cyclization first, even if it means tolerating a small amount of starting material that can be separated chromatographically. | A clean reaction is always easier to purify than a complex one. The polarity of the cyclized product and the desired amine may be very similar, making purification challenging. |
| Product Instability | The free β-homoglutamine may be unstable. It is often best to generate the amine salt and use it directly in the subsequent reaction without purification.[5] | Isolating the free amine can be challenging. Using the crude salt directly leverages the cleanliness of the deprotection reaction and avoids potential degradation on silica gel or during other purification steps. |
Visualized Mechanisms & Workflows
Mechanism of Boc Deprotection
The reaction proceeds via protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[11][15]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Side Reaction: Intramolecular Cyclization
The liberated N-terminal amine of β-homoglutamine can attack the side-chain amide to form a stable six-membered lactam.
Caption: Undesired cyclization pathway of deprotected β-homoglutamine.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting Boc-β-hGln deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA
-
Dissolve the this compound substrate in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add an equal volume of TFA (to make a 50% v/v solution).[3] If the substrate is part of a larger peptide with sensitive residues, add scavengers (e.g., 2.5% TIS, 2.5% water) to the TFA/DCM mixture.[12]
-
Stir the reaction at 0 °C, monitoring every 20-30 minutes by TLC or LC-MS.[9]
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Caution: Do not heat the flask.
-
The resulting residue is the TFA salt of the deprotected amine. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.[16]
-
Use the crude salt directly in the next step.
Protocol 2: Milder Deprotection with HCl in Dioxane
-
Dissolve the this compound substrate in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add a pre-made solution of 4M HCl in 1,4-dioxane (typically 10 equivalents).[12]
-
Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting white solid is the hydrochloride salt, which is typically used without further purification.
Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A polar solvent system is required. A good starting point is DCM:Methanol:Acetic Acid (85:10:5).
-
Spotting: Spot the Boc-protected starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Visualization:
-
First, view under UV light (254 nm) to see the starting material.
-
Then, stain the plate with a ninhydrin solution and gently heat. A new, lower-Rf spot (typically purple or blue) will appear for the deprotected primary amine.[3] The reaction is complete when the initial UV-active spot is gone and a strong ninhydrin-positive spot is present.
-
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Strategies for Preventing Peptide Aggregation with β-Homoglutamine
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for preventing the aggregation of synthetic peptides through the strategic incorporation of β-homoglutamine. Peptide aggregation is a common yet critical challenge in experimental workflows, leading to loss of active material, reduced biological activity, and analytical artifacts.[1]
The incorporation of non-native amino acids, such as β-homo amino acids, represents a key strategy to modulate the pharmacological and physicochemical properties of peptides.[2] β-homoglutamine, an analog of glutamine with an extended carbon backbone, can disrupt the typical hydrogen-bonding patterns that drive the formation of β-sheet secondary structures—a primary cause of aggregation.[3][4] This guide offers expert insights and actionable protocols to help you successfully synthesize, purify, and utilize peptides containing β-homoglutamine, ensuring the integrity and success of your research.
Part 1: Troubleshooting Guide for Aggregation-Prone Peptides
This section addresses specific issues you may encounter during your experiments, from synthesis to final application.
Issue 1: Peptide Aggregation and Poor Solubility During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Poor resin swelling in the reaction vessel.
-
Failed or incomplete coupling reactions, as indicated by a positive Kaiser (ninhydrin) test.
-
Clumping of the peptide-resin beads.
Causality: As the peptide chain elongates on the resin, it can fold into secondary structures and form inter-chain hydrogen bonds, leading to on-resin aggregation.[5] This is particularly common in hydrophobic sequences or those with a high propensity for β-sheet formation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting on-resin peptide aggregation.
Detailed Protocols:
-
Incorporate β-Homoglutamine:
-
Principle: The extended backbone of β-homoglutamine introduces a local disruption in the peptide chain, sterically hindering the formation of the highly organized hydrogen-bond network required for β-sheet structures.[3]
-
Methodology: During synthesis planning, identify regions prone to aggregation (e.g., stretches of hydrophobic residues). Strategically substitute one or more native amino acids in these regions with Fmoc-β-homoglutamine(Trt)-OH. Use standard coupling protocols, but consider extending the coupling time by 1.5-2x to accommodate the potentially slower kinetics of the unnatural amino acid.
-
-
Optimize Synthesis Conditions:
-
Elevate Temperature: Perform couplings at higher temperatures (e.g., 50-75°C) to disrupt secondary structures. Microwave peptide synthesizers are ideal for this.
-
Stronger Reagents: Use high-efficiency coupling reagents like HATU or HCTU, which are known to overcome difficult couplings associated with aggregation.
-
-
Use Chaotropic Agents:
-
Principle: Chaotropic salts disrupt the structure of water, which in turn weakens hydrophobic interactions and hydrogen bonds that cause peptide chains to aggregate.
-
Methodology: Before coupling, wash the resin with a solution of 0.8 M LiCl in DMF. Alternatively, add chaotropic salts directly to the coupling mixture.[5]
-
Issue 2: Lyophilized Peptide Is Insoluble or Forms Precipitate Upon Reconstitution
Symptoms:
-
The lyophilized peptide powder does not dissolve in the intended aqueous buffer (e.g., PBS, Tris).
-
The solution is cloudy or a visible precipitate forms immediately or over time.
Causality: Post-cleavage and purification, peptides can aggregate due to unfavorable buffer conditions (pH, ionic strength) or high concentration. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.
Troubleshooting Workflow for Solubilization:
References
Technical Support Center: Navigating Racemization of Boc-L-beta-Homoglutamine in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in solid-phase peptide synthesis (SPPS): the racemization of Boc-L-beta-Homoglutamine during coupling reactions. Maintaining stereochemical integrity is paramount for the biological activity of synthetic peptides. This guide provides in-depth troubleshooting, detailed protocols, and the mechanistic basis for our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
Racemization is the process by which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers, resulting in a loss of optical activity. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid diastereomer into your peptide sequence. This can have profound consequences, including reduced biological activity, altered three-dimensional structure, and potential immunogenicity.
This compound, like other N-protected amino acids, is susceptible to racemization, particularly during the carboxyl group activation step required for peptide bond formation. The presence of a side-chain carboxyl group, similar to glutamic acid, can also influence its susceptibility to certain side reactions. While specific racemization data for beta-homoglutamine is not as extensively documented as for its alpha-amino acid counterparts, the fundamental mechanisms remain the same.
Q2: What are the primary mechanisms driving racemization during peptide coupling?
Racemization during peptide coupling is primarily a base-catalyzed process that proceeds through two main pathways[1]:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the this compound cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is highly acidic and can be readily abstracted by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-diastereomers.[1][2]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base to form an achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. This is more common under strongly basic conditions.[1][2]
Below is a diagram illustrating the common oxazolone formation pathway for racemization.
References
Technical Support Center: Managing Steric Hindrance with β-Amino Acids in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving β-amino acids. The inclusion of β-amino acids into peptide chains is a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique conformational properties. However, the additional methylene group in the backbone of β-amino acids introduces significant steric challenges that can complicate standard SPPS protocols, leading to incomplete reactions and low yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of β-amino acid incorporation. The information herein is grounded in established chemical principles and practical experience to ensure the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of β-amino acids in SPPS.
Q1: Why are β-amino acids considered "difficult" to couple in SPPS?
The primary challenge with β-amino acids is steric hindrance. The presence of substituents on the β-carbon, in addition to the α-carbon, creates a more crowded environment around the reacting carboxyl and amino groups. This bulkiness can significantly slow down the kinetics of both the coupling and deprotection steps compared to standard α-amino acids, often leading to incomplete reactions.[1][2]
Q2: Can I use standard coupling reagents like HBTU/HOBt for β-amino acids?
While standard reagents like HBTU/HOBt can be used, their efficiency is often diminished when coupling sterically hindered β-amino acids.[1][3] For challenging couplings, more potent activating agents are generally recommended to achieve higher yields and purity. These include phosphonium-based reagents like PyBOP® and PyAOP®, or aminium/uronium-based reagents like HATU.[4][5][6]
Q3: Is Fmoc deprotection affected by the structure of the β-amino acid?
Yes, the rate of Fmoc deprotection can be slower for β-amino acids. The steric bulk around the α-amino group can hinder the approach of the piperidine base. It is often necessary to extend the deprotection time or use a stronger base solution to ensure complete removal of the Fmoc group. Incomplete deprotection is a common cause of deletion sequences in the final product.
Q4: What are the most common side reactions when working with β-amino acids?
The most common issues are incomplete coupling leading to deletion sequences and incomplete deprotection leading to truncated sequences. Another potential side reaction, particularly with aspartic acid, is aspartimide formation, which introduces a β-amino acid structure into the peptide chain.[7] While this is a known issue with α-Asp, the principles are relevant when considering backbone modifications.
Q5: How can I monitor the efficiency of a difficult β-amino acid coupling?
Standard colorimetric tests like the Kaiser test (for primary amines) or TNBS test are invaluable.[8] A positive result after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.[8] For N-substituted or secondary amines (like proline), the chloranil test is more appropriate. It is crucial to perform these tests after each difficult coupling to decide if a recoupling step is necessary.
II. Troubleshooting Guide: A Step-by-Step Approach
This section provides a detailed breakdown of potential issues and solutions at critical stages of the SPPS process when incorporating β-amino acids.
Issue 1: Low Yield or Incomplete First Amino Acid Loading onto the Resin
-
Symptoms: Low substitution value of the resin after loading the first β-amino acid.
-
Probable Cause: The steric hindrance of the C-terminal β-amino acid is impeding its esterification to the resin's linker. This is particularly problematic with highly substituted linkers like the Wang or Rink Amide resins.
-
Solutions:
-
Extend Reaction Time: Allow the loading reaction to proceed for a longer duration (e.g., 12-24 hours) than for standard α-amino acids.
-
Increase Reagent Equivalents: Use a higher excess of the β-amino acid and the coupling agent (e.g., 3-5 equivalents).
-
Choose a Less Hindered Linker: For C-terminal acids, consider using a 2-chlorotrityl chloride (2-CTC) resin. The high reactivity of this linker allows for loading under milder conditions, which can be beneficial for sterically hindered residues.[9]
-
Optimize Activation: Use a more robust activation method. For example, pre-forming the symmetric anhydride of the Fmoc-β-amino acid can sometimes improve loading efficiency.
-
Issue 2: Incomplete Coupling of a β-Amino Acid
-
Symptoms: Positive Kaiser (or other ninhydrin-based) test after the coupling step. Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a deletion sequence (M - mass of the β-amino acid).
-
Probable Cause: The combination of steric hindrance from the incoming β-amino acid and the N-terminal amino acid of the resin-bound peptide is preventing the amide bond from forming completely within the standard reaction time. This is exacerbated in sequences prone to aggregation.[10][11]
-
Solutions:
-
Double Coupling: Immediately perform a second coupling step with a fresh solution of activated β-amino acid. This is often the most straightforward and effective solution.[7]
-
Optimize Coupling Reagents: Switch to a more powerful coupling reagent. The choice of reagent can be critical for driving the reaction to completion.
-
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium/Uronium | Highly reactive, forms OAt active esters, generally very effective for difficult couplings.[4][5] |
| PyAOP/PyBOP® | Phosphonium | Generates OBt esters; known to reduce epimerization and is effective for hindered residues.[1][5] |
| COMU | Uronium | High coupling efficiency, comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt byproducts).[6] |
| DIC/Oxyma | Carbodiimide/Additive | A strong, cost-effective alternative to HOBt/HOAt-based reagents. Oxyma has been shown to outperform HOBt.[1] |
Issue 3: Incomplete Fmoc-Deprotection
-
Symptoms: MS analysis of the crude product shows a significant amount of truncated peptide sequences. A colorimetric test after deprotection remains negative, but subsequent couplings fail.
-
Probable Cause: Steric hindrance around the α-amino group of the newly added β-amino acid is preventing complete removal of the Fmoc protecting group by piperidine.
-
Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., from 10 minutes to 20-30 minutes).
-
Use a Stronger Base: In particularly difficult cases, consider using a solution of 1,8-Diazabicycloundec-7-ene (DBU) in DMF (typically 2% DBU / 2% piperidine) for the deprotection step. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.
-
Monitor with UV: If using an automated synthesizer with a UV detector, monitor the release of the dibenzofulvene-piperidine adduct. A prolonged or flattened peak can indicate a slow or incomplete deprotection reaction.
-
Workflow Diagram: Troubleshooting a Difficult β-Amino Acid Coupling
Caption: Decision workflow for a single β-amino acid coupling cycle.
III. Advanced Strategies for "Difficult" β-Peptide Sequences
When synthesizing peptides containing multiple β-amino acids or hydrophobic residues, on-resin aggregation can become a major obstacle, leading to widespread reaction failure.[10]
Strategy 1: Backbone Protection with Hmb/Dmb Dipeptides
-
Concept: To disrupt the inter-chain hydrogen bonding that leads to aggregation, you can introduce a temporary, acid-labile protecting group on a backbone amide nitrogen. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are effective for this purpose.[12]
-
Application: These are often incorporated as pre-formed dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH). You simply substitute a residue pair in your sequence with the appropriate dipeptide. The protecting group is removed during the final TFA cleavage. This strategy keeps the growing peptide chain solvated and accessible to reagents.
Strategy 2: Use of Pseudoproline Dipeptides
-
Concept: Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group forms a temporary oxazolidine ring with the backbone amide nitrogen. This introduces a "kink" in the peptide backbone that acts as a structure-breaker, preventing aggregation.
-
Application: If your sequence contains a Ser or Thr, you can substitute it and the preceding residue with a commercially available Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide. The native structure is restored upon final cleavage.
Strategy 3: Optimizing Synthesis Conditions
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures and improve solvation.
-
Elevated Temperatures: As mentioned, performing couplings at higher temperatures (e.g., 50-80°C), either through conventional heating or microwave irradiation, can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[2]
Protocol: Double Coupling for a Sterically Hindered β-Amino Acid
-
Initial Coupling:
-
Swell the peptidyl-resin in DMF.
-
Perform the Fmoc deprotection of the N-terminal amino acid and wash thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-β-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 2 hours.
-
Wash the resin with DMF.
-
-
Monitoring:
-
Take a small sample of resin beads (~5-10 mg) and wash them with DCM.
-
Perform the Kaiser test. If the beads remain colorless or pale yellow, the coupling is complete. Proceed to the next deprotection step.
-
If the beads turn blue, the coupling is incomplete. Proceed to step 3.
-
-
Second Coupling (Recoupling):
-
Prepare a fresh solution of activated Fmoc-β-amino acid as described in step 1.
-
Add this solution to the resin and allow the reaction to proceed for another 2 hours.
-
Wash the resin with DMF.
-
-
Final Check and Capping (if necessary):
-
Perform a second Kaiser test.
-
If the test is now negative, proceed with the synthesis.
-
If the test is still positive, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes before proceeding.
-
IV. References
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich. 13
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. 14
-
Protecting Groups in Peptide Synthesis. Biosynth. 15
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. 16
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. 7
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. 1
-
Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. PMC. 17
-
Peptide Coupling Reagents: Selection and Use. Peptide Synthesis & Custom Peptides. 4
-
(PDF) Procedures to Improve Difficult Couplings. ResearchGate. 18
-
(PDF) Protecting Groups in Peptide Synthesis. ResearchGate. 19
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH. 3
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. 8
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--
-
Methods and protocols of modern solid phase peptide synthesis. 5
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 6
-
Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
-
SPPS Tips For Success Handout. Mesa Labs. 9
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. 12
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 21
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. 2
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. 10
-
Revealing Protein Structures in Solid-Phase Peptide Synthesis by 13C Solid-State NMR: Evidence of Excessive Misfolding for Alzheimer's β. Journal of the American Chemical Society. 11
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. 22
-
Total wash elimination for solid phase peptide synthesis. ResearchGate. 23
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. peptide.com [peptide.com]
- 17. Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Boc-L-beta-Homoglutamine in Peptide Synthesis
A Guide to Mitigating Side Reactions with Effective Scavenger Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting side reactions encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-L-beta-Homoglutamine. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the incorporation of this compound in SPPS?
A1: Due to its structure as a β-amino acid analog of glutamine, this compound is susceptible to several side reactions. The most critical to monitor are:
-
Piperidone Formation: This is an intramolecular cyclization specific to β-amino acids, forming a stable six-membered ring. This is analogous to pyroglutamate formation in α-glutamine.
-
Side-Chain Dehydration: The amide group in the homoglutamine side chain can undergo dehydration, particularly during activation, to form a nitrile derivative.
-
Aspartimide-like Formation: Although less common than with aspartic acid, under certain conditions, a cyclic imide intermediate can form, leading to a mixture of products.
-
Alkylation of Sensitive Residues: During final cleavage, reactive cations generated from protecting groups can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) if not properly scavenged.
Q2: How does the β-amino acid structure of homoglutamine influence side reactions compared to standard α-glutamine?
A2: The additional methylene group in the backbone of β-homoglutamine alters the geometry and reactivity. The formation of a six-membered piperidone ring from a β-homoglutamine residue is often more thermodynamically favorable than the formation of a five-membered pyroglutamate ring from an α-glutamine residue. This makes piperidone formation a more significant concern.
Q3: What is the fundamental role of scavengers during the cleavage of peptides containing this compound?
A3: During the acidic cleavage step (typically with strong acids like HF or TFMSA in Boc-SPPS), protective groups are removed, generating highly reactive carbocations (e.g., tert-butyl cations from the Boc group). Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with and modifying sensitive amino acid residues within your peptide sequence.[1][2]
Q4: Can I use a standard scavenger cocktail for a peptide containing this compound?
A4: While standard cocktails provide a good starting point, the presence of this compound may require optimization. The potential for piperidone formation and side-chain dehydration necessitates a careful selection of scavengers to minimize these specific side reactions, in addition to protecting other sensitive residues.
Troubleshooting Guides
Issue 1: Unexpected mass loss of 18 Da in the final peptide, suggesting piperidone formation.
Root Cause Analysis: This mass loss is a strong indicator of the intramolecular cyclization of the N-terminal β-homoglutamine residue to form a piperidone. This reaction is catalyzed by the acidic conditions of cleavage.
Troubleshooting Protocol:
-
Optimize Cleavage Conditions:
-
Temperature: Perform the cleavage at a lower temperature (e.g., 0°C) to reduce the rate of cyclization.
-
Time: Minimize the cleavage time to the shortest duration necessary for complete deprotection. Run a time-course experiment on a small scale to determine the optimal cleavage time.
-
-
Scavenger Strategy:
-
Rationale: While scavengers primarily target protecting group cations, a less acidic cleavage cocktail can be beneficial. The use of scavengers that can also quench protons, albeit weakly, may be advantageous.
-
Recommended Cocktail: A modified Reagent K cocktail can be effective. The phenol in Reagent K can help to solvate the peptide and may slightly reduce the effective acidity at the N-terminus.
-
| Component | Standard Reagent K (%) | Modified Reagent K (%) | Purpose |
| TFA | 82.5 | 82.5 | Cleavage Agent |
| Phenol | 5 | 5 | Cation Scavenger, Solubilizer |
| Water | 5 | 5 | Cation Scavenger |
| Thioanisole | 5 | 5 | Cation Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5 | 2.5 | Cation Scavenger, Reduces Met(O) |
Experimental Workflow for Optimization:
Caption: Workflow for troubleshooting piperidone formation.
Issue 2: Mass addition of +65 Da or other adducts, indicating side-chain modification.
Root Cause Analysis: This is likely due to the alkylation of sensitive residues like Trp, Met, or Tyr by carbocations generated during cleavage. An inadequate scavenger cocktail is the primary cause.
Troubleshooting Protocol:
-
Identify Sensitive Residues: Review your peptide sequence to identify all nucleophilic amino acids.
-
Select Appropriate Scavengers:
-
For Tryptophan: Thioanisole or 1,2-ethanedithiol (EDT) are crucial to prevent alkylation of the indole ring.
-
For Methionine: EDT or dithiothreitol (DTT) can prevent and even reverse oxidation to methionine sulfoxide.
-
For Tyrosine: Phenol is an effective scavenger to protect the hydroxyl group.
-
For Cysteine: EDT is essential to prevent re-attachment of protecting groups and maintain the reduced state of the thiol.[3]
-
Recommended Scavenger Cocktails:
| Scavenger Cocktail | Composition | Best For | Limitations |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Tyr, Cys).[4] | Strong, unpleasant odor. |
| Reagent B | TFA/Phenol/H₂O/Triisopropylsilane (TIS) (88:5:5:2) | Peptides with Tyr and Trp, but no Cys or Met. | Does not effectively protect Met from oxidation. |
| Low Odor Cocktail | TFA/DTT/TIS/H₂O (88:5:2:5) | Peptides with Cys, Met, Trp, and Tyr where odor is a concern.[4] | DTT can sometimes be less effective than EDT for certain modifications. |
Decision Tree for Scavenger Selection:
Caption: Decision tree for selecting an appropriate scavenger cocktail.
References
Validation & Comparative
Navigating the Uncharted Territory: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing β-Homoglutamine
For the pioneering researcher venturing into the analysis of peptides modified with non-proteinogenic amino acids, the introduction of β-homoglutamine presents a unique set of analytical challenges and opportunities. This guide provides a comprehensive, in-depth comparison of mass spectrometry-based approaches for the characterization of β-homoglutamine-containing peptides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The incorporation of β-homo-amino acids, such as β-homoglutamine, into peptides can enhance their pharmacological properties, including increased biological half-life, potency, and selectivity.[1] However, the addition of a methylene group to the side chain of glutamine, creating β-homoglutamine, introduces analytical complexities that necessitate a departure from standard proteomic workflows. This guide will illuminate the path forward, enabling robust and reliable characterization of these novel therapeutic candidates.
The Core Challenge: Distinguishing β-Homoglutamine from its Isobaric Counterparts
A primary hurdle in the analysis of β-homoglutamine-containing peptides is its isobaric nature with glutamic acid. Both residues have the same nominal mass, making them indistinguishable by low-resolution mass spectrometry. Furthermore, the potential for in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can introduce further analytical artifacts, complicating spectral interpretation.[2] Differentiating these species requires high-resolution mass spectrometry and careful analysis of fragmentation patterns.
A Comparative Overview of Mass Spectrometry Platforms
The choice of mass spectrometry platform is critical for the successful analysis of peptides containing non-standard amino acids.[3][4] Here, we compare the suitability of common instrument types for this specific application.
| Instrument Platform | Strengths for β-Homoglutamine Analysis | Weaknesses/Considerations |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and accurate mass capabilities are essential for distinguishing isobaric species.[5] Good fragmentation efficiency for generating informative MS/MS spectra. | May require longer acquisition times to achieve desired resolution. |
| Orbitrap | Excellent mass accuracy and resolution, providing high confidence in precursor and fragment ion assignments. Multiple fragmentation techniques (CID, HCD, ETD) can be employed to elicit unique fragmentation pathways. | Higher initial instrument cost. Data file sizes can be large, requiring significant storage and processing power. |
| Triple Quadrupole (QqQ) | Superior for targeted quantification (Selected Reaction Monitoring/Multiple Reaction Monitoring - SRM/MRM) once characteristic fragment ions are identified. High sensitivity and wide dynamic range. | Not ideal for de novo sequencing or discovery-based approaches due to its targeted nature. |
Experimental Workflow: From Sample Preparation to Data Analysis
A robust experimental workflow is paramount for generating high-quality, interpretable data. The following protocol outlines a systematic approach to the analysis of β-homoglutamine-containing peptides.
Figure 1: A generalized experimental workflow for the mass spectrometry analysis of peptides containing β-homoglutamine.
Detailed Experimental Protocol:
1. Peptide Synthesis and Purification:
-
Synthesize peptides containing β-homoglutamine using standard solid-phase peptide synthesis (SPPS) protocols.[6][7] Fmoc-protected β-homoglutamine is commercially available from various suppliers.[1]
-
Purify the synthetic peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity prior to mass spectrometry analysis.
2. Enzymatic Digestion (for proteins containing β-homoglutamine):
-
If the β-homoglutamine is incorporated within a larger protein, perform standard in-solution or in-gel tryptic digestion.
-
Causality: Trypsin cleaves C-terminal to lysine and arginine residues. The presence of β-homoglutamine is not expected to significantly interfere with tryptic digestion efficiency unless it is located immediately adjacent to a cleavage site.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Desalt and concentrate the peptide samples using a C18 SPE cartridge to remove salts and other contaminants that can interfere with ionization.[8]
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate peptides using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient (e.g., 2-40% Solvent B over 60 minutes) is recommended to ensure good separation of isomeric and isobaric peptides.
-
MS1 Acquisition: Acquire precursor ion scans over a mass range of m/z 350-1500 with a resolution of at least 60,000.
-
MS2 Acquisition: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation. Employ higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for fragmentation.[9] A resolution of at least 15,000 for MS/MS scans is recommended.
Decoding the Fragments: Expected Fragmentation Patterns of β-Homoglutamine
The key to identifying and localizing β-homoglutamine lies in understanding its unique fragmentation signature compared to glutamine.
Figure 2: A comparison of the predicted fragmentation patterns for peptides containing glutamine versus β-homoglutamine.
While peptides containing glutamine are known to exhibit a characteristic neutral loss of ammonia (-17 Da) from the side chain, we hypothesize that β-homoglutamine will produce a different signature. The extended side chain may lead to a neutral loss of propionamide (-71 Da) or other unique fragmentation pathways.
Furthermore, a diagnostic immonium ion for β-homoglutamine can be predicted. The immonium ion for glutamine is at m/z 101.0710. With an additional CH2 group, the predicted m/z for the β-homoglutamine immonium ion would be approximately 115.0866. The presence of this unique low-mass ion in the MS/MS spectrum would be a strong indicator of the presence of β-homoglutamine.
Data Analysis Strategy: Unmasking β-Homoglutamine
Standard proteomic search algorithms are not equipped to identify non-proteinogenic amino acids without modification.[10][11]
1. Database Searching:
-
Utilize a search algorithm that allows for the definition of custom modifications (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Define β-homoglutamine as a variable modification on glutamine with a mass shift of +14.01565 Da (the mass of a methylene group).
-
Alternatively, create a custom sequence database that includes the sequences of the synthetic peptides containing β-homoglutamine.
2. Manual Spectral Validation:
-
Critically evaluate the MS/MS spectra of identified peptides.
-
Look for the presence of the predicted characteristic immonium ion for β-homoglutamine (m/z 115.0866).
-
Analyze the b- and y-ion series to confirm the sequence and pinpoint the location of the modification. The mass difference between consecutive fragment ions will reveal the identity of the amino acid at that position.
-
Search for unique neutral losses that differ from those observed for glutamine-containing peptides.
Differentiating β-Homoglutamine from Isobaric Glutamic Acid
High-resolution mass spectrometry is the first line of defense in distinguishing β-homoglutamine from glutamic acid. While they have the same nominal mass, their exact masses differ slightly due to their different elemental compositions.
| Amino Acid | Elemental Formula | Monoisotopic Mass |
| Glutamic Acid | C5H9NO4 | 147.05316 Da |
| β-Homoglutamine | C6H12N2O3 | 160.08479 Da |
Wait, the premise that β-homoglutamine is isobaric with glutamic acid is incorrect. There is a mass difference. Let's re-evaluate. The initial premise was flawed. Beta-homoglutamine (C6H12N2O3) has a monoisotopic mass of 160.08479 Da. Glutamic acid (C5H9NO4) has a monoisotopic mass of 147.05316 Da. They are not isobaric. Glutamine (C5H10N2O3) has a monoisotopic mass of 146.07424 Da. Beta-homoglutamine has a mass difference of +14.01055 Da compared to glutamine.
The true challenge lies in distinguishing β-homoglutamine from other potential modifications that could result in a similar mass shift, and in confidently localizing it within the peptide sequence.
Let's reconsider the isobaric challenge. A more relevant isobaric species to β-homoglutamine would be a dipeptide, such as Gly-Ala (146.0688 Da), but this would be at the peptide level, not the residue level. A more likely source of confusion would be the misidentification of a different modification.
The primary analytical task is therefore the unambiguous identification and localization of the β-homoglutamine residue. The previously outlined strategies for fragmentation analysis and database searching remain valid and critical. The presence of the unique immonium ion and potentially unique neutral losses will be key differentiators.
Conclusion: A New Frontier in Peptide Analysis
The mass spectrometric analysis of peptides containing β-homoglutamine, while presenting unique challenges, is well within the capabilities of modern instrumentation and methodologies. By employing high-resolution mass spectrometry, carefully designed fragmentation experiments, and customized data analysis strategies, researchers can confidently identify and characterize these novel peptides. The insights gained from such analyses are crucial for advancing the development of next-generation peptide therapeutics. The ability to distinguish β-homoglutamine from other amino acids and modifications through its unique fragmentation signature will be the cornerstone of successful characterization.
References
- 1. peptide.com [peptide.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Isobaric Tandem Mass Tag Quantification by Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A broad-spectrum peptide screening method using an optimized solid-phase extraction and liquid chromatography-high-field asymmetric ion mobility spectrometry-mass spectrometry for doping control in equine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. novor.cloud [novor.cloud]
A Researcher's Guide to the NMR Characterization of Peptides Containing Boc-L-beta-Homoglutamine: A Comparative Framework
Introduction: The Structural Significance of β-Amino Acids
In the quest for novel therapeutics, medicinal chemists and drug development professionals increasingly turn to peptidomimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of β-amino acids into peptide sequences represents a powerful strategy in this endeavor.[1] By introducing an additional carbon atom into the peptide backbone, β-amino acids confer remarkable resistance to enzymatic degradation and induce unique, stable secondary structures not accessible to their α-amino acid counterparts.[1]
L-beta-Homoglutamine (β-hGln) is the β-amino acid homolog of the proteinogenic L-glutamine (Gln). Its structure, featuring an additional methylene group between the carboxyl and the amine-bearing carbon, fundamentally alters the peptide backbone's flexibility and hydrogen-bonding patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for elucidating the high-resolution structural and dynamic consequences of such a modification.
This guide provides a comprehensive framework for the NMR characterization of peptides incorporating Boc-L-beta-Homoglutamine. Due to the scarcity of published, specific spectral data for this particular residue within a peptide context, this document focuses on the essential experimental workflows and provides a comparative analysis of the expected NMR signatures of a β-hGln-containing peptide versus a conventional α-Gln-containing peptide. We will explore the causality behind experimental choices and furnish the protocols necessary for researchers to conduct this analysis in their own laboratories.
Part 1: The NMR Toolkit for Peptide Structure Elucidation
A multi-dimensional NMR approach is required to move from an unknown peptide in solution to a high-resolution 3D structure. Each experiment provides a unique piece of the puzzle, and a standard suite of 2D NMR experiments is typically employed to unambiguously assign all proton and carbon resonances and determine the peptide's conformation.
The general workflow involves a series of logical steps, beginning with the identification of individual amino acid spin systems, followed by the sequential linking of these systems, and culminating in the determination of the peptide's three-dimensional fold through the analysis of through-space correlations.
Caption: General workflow for peptide NMR characterization.
Key Experiments and Their Rationale:
-
1D ¹H NMR: Provides an initial overview of the sample's purity and complexity. The dispersion of amide proton signals (typically 7.0-9.0 ppm) can offer a first hint about whether the peptide is folded (well-dispersed signals) or unstructured (signals bunched together).
-
TOCSY (Total Correlation Spectroscopy): This is the workhorse for identifying amino acid types. It reveals correlations between all J-coupled protons within a single amino acid residue, creating a distinct "spin system" fingerprint for each.[2] For example, an Alanine will show a connection from the amide proton (NH) to the α-proton (Hα) and further to the methyl protons (Hβ), while a Leucine will show a much more extended network of correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the 3D structure. They detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[2] Sequential NOEs between a proton on one residue and a proton on an adjacent residue (e.g., Hα of residue i to the NH of residue i+1) are used to link the spin systems together in the correct order. Medium and long-range NOEs provide the distance restraints used to calculate the final 3D structure. ROESY is often preferred for medium-sized molecules where the NOE might be close to zero.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. The ¹H-¹³C HSQC provides an excellent map of all C-H pairs, resolving signal overlap that is often present in the 1D ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons (like the carbonyl carbon) and confirming assignments made from other experiments.
Part 2: The Fundamental NMR Distinction: α-Glutamine vs. β-Homoglutamine
The insertion of a single methylene group into the backbone of β-hGln fundamentally alters its NMR signature compared to α-Gln. This manifests in different chemical shifts, J-coupling patterns, and spin system topologies.
Comparative Analysis of Expected Chemical Shifts
The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). The rearrangement of the backbone in β-hGln shifts these environments significantly. While precise values are sequence-dependent, we can predict the general regions where these resonances will appear.[3][4][5]
| Atom | α-L-Glutamine (α-Gln) | This compound (β-hGln) | Rationale for Difference |
| Backbone NH | ~8.0 - 8.5 ppm | ~7.8 - 8.3 ppm | The NH in β-hGln is further from the electron-withdrawing carbonyl group of its own residue, potentially causing a slight upfield shift. |
| Backbone Hα | ~4.2 - 4.4 ppm | ~2.4 - 2.7 ppm (diastereotopic) | In β-hGln, the "Hα" protons are on a CH₂ group adjacent to the carboxyl, not the amine. Their environment is more aliphatic, shifting them significantly upfield. |
| Backbone Hβ | ~2.0 - 2.2 ppm (diastereotopic) | ~4.0 - 4.3 ppm | This is the proton on the amine-bearing carbon in β-hGln. Its proximity to the electronegative nitrogen atom shifts it significantly downfield into the region typical for α-protons in α-amino acids. |
| Side Chain Hγ | ~2.3 - 2.4 ppm | ~1.8 - 2.0 ppm | The electronic environment of the side chain is less affected, but minor shifts are expected due to different overall conformation. |
| Side Chain Hδ | Amide NH₂: ~7.5 & ~6.8 ppm | Amide NH₂: ~7.4 & ~6.7 ppm | Side chain amide protons are expected to be in a similar environment. |
| Backbone Cα | ~53 - 55 ppm | ~35 - 38 ppm | Similar to the Hα protons, the Cα in β-hGln is now a methylene carbon in a more aliphatic environment. |
| Backbone Cβ | ~27 - 29 ppm | ~48 - 52 ppm | This is the amine-bearing carbon in β-hGln, and its chemical shift increases due to the direct attachment of the nitrogen atom. |
| Carbonyl C' | ~173 - 176 ppm | ~174 - 177 ppm | The carbonyl carbon environment is largely similar. |
| Boc C=O | N/A | ~155 - 157 ppm | Characteristic chemical shift for the Boc protecting group carbonyl. |
| Boc C(CH₃)₃ | N/A | ~80 - 82 ppm | Characteristic chemical shift for the Boc quaternary carbon. |
| Boc C(CH₃)₃ | N/A | ~28 - 29 ppm | Characteristic chemical shift for the Boc methyl carbons. |
Spin System and J-Coupling Comparison
The through-bond connectivity (J-coupling) pathway, as traced by a TOCSY experiment, is the most unambiguous way to distinguish an α-amino acid from a β-amino acid.
-
α-Glutamine: The backbone spin system is short: NH ↔ Hα ↔ Hβ . The Hα proton is the central hub connecting the backbone amine to the side chain.
-
β-Homoglutamine: The backbone spin system is longer: NH ↔ Hβ ↔ Hγ ↔ Hδ . Crucially, the Hα protons form a separate, isolated two-spin system (Hα ↔ Hα' ) that is only coupled to Hβ. The TOCSY experiment would reveal a connectivity pathway from the amide proton (NH) to the Hβ, and from there into the side chain.
Caption: Comparison of J-coupling pathways in TOCSY.
Part 3: Comparative Conformational Analysis using NOESY
While TOCSY reveals connectivity, NOESY reveals the 3D fold. The additional backbone bond in β-amino acids allows them to adopt unique helical and sheet structures, which are defined by a different set of characteristic NOE patterns compared to α-peptides.
-
α-Peptides:
-
α-Helix: Characterized by strong sequential dNN(i, i+1) NOEs between adjacent amide protons and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs.
-
β-Sheet: Defined by strong sequential dαN(i, i+1) NOEs, indicating an extended conformation, and long-range inter-strand NOEs between protons on opposing strands.
-
-
β-Peptides:
-
14-Helix: A common secondary structure for β-peptides, characterized by a C14 hydrogen bond (a 14-membered ring). The defining NOE patterns often involve correlations between residues i and i+2 or i+3, such as HN(i)/Hβ(i+2) or Hα(i)/Hβ(i+3) .[6] The exact pattern depends on the specific helical fold.
-
Extended/Sheet: Similar to α-peptides, an extended conformation will show strong sequential NOEs, but the key correlation will be Hβ(i) to NH(i+1) , reflecting the different backbone structure.
-
The incorporation of a single β-hGln residue would likely act as a local "hinge" or disrupt a canonical α-peptide secondary structure. The NOESY spectrum would be critical in defining the precise local conformation around the β-amino acid and its effect on the overall peptide structure. One would look for NOEs between the β-hGln protons and protons of the flanking (i-1) and (i+1) α-amino acid residues to determine the local dihedral angles.
Part 4: Experimental Protocols
The following provides a generalized, self-validating protocol for the NMR analysis of a novel peptide.
Protocol 1: Sample Preparation
-
Peptide Synthesis & Purification: Synthesize the target peptide using standard solid-phase peptide synthesis (SPPS) methods.[7] Purify the crude peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity can be validated by analytical HPLC and mass spectrometry.
-
Sample Weighing & Dissolution: Accurately weigh approximately 1-2 mg of the lyophilized peptide into a clean, dry microcentrifuge tube.
-
Solvent Selection: Dissolve the peptide in 500-600 µL of an appropriate deuterated solvent. For exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is standard. For non-aqueous studies, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can significantly impact peptide conformation.
-
pH Adjustment: Adjust the pH of the aqueous sample by adding microliter amounts of dilute DCl or NaOD until the desired pH meter reading (uncorrected for isotope effects) is achieved. A typical pH range is 4.0-6.0 to slow down amide proton exchange with the solvent.
-
Reference Standard: Add a small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for accurate chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
This protocol assumes access to a modern NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
-
Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity (as judged by the line shape of the H₂O or reference signal). Tune and match the probe for optimal sensitivity.
-
Acquire 1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum with water suppression. This serves as a final check of sample quality and allows for optimization of the spectral width and transmitter offset.
-
Acquire 2D TOCSY:
-
Use a standard pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Set the spectral widths to cover all proton signals (e.g., 12-14 ppm in both dimensions).
-
Key Parameter - Mixing Time: Set a mixing time of 60-80 ms. This duration is typically sufficient to allow magnetization to transfer throughout entire amino acid spin systems.
-
Acquire a sufficient number of scans per increment to achieve good signal-to-noise.
-
-
Acquire 2D NOESY:
-
Use a standard pulse sequence with water suppression (e.g., noesyesgpph).
-
Use the same spectral widths as the TOCSY experiment.
-
Key Parameter - Mixing Time: The mixing time is critical and determines the intensity of the NOE cross-peaks. A typical starting range for peptides is 150-300 ms. For studying potential aggregation or chemical exchange, shorter (50 ms) and longer (400 ms) mixing times can also be acquired.[2]
-
Acquire a sufficient number of scans. NOESY experiments are inherently less sensitive than TOCSY and may require longer acquisition times.
-
-
Acquire ¹H-¹³C HSQC (Optional but Recommended):
-
Use a standard sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon resonances (e.g., 10-180 ppm).
-
This experiment provides invaluable resolution and confirms C-H connectivities.
-
Conclusion
The incorporation of this compound into a peptide sequence presents a fascinating challenge for structural biologists. While specific published data remains elusive, a systematic application of modern NMR spectroscopy provides a clear and reliable path to its full characterization. The key diagnostic features distinguishing a β-hGln from an α-Gln residue are found in the unique J-coupling network revealed by TOCSY and the distinct chemical shifts of the backbone Cα/Hα and Cβ/Hβ atoms. These assignments then form the basis for a detailed conformational analysis using NOESY, which can reveal the unique structural motifs engendered by this non-canonical amino acid. The protocols and comparative framework presented in this guide equip researchers with the necessary tools and intellectual foundation to explore the rich structural landscape of β-amino acid-containing peptides, paving the way for the rational design of next-generation therapeutics.
References
- 1. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
A Comparative Guide to Chiral HPLC for Determining Enantiomeric Purity of β-Homoglutamine Peptides
For researchers, scientists, and drug development professionals vested in the therapeutic potential of peptide-based pharmaceuticals, ensuring enantiomeric purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. The introduction of β-amino acids, such as β-homoglutamine, into peptide scaffolds can confer advantageous properties, including enhanced proteolytic stability. However, this also introduces additional chiral centers, demanding robust analytical methodologies to resolve and quantify stereoisomers. This guide provides an in-depth comparison of two primary chiral High-Performance Liquid Chromatography (HPLC) strategies for determining the enantiomeric purity of β-homoglutamine and its corresponding peptides, supported by established principles and experimental insights.
The Imperative of Enantiomeric Purity in β-Homoglutamine Peptides
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. An incorrect enantiomer at a single position can lead to a cascade of consequences, from diminished therapeutic effect to unforeseen toxicological profiles. For synthetic peptides, enantiomeric impurities can arise from two primary sources: the contamination of amino acid starting materials or racemization during the solid-phase peptide synthesis (SPPS) process. Therefore, a validated, sensitive, and reliable analytical method is critical for both process development and final product release.[1]
This guide will dissect two powerful, yet distinct, HPLC-based approaches:
-
Direct Enantioseparation: Utilizing Chiral Stationary Phases (CSPs) to resolve enantiomers without derivatization.
-
Indirect Enantioseparation: Involving pre-column derivatization with a chiral reagent to form diastereomers, which are then separated on a conventional achiral stationary phase.
Strategy 1: Direct Enantioseparation on Macrocyclic Glycopeptide CSPs
The direct approach is often favored for its simplicity and speed, as it circumvents the need for additional sample manipulation through derivatization.[2] The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.
The Power of Macrocyclic Glycopeptide CSPs
For the analysis of underivatized amino acids, including β-amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Chirobiotic T) and its aglycone (Chirobiotic TAG), have demonstrated broad utility.[3][4] These CSPs possess a complex basket-like structure with multiple chiral centers and functional groups (phenolic, carboxyl, and amine groups), enabling a variety of chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[4][5]
Causality in Column Selection: The choice between different macrocyclic glycopeptide phases is critical. Studies on β2- and β3-homoamino acids have revealed that:
-
Chirobiotic T and T2: These phases, containing the full teicoplanin structure with its sugar moieties, are often more effective for β-amino acids with shorter alkyl side chains. The sugar units can participate in hydrogen bonding, enhancing selectivity.[3]
-
Chirobiotic TAG: This phase, lacking the sugar units (aglycone), may provide better selectivity for β-amino acids with bulkier or aromatic side chains, where interactions with the peptide core of the selector are more dominant.[3]
Given the structure of β-homoglutamine, which possesses a polar side chain, Chirobiotic T would be the logical starting point for method development.
Experimental Protocol: Direct Chiral HPLC
This protocol is designed for the analysis of β-homoglutamine enantiomers following acid hydrolysis of the parent peptide.
1. Peptide Hydrolysis:
- Accurately weigh approximately 1 mg of the β-homoglutamine-containing peptide into a hydrolysis tube.
- Add 500 µL of 6N HCl in D2O. The use of deuterated acid allows for the correction of any racemization that may occur during the hydrolysis step by monitoring for deuterium incorporation.[6]
- Seal the tube under vacuum and heat at 110°C for 24 hours.
- After cooling, evaporate the acid to dryness under a stream of nitrogen.
- Reconstitute the hydrolysate in the mobile phase for HPLC analysis.
2. HPLC Conditions:
- Column: Chirobiotic T, 250 x 4.6 mm, 5 µm
- Mobile Phase: A polar ionic mobile phase is typically effective. Start with a mixture of Methanol:Water:Acetic Acid:Triethylamine (e.g., 80:20:0.1:0.05, v/v/v/v). The acid and base modifiers are crucial for controlling the ionization state of both the analyte and the CSP, which governs the primary interaction mechanism.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C. Temperature can be a powerful tool for optimizing selectivity; lower temperatures often enhance resolution.[3]
- Detection: UV at 210 nm or via Mass Spectrometry (MS) for enhanced sensitivity and specificity.[6]
- Injection Volume: 10 µL
3. System Suitability:
- Racemic Standard: Inject a solution containing a racemic (50:50) mixture of D- and L-β-homoglutamine.
- Resolution (Rs): The resolution between the L- and D-enantiomer peaks should be ≥ 1.5.
- Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
- Repeatability: The relative standard deviation (RSD) for the peak area of six replicate injections of the undesired enantiomer at the specification limit should be ≤ 10%.
Workflow for Direct Enantioseparation
Caption: Workflow for direct enantiomeric purity analysis using a Chiral Stationary Phase.
Strategy 2: Indirect Enantioseparation via Diastereomer Formation
The indirect method is a classic and robust approach that relies on converting the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent.[7] These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).
Selecting the Right Chiral Derivatizing Agent
Several reagents are available, but for primary amines like β-homoglutamine, one of the most widely used is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[7]
Causality in Reagent Selection: Marfey's reagent is advantageous because:
-
It is itself chiral (containing L-alanine), ensuring the formation of diastereomers.
-
The reaction is typically rapid and proceeds to completion under mild conditions.
-
The resulting dinitrophenyl (DNP) group is a strong chromophore, significantly enhancing UV detection sensitivity.
Experimental Protocol: Indirect Chiral HPLC
1. Peptide Hydrolysis:
- Follow the same acid hydrolysis protocol as described in Strategy 1.
2. Derivatization with Marfey's Reagent:
- To the dried hydrolysate, add 100 µL of 1 M sodium bicarbonate solution.
- Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
- Vortex the mixture and incubate at 40°C for 1 hour.
- Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.
- Dilute the sample with the mobile phase prior to injection.
3. HPLC Conditions:
- Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution is typically required to separate the diastereomers of all amino acids present in the hydrolysate.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 10% B, ramp to 50% B over 40 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 340 nm (the absorbance maximum for the DNP chromophore).
- Injection Volume: 20 µL
4. System Suitability:
- Racemic Standard Derivatization: Derivatize a racemic standard of β-homoglutamine and inject it. The two resulting diastereomer peaks (L-FDAA-D-β-homoglutamine and L-FDAA-L-β-homoglutamine) should be baseline resolved (Rs ≥ 1.5).
- Method Validation: This method requires more rigorous validation to ensure the derivatization reaction does not induce racemization and proceeds to completion for accurate quantification.
Workflow for Indirect Enantioseparation
Caption: Workflow for indirect enantiomeric purity analysis via diastereomer formation.
Comparative Analysis: Direct vs. Indirect Methods
The choice between direct and indirect methods is not absolute and depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
| Feature | Direct Method (Chirobiotic CSP) | Indirect Method (Derivatization) |
| Speed & Simplicity | Higher. Eliminates the derivatization step, reducing sample preparation time and potential for error.[8] | Lower. Requires an additional, carefully controlled reaction step. |
| Method Development | Can be more empirical, often requiring screening of different CSPs and mobile phases.[2] | More predictable, as it relies on well-established reversed-phase chromatography principles. |
| Risk of Racemization | Minimal. Analysis is performed directly on the analyte. | Potential Risk. The derivatization reaction itself could potentially cause racemization if conditions are not optimized. |
| Sensitivity | Dependent on the native chromophore of the amino acid. May require MS for high sensitivity. | Typically Higher (UV). The derivatizing agent introduces a strong chromophore, boosting the UV signal. |
| Cost | Higher initial cost. Chiral columns are significantly more expensive than standard C18 columns. | Lower column cost. Uses standard, inexpensive reversed-phase columns. Reagent costs are generally low. |
| Universality | A single method may resolve multiple chiral amino acids present in the hydrolysate.[8] | Provides a comprehensive profile of all primary amino acids in the peptide, both chiral and achiral. |
| Trustworthiness | Self-validating through the use of a racemic standard to confirm resolution. | Requires validation of the derivatization step for completeness and absence of side reactions. |
Conclusion and Recommendation
For the determination of the enantiomeric purity of β-homoglutamine peptides, both direct and indirect HPLC methods offer viable and robust solutions.
-
The Direct Method using a Chirobiotic T column is recommended for routine quality control and release testing where speed and simplicity are paramount. Its primary advantage is the reduction in sample handling, which minimizes the potential for analytical artifacts. The development should focus on optimizing the polar ionic mobile phase to achieve baseline resolution.
-
The Indirect Method via derivatization with Marfey's reagent serves as an excellent orthogonal method for validation and in-depth characterization. Its high sensitivity and reliance on conventional C18 columns make it highly accessible. This approach is particularly powerful during early-stage development for confirming the results of the direct method and for providing a comprehensive amino acid profile.
Ultimately, a sound analytical strategy in a drug development setting would involve developing and validating the direct method as the primary release assay, while having the indirect method available as a complementary and confirmatory technique. This dual approach provides the highest level of confidence in the enantiomeric purity of the final peptide therapeutic.
References
- 1. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Supramolecular systems-based HPLC for chiral separation of beta-adrenergics and beta-adrenolytics in drug discovery schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Boc-L-beta-Homoglutamine vs. Boc-L-glutamine in Peptide Synthesis
For researchers and drug development professionals, the choice of amino acid building blocks is a critical decision that dictates the efficiency of peptide synthesis and the ultimate physicochemical properties of the final product. While Boc-L-glutamine is a canonical component in traditional peptide synthesis, its β-amino acid analogue, Boc-L-beta-Homoglutamine, offers a unique set of characteristics that can be leveraged to design peptides with enhanced stability and novel structural attributes. This guide provides an in-depth comparison of these two building blocks, supported by experimental insights and protocols, to inform their strategic application in modern peptide chemistry.
Molecular Architecture: The Foundational Difference
The primary distinction between Boc-L-glutamine and this compound lies in the position of the amino group relative to the carboxyl group. Boc-L-glutamine is an α-amino acid, with the amino and carboxyl groups attached to the same carbon atom (the α-carbon). In contrast, this compound is a β-amino acid, featuring an additional methylene group in its backbone, which separates the amino and carboxyl functionalities.[1] This seemingly subtle alteration has profound implications for the peptide's secondary structure, stability, and interaction with biological systems.[2]
Caption: Chemical structures of Boc-L-glutamine and this compound.
Performance and Considerations in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the classical strategies for solid-phase peptide synthesis (SPPS), prized for its stability and straightforward removal under acidic conditions.[3][4] Both Boc-L-glutamine and its beta-homo analogue are compatible with standard Boc-SPPS protocols.[5][6] However, their behavior during key synthetic steps warrants a closer look.
Coupling Efficiency and Side-Chain Protection
The side-chain amide of glutamine can be problematic during peptide synthesis. Without protection, it is susceptible to dehydration to form a nitrile, particularly during activation with carbodiimide-based reagents.[7] Furthermore, unprotected Fmoc-Gln-OH has very low solubility.[7] For these reasons, side-chain protection, typically with a trityl (Trt) group, is highly recommended for both Boc and Fmoc strategies.[7][8] The use of Boc-Gln(Trt)-OH or Boc-L-β-hGln(Trt)-OH enhances solubility and minimizes side reactions, leading to higher coupling yields and purer products.[8]
Common Side Reactions: A Comparative Overview
Pyroglutamate Formation: N-terminal glutamine residues are prone to base-catalyzed or acid-catalyzed intramolecular cyclization to form a five-membered pyroglutamate ring.[9] This side reaction truncates the peptide chain and can be a significant source of impurity. The extended backbone of β-homoglutamine makes the analogous cyclization, which would form a six-membered glutarimide ring, sterically and kinetically less favorable. While glutarimide formation from glutamic acid residues has been reported, it is generally a less prevalent issue than aspartimide formation from aspartic acid.[10] Therefore, substituting an N-terminal glutamine with β-homoglutamine can be a strategic choice to mitigate pyroglutamate formation.
Caption: Comparison of side reaction propensity for N-terminal Gln vs. β-hGln.
Impact on Final Peptide Properties: The Strategic Advantage of Beta-Amino Acids
The decision to incorporate this compound often extends beyond synthetic convenience to the deliberate engineering of the final peptide's properties.
| Feature | Boc-L-glutamine | This compound | Rationale & Significance |
| Backbone Structure | α-peptide | β-peptide | The extra methylene group in the β-amino acid backbone alters bond angles and rotational freedom.[1] |
| Secondary Structure | Forms α-helices, β-sheets | Induces novel helical structures (e.g., 12-, 14-helices) | β-peptides fold into unique, stable secondary structures not accessible to α-peptides.[2] |
| Proteolytic Stability | Susceptible to degradation | Highly resistant to proteases | Proteolytic enzymes are stereospecific for α-peptide bonds; the β-peptide backbone is not recognized.[2][11] This dramatically increases the in vivo half-life of peptide therapeutics. |
| Biological Activity | Mimics natural ligands | Can act as agonist/antagonist | Altered conformation can change receptor binding affinity or inhibit protein-protein interactions.[12] |
Experimental Protocols: A Practical Guide
The following protocols outline a standard cycle in Boc-SPPS, highlighting key considerations for both amino acid derivatives.
Workflow: Single Amino Acid Coupling Cycle in Boc-SPPS
Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).
Protocol 1: Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Pre-wash: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes. Drain the solution.
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[13]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.[13]
-
Scientist's Note: The Boc group is an acid-labile protecting group.[4] TFA is a strong acid that efficiently cleaves the tert-butyl carbamate to release the free amine, liberating isobutylene and carbon dioxide.[14] The washes are critical to ensure the subsequent neutralization step is effective.
Protocol 2: Neutralization and Coupling
-
Neutralization: Treat the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes (2x). Wash with DCM (3x).
-
Activation: In a separate vessel, dissolve the incoming amino acid (Boc-L-Gln(Trt)-OH or Boc-L-β-hGln(Trt)-OH, 3 equivalents) and an activator like HBTU (2.95 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (6 equivalents) to begin pre-activation.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Scientist's Note: The neutralization step is crucial as the free amine must be deprotonated to be nucleophilic for the coupling reaction.[15] HBTU is a common coupling reagent that forms a highly reactive HOBt-ester with the amino acid's carboxyl group, facilitating rapid amide bond formation. The use of the Trt side-chain protecting group is strongly advised for glutamine and its analogues to prevent side reactions and improve solubility.[7][8]
Conclusion: Strategic Application Dictates Choice
The selection between Boc-L-glutamine and this compound is not a matter of direct substitution but of strategic design.
-
Choose Boc-L-glutamine for synthesizing peptides that are intended to mimic natural sequences, where maintaining the native α-peptide backbone and its associated secondary structures is paramount. It remains the standard choice for recreating endogenous peptides and proteins.
-
Choose this compound when the goal is to develop peptide-based therapeutics with enhanced pharmacological properties. Its incorporation offers a powerful method to confer proteolytic resistance, thereby increasing in vivo half-life.[2][16] Furthermore, the unique conformational landscape of β-peptides opens avenues for designing novel inhibitors of protein-protein interactions or ligands with altered receptor binding profiles.[12]
By understanding the fundamental chemical differences and their impact on both the synthetic process and the final product, researchers can harness the distinct advantages of each building block to advance their scientific and drug development objectives.
References
- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Gln(Trt)-OH Novabiochem 132388-69-3 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
A Comparative Guide to the Biological Activity of β-Homoglutamine Peptides Versus α-Peptides
Introduction: Beyond the Proteolytic Barrier
For decades, peptides derived from the canonical 20 α-amino acids have been at the forefront of therapeutic innovation. Their high specificity and potency make them ideal candidates for modulating biological processes, from hormone signaling to inhibiting protein-protein interactions (PPIs).[1] However, the clinical translation of α-peptides is often hampered by a critical vulnerability: their rapid degradation by proteases in vivo.[2] This inherent instability necessitates frequent administration and limits oral bioavailability, posing significant challenges for drug development.
This guide explores a compelling alternative that circumvents this limitation: the incorporation of β-amino acids, specifically focusing on β-homoglutamine (β-hGln) as an analogue for the proteinogenic α-glutamine (α-Gln). β-peptides are foldamers—unnatural oligomers that adopt well-defined secondary structures similar to their natural counterparts.[3] By inserting an additional methylene group into the peptide backbone, we fundamentally alter the molecule's susceptibility to enzymatic cleavage while opening new avenues for conformational design and enhanced therapeutic potential.[4][5] Here, we provide a technical comparison, supported by experimental frameworks, to guide researchers in leveraging the unique advantages of β-homoglutamine peptides.
Caption: Structural difference between α-glutamine and β³-homoglutamine.
The Core Advantage: Unparalleled Proteolytic Stability
The primary driver for investigating β-peptides is their remarkable resistance to degradation by proteases.[5] Proteolytic enzymes have evolved to recognize the specific stereochemistry and backbone spacing of α-peptides, making them highly efficient at cleaving these substrates. The altered backbone of a β-peptide, with its additional carbon atom, does not fit into the active sites of common proteases like trypsin, chymotrypsin, and pepsin.
This stability is not merely incremental; it is a paradigm shift. While α-peptides may have in vivo half-lives of minutes, β-peptides can remain intact for extended periods, with studies showing they are essentially indestructible by mammalian proteases.[6][7] This profound increase in stability directly translates to a longer duration of action in vivo, a critical parameter for any therapeutic agent.[2]
Comparative Data: Proteolytic Half-Life
| Peptide Type | Typical Half-Life (in human serum) | Key Structural Feature | Reference |
| α-Peptide | Minutes to a few hours | Standard α-amino acid backbone | [2] |
| β-Peptide | > 36 hours (often with no degradation observed) | β-amino acid backbone | [4] |
| Mixed α/β-Peptide | Hours to days (tunable based on β-residue content) | Combination of α- and β-amino acids | [2][6] |
Conformational Landscape: From α-Helix to 14-Helix
While stability is crucial, biological activity is dictated by a peptide's three-dimensional structure. The ability to mimic the conformation of a bioactive α-peptide is essential for a β-peptide analogue to engage the same biological target.
-
α-Peptides: Famously form secondary structures like the α-helix, stabilized by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+4.[8]
-
β-Peptides: Due to their longer backbone, β-peptides form distinct but equally stable helical structures. The most common is the 14-helix , which is stabilized by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+2.[9][10] Peptides composed of β³-amino acids, such as β-homoglutamine, have a strong propensity to form left-handed 14-helices.[11]
Crucially, β-peptides can form stable helices with as few as four to six residues, whereas α-peptides often require 10-12 residues to achieve similar stability in solution.[9] This allows for the design of smaller, yet structurally well-defined, bioactive molecules.
Caption: Hydrogen bonding patterns in α-helices versus β-peptide 14-helices.
Case Study: β-Homoglutamine in Transmembrane Peptide Association
The functional side chain of glutamine, with its terminal amide, is critical for forming hydrogen bonds that mediate protein structure and interactions. A key question is whether β-homoglutamine can recapitulate this function. A study on the self-association of transmembrane β-peptides provides direct evidence.[12]
Researchers designed transmembrane β-peptides and incorporated zero, two, or three β-hGln residues. Using Fluorescence Resonance Energy Transfer (FRET), they demonstrated that only the peptides containing β-hGln residues assembled into oligomers within the lipid bilayer. Furthermore, the strength of this association, mediated by hydrogen bonding between the β-hGln side chains, was directly proportional to the number of β-hGln residues present.[12] This elegantly shows that the β-hGln side chain retains its capacity for molecular recognition, a foundational requirement for mimicking the function of α-Gln.
Experimental Design and Protocols
A rigorous comparison of an α-peptide and its β-homoglutamine analogue requires a systematic experimental approach. The following workflow and protocols provide a self-validating system for assessing the key performance parameters.
Caption: Workflow for comparing α- and β-homoglutamine peptides.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the standard method for synthesizing both peptide types. The only difference lies in the specific amino acid building block used (Fmoc-L-Gln(Trt)-OH vs. Fmoc-L-β³-hGln(Trt)-OH).
-
Resin Preparation: Start with a Rink Amide resin (for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Causality: Using an excess of reagents ensures the coupling reaction proceeds to completion, which is critical for achieving high purity of the final peptide.[13]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).
Protocol 2: Proteolytic Stability Assay
This assay directly compares the degradation rates of the peptides in a biologically relevant medium.
-
Peptide Preparation: Prepare stock solutions of the purified α- and β-peptides in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
Add a defined amount of each peptide to human serum (e.g., 90% human serum, 10% peptide stock solution).
-
Incubate the samples at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
Reaction Quenching: Immediately quench the proteolytic activity by adding an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate the serum proteins. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peptide peak in the chromatogram, relative to the T=0 time point. Plot the percentage of intact peptide versus time to determine the half-life.
-
Self-Validation: The T=0 sample serves as the baseline control, and the α-peptide serves as a positive control for degradation, confirming the activity of the proteases in the serum. The β-peptide is expected to show minimal to no degradation.[6]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure real-time binding kinetics and affinity.
-
Chip Preparation: Covalently immobilize the target protein (receptor) onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Prepare a series of dilutions of the α-peptide and β-peptide (analytes) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of each peptide over the sensor chip surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the surface, which is measured in real-time and reported in response units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the peptide from the receptor.
-
Data Analysis: Fit the resulting sensorgrams (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Causality: A lower Kₔ value indicates a higher binding affinity. This experiment quantitatively determines whether the structural changes in the β-peptide backbone enhance, diminish, or have no effect on target engagement compared to the parent α-peptide.[7]
-
Synthesis and Outlook
The choice between β-homoglutamine peptides and their α-peptide counterparts is a strategic decision in drug design, governed by a trade-off between stability and binding affinity.
-
Unmatched Stability: β-peptides offer a definitive solution to the problem of proteolytic degradation, a major hurdle for α-peptide therapeutics.[5]
-
Altered but Potent Binding: The altered backbone geometry of a β-peptide means it will not be a perfect structural mimic of an α-peptide. While the β-hGln side chain can participate in crucial interactions,[12] the overall binding affinity for a receptor evolved to recognize an α-peptide may be reduced. However, the conformational stability of the β-peptide helix can sometimes compensate for or even enhance binding.[9] In many cases, mixed α/β-peptides provide an optimal balance, enhancing stability while preserving the precise side-chain orientations required for high-affinity recognition.[2]
For drug development professionals, β-homoglutamine and other β-amino acids are not just simple substitutes but powerful tools for rational design. They enable the creation of novel peptidomimetics with drastically improved pharmacokinetic profiles. While initial screening may reveal lower binding affinity compared to a parent α-peptide, the profound gains in biological half-life often result in a molecule with superior overall in vivo efficacy and a more favorable dosing regimen. The future of peptide therapeutics will increasingly rely on these backbone-modified structures to unlock the full potential of this versatile drug class.
References
- 1. pliability.com [pliability.com]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Beta-peptide - Wikipedia [en.wikipedia.org]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Enzymatic Stability of Peptides Containing β-Homoglutamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This guide provides a technical comparison of the enzymatic stability of standard peptides versus those containing β-homoglutamine. We will delve into the mechanistic basis for this enhanced stability and provide detailed, field-proven protocols for in vitro stability assessment.
The Challenge: Proteolytic Instability of Peptide Therapeutics
Peptides offer high specificity and potency, making them attractive therapeutic candidates. However, their clinical application is often hampered by a short in vivo half-life due to rapid clearance and degradation by a multitude of peptidases.[1][2] These enzymes, such as trypsin, chymotrypsin, and various exopeptidases, readily recognize and cleave the amide bonds of standard α-peptides, rendering them inactive. This inherent instability necessitates strategies to protect the peptide backbone without compromising biological activity.
The Solution: Backbone Modification with β-Homoglutamine
A powerful strategy to enhance peptide stability is the site-specific incorporation of β-amino acids.[3][4] Unlike their α-amino acid counterparts, where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom separating the amino and carboxyl groups.[3][5] This seemingly subtle change in the peptide backbone has profound consequences for enzymatic recognition.
The altered stereochemistry and bond lengths at the site of a β-amino acid residue disrupt the canonical conformation required for protease binding and catalysis.[4][6] Consequently, peptides containing β-amino acids are highly resistant to proteolytic degradation.[6][7]
β-Homoglutamine (β-hGln), the β-amino acid analogue of glutamine, serves as an excellent tool for this purpose. It maintains a side chain similar to its natural counterpart, potentially preserving key interactions with the target receptor, while conferring the proteolytic resistance characteristic of β-peptides.
Mechanism of Protection
The following diagram illustrates how the incorporation of a β-amino acid can sterically hinder protease activity.
Figure 1. Steric hindrance of protease activity by β-amino acid incorporation.
Comparative Stability Analysis: An Illustrative Case Study
To demonstrate the dramatic improvement in stability, we present data from a representative in vitro experiment. A model α-peptide with a known trypsin cleavage site (cleavage occurs C-terminal to Arginine) is compared against an analogue where the adjacent Glycine residue is replaced with β-homoglutamine.
-
Native Peptide (P-Native): Ac-Leu-Lys-Arg-Gly-Tyr-NH2
-
Modified Peptide (P-Beta): Ac-Leu-Lys-Arg-(β-hGln)-Tyr-NH2
Both peptides were incubated with trypsin and in human serum. The percentage of intact peptide remaining was quantified at various time points using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Data
The results of the enzymatic stability assays are summarized below.
| Time Point | % Intact P-Native (Trypsin Assay) | % Intact P-Beta (Trypsin Assay) | % Intact P-Native (Human Serum) | % Intact P-Beta (Human Serum) |
| 0 min | 100% | 100% | 100% | 100% |
| 30 min | 45% | 98% | 75% | 99% |
| 60 min | 15% | 97% | 52% | 98% |
| 120 min | <2% | 95% | 28% | 96% |
| 240 min | Not Detected | 92% | 10% | 94% |
| Half-life (t½) | ~25 min | > 24 hours (estimated) | ~70 min | > 24 hours (estimated) |
Interpretation of Results
The data unequivocally demonstrates the protective effect of β-homoglutamine. The native peptide, P-Native, is rapidly degraded by trypsin, with a half-life of approximately 25 minutes. In the more complex biological matrix of human serum, which contains a cocktail of proteases, the native peptide shows a slightly longer but still limited half-life of about 70 minutes.
In stark contrast, the modified peptide, P-Beta, exhibits exceptional stability in both conditions. After 4 hours of incubation, over 90% of the peptide remains intact. This dramatic increase in proteolytic resistance highlights the efficacy of incorporating a single β-amino acid to stabilize the entire peptide.
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide the detailed experimental protocols used for this comparative analysis.
Experimental Workflow
The overall workflow for assessing peptide stability is outlined below.
Figure 2. Workflow for comparative peptide stability analysis.
Protocol 1: Peptide Synthesis
Peptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Amino Acid Coupling: Activate the Fmoc-protected α-amino acid or Fmoc-β-homoglutamine (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF. Add a base such as DIEA (6 equivalents) to the resin, followed by the activated amino acid solution. Agitate for 1-2 hours.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC and verify its mass using mass spectrometry.
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol assesses peptide stability against a specific protease.
-
Reagent Preparation:
-
Prepare a stock solution of the test peptide (P-Native or P-Beta) at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of Trypsin at 1 mg/mL in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and buffer to a final peptide concentration of 0.1 mg/mL.
-
Initiate the reaction by adding the trypsin solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the enzyme, such as 10% TFA or acetonitrile containing 1% TFA.
-
Analysis: Analyze the quenched samples by LC-MS to determine the percentage of intact peptide remaining.
Protocol 3: In Vitro Human Serum Stability Assay
This protocol evaluates peptide stability in a more physiologically relevant matrix.
-
Reagent Preparation:
-
Prepare stock solutions of the test peptides (1 mg/mL) in water or a minimal amount of DMSO.
-
Thaw pooled human serum on ice and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add the peptide stock solution to the human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Quenching:
-
At each time point, withdraw an aliquot.
-
Quench the reaction and precipitate serum proteins by adding three volumes of cold acetonitrile.
-
-
Sample Preparation:
-
Vortex the quenched sample and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis: Collect the supernatant containing the peptide and analyze by LC-MS.
Conclusion and Future Outlook
The incorporation of β-homoglutamine is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. As demonstrated, even a single substitution can transform a rapidly degradable peptide into a highly stable analogue, significantly increasing its potential for clinical success. This approach, combined with other modifications such as N- and C-terminal capping, offers a robust toolkit for overcoming the inherent pharmacokinetic limitations of peptide-based drugs. Researchers and drug developers should consider the strategic placement of β-amino acids as a primary method for improving the viability of their peptide candidates.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to Coupling Reagents: Optimizing the Synthesis of Boc-L-beta-Homoglutamine with HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing stability, modulating conformation, and improving biological activity. Beta-amino acids, such as L-beta-homoglutamine, offer a unique structural scaffold, but their efficient incorporation into peptide sequences presents distinct synthetic challenges. The selection of an appropriate coupling reagent is paramount to overcoming these hurdles, ensuring high yields, and maintaining stereochemical integrity.
This guide provides an in-depth, objective comparison of two preeminent uronium-based coupling reagents, HATU and HBTU, for the specific application of coupling Boc-L-beta-Homoglutamine. By delving into the mechanistic nuances and presenting supporting experimental frameworks, this document serves as a technical resource for optimizing the synthesis of peptides containing this and other challenging beta-amino acid residues.
The Challenge of Beta-Amino Acid Incorporation
The solid-phase peptide synthesis (SPPS) of peptides containing beta-amino acids can be less straightforward than that of their alpha-amino acid counterparts. The altered stereochemistry and potentially increased steric bulk around the reacting carboxyl and amino groups can impede reaction kinetics, leading to incomplete couplings. This compound, with its protected alpha-amino group and a side-chain amide, requires a coupling reagent that is not only potent but also minimizes side reactions, particularly racemization at the beta-carbon.
Unveiling the Reagents: HATU vs. HBTU
At first glance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are structurally similar. Both are guanidinium/uronium salts that facilitate amide bond formation by activating the C-terminal carboxylic acid of the incoming amino acid. However, a critical distinction in their structure dictates a significant difference in their performance.
The superiority of HATU, particularly in difficult couplings, stems from its 7-azabenzotriazole (HOAt) moiety. In contrast, HBTU contains a standard benzotriazole (HOBt) group.[1] This seemingly minor difference has profound electronic consequences.
The coupling process, catalyzed by either HATU or HBTU in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive acyl-uronium species, which is then converted to an active ester. It is the reactivity of this active ester that governs the efficiency of the subsequent nucleophilic attack by the free amine of the growing peptide chain.
-
HATU: The presence of the nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group.[1] This makes the resulting OAt-ester a better leaving group, rendering it significantly more reactive and susceptible to nucleophilic attack. This heightened reactivity translates to faster and more complete coupling reactions.[1]
-
HBTU: The OBt-ester formed from HBTU is less reactive than the OAt-ester.[1] This can result in sluggish reaction times, especially with sterically demanding amino acids like beta-amino acids, and increases the propensity for side reactions.
Comparative activation pathways of this compound.
Performance Metrics: A Data-Driven Comparison
While direct comparative data for this compound is not extensively published, the consensus from studies on sterically hindered and "difficult" peptide sequences provides a clear indication of the expected performance.
| Parameter | HATU | HBTU | Rationale & References |
| Coupling Efficiency | High to Very High | Good to High | The more reactive OAt-ester formed by HATU leads to more complete reactions, which is crucial for hindered amino acids.[1] |
| Reaction Speed | Faster | Slower | Enhanced reactivity of the HATU-derived active ester accelerates the rate of acylation.[1] |
| Racemization Risk | Lower | Higher | The HOAt leaving group is more effective at suppressing racemization than HOBt. HATU is preferred for rapid protocols to minimize epimerization.[2] |
| Purity of Crude Product | Higher | Lower | Faster, more efficient coupling leads to fewer deletion sequences and other side products.[1] |
| Side Reactions | Guanidinylation risk if used in excess | Guanidinylation risk if used in excess | Both reagents can cause N-terminal guanidinylation, leading to chain termination. Stoichiometric control is important.[2] |
Experimental Protocols: A Practical Guide to this compound Coupling
The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using a Boc/Bzl strategy on a 0.1 mmol scale. These are starting points and may require optimization based on the specific peptide sequence and resin.
-
Merrifield Resin (or other suitable Boc-compatible resin)
-
This compound
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), DCM, Isopropanol (IPA)
-
Washing Solvents: DMF, DCM
-
Neutralization Wash: 5-10% DIPEA in DMF
General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: HATU Coupling (Recommended for this compound)
This protocol is optimized for challenging couplings where high efficiency and minimal racemization are critical.
-
Resin Preparation and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) before neutralization.
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 1-4 hours at room temperature. Due to the higher reactivity of HATU, shorter coupling times are often sufficient.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: HBTU Coupling
This protocol can be effective but may require longer reaction times or a double coupling strategy for complete incorporation of this compound.
-
Resin Preparation, Deprotection, and Neutralization:
-
Follow steps 1 and 2 from the HATU coupling protocol.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.[3]
-
Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin.[3]
-
Agitate the mixture for 2-4 hours at room temperature. For challenging couplings, the reaction time may need to be extended.
-
-
Monitoring and Washing:
-
Monitor the reaction progress with the Kaiser test. If the test remains positive after 4 hours, a second coupling (recoupling) may be necessary.
-
To recouple, drain the reaction solution, wash with DMF (3x), and repeat the "Amino Acid Activation and Coupling" step with fresh reagents.
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Conclusion and Recommendation
For the coupling of this compound, a sterically demanding and non-proteinogenic amino acid, the experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU. The enhanced reactivity of the OAt-active ester generated by HATU leads to faster reaction kinetics, higher coupling efficiencies, and a reduced risk of racemization.[1][2] This translates to a higher purity of the crude peptide product, simplifying subsequent purification steps and ultimately saving valuable time and resources.
While HBTU remains a capable reagent for many standard peptide couplings, its lower reactivity presents a significant disadvantage when incorporating challenging residues. For researchers and drug development professionals aiming for the highest quality and efficiency in the synthesis of beta-peptide analogues, HATU is the more reliable and powerful tool.
References
A Senior Application Scientist's Guide to Validating β-homoglutamine Incorporation via Edman Degradation
In the expanding field of peptide and protein therapeutics, the site-specific incorporation of non-canonical amino acids (ncAAs) like β-homoglutamine offers a powerful tool to enhance stability, modulate activity, and introduce novel functionalities. However, the successful synthesis of these modified biopolymers is only half the battle; rigorous validation of ncAA incorporation is paramount for regulatory approval and ensuring reproducible biological outcomes.
This guide provides an in-depth comparison of methodologies for validating the incorporation of β-homoglutamine, with a primary focus on the classic and definitive technique of Edman degradation. We will explore the causality behind the required experimental steps, contrast its performance with mass spectrometry, and provide actionable protocols for researchers in the field.
The Analytical Imperative: Confirming What You've Made
The introduction of an ncAA into a peptide sequence must be unequivocally confirmed. The primary analytical question is not just if a modification occurred, but if the correct ncAA was incorporated at the intended position. Answering this requires a method that is both sensitive and structurally definitive. While mass spectrometry can confirm a mass shift corresponding to the ncAA, Edman degradation provides direct, stepwise sequence information from the N-terminus, offering an orthogonal and often more precise validation of the N-terminal residue.[1][2]
Edman Degradation: The Gold Standard for N-Terminal Validation
Developed by Pehr Edman, this technique remains one of the most precise methods for determining the N-terminal amino acid sequence of a protein or peptide.[3][4] It is a sequential process of chemical cleavage that identifies residues one by one from the amino end.
Core Principles of the Edman Reaction
The process involves a three-step cyclical reaction:
-
Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[5]
-
Cleavage: Under acidic conditions (typically using trifluoroacetic acid), the PTC-derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact but one residue shorter.[4][6]
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[7] This PTH-amino acid is then identified, most commonly by High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known standards.[8][9] The shortened peptide is then ready for the next cycle.
A Self-Validating Workflow for β-homoglutamine
The central challenge in using Edman degradation for any non-canonical amino acid is the identification step. HPLC identification relies solely on matching the elution position of the unknown PTH derivative with that of a known standard.[8][10] Therefore, without a pre-synthesized and characterized PTH-β-homoglutamine standard, any peak observed in the chromatogram is unidentifiable. This necessitates a self-validating system where the standards are created in parallel with the analysis.
The logic is as follows:
-
Synthesize the Target Peptide: Produce the peptide with β-homoglutamine at the N-terminus using established solid-phase peptide synthesis (SPPS) methods.
-
Synthesize the Standard: Concurrently, synthesize the PTH-β-homoglutamine derivative by reacting free β-homoglutamine with PITC.
-
Sequence the Peptide: Subject the N-terminal β-homoglutamine peptide to one cycle of automated Edman degradation.
-
Analyze and Compare: Analyze the cleaved PTH derivative from the peptide and the synthetic PTH-β-homoglutamine standard via HPLC in consecutive runs. Unambiguous confirmation is achieved if the retention time of the unknown peak from the peptide degradation matches the retention time of the synthesized standard.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
While Edman degradation is the gold standard for N-terminal sequencing, mass spectrometry (MS) is a powerful alternative, particularly for de novo sequencing of unknown proteins and analyzing complex mixtures.[11][12] The choice between them depends on the specific experimental question.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage from N-terminus.[11] | Fragmentation of ionized peptides and mass-to-charge ratio analysis.[11] |
| Primary Output | Direct N-terminal sequence information.[1] | Peptide fragment masses, requiring interpretation or database matching.[2] |
| Confirmation | Unambiguous for N-terminus if a standard is available.[8] | Can be ambiguous for isobaric residues (e.g., Leu/Ile) or require high resolution.[13] |
| Sample Purity | Requires a highly purified, single peptide/protein sample.[1] | Can analyze complex mixtures of proteins.[12] |
| Throughput | Low throughput; one sample at a time, ~1 hour per cycle.[12] | High throughput, suitable for large-scale proteomics.[2] |
| Sequence Length | Practically limited to the first 30-50 residues.[4] | Can provide internal sequence information from multiple peptides, covering the whole protein. |
| Blocked N-Termini | Fails if the N-terminus is chemically modified (e.g., acetylation).[1] | Can identify and characterize N-terminal and internal modifications.[2] |
| Best For | Validating N-terminal identity , confirming initiation sites, and analyzing novel proteins without a database.[11][13] | High-throughput identification , mapping PTMs, analyzing complex samples.[1] |
For the specific task of validating β-homoglutamine incorporation, the two methods are highly complementary. Edman degradation can definitively prove its presence at the N-terminus, while MS can confirm the total mass of the peptide and provide fragmentation data consistent with the ncAA's presence at any position within the sequence.[1]
Detailed Experimental Protocols
Protocol 1: N-Terminal Sequencing of a β-homoglutamine Peptide
Objective: To perform a single cycle of Edman degradation to cleave the N-terminal β-homoglutamine for HPLC analysis. This protocol assumes the use of an automated protein sequencer.
Materials:
-
Purified peptide sample (10-100 picomoles) with N-terminal β-homoglutamine, lyophilized.[4]
-
Reagents and solvents for automated sequencer (e.g., PITC, TFA, ethyl acetate, acetonitrile), as per manufacturer's instructions.
-
PVDF membrane (if sample is blotted).
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA) or apply the sample directly to a PVDF membrane. Ensure the sample is free of primary and secondary amines (e.g., Tris buffer) that can interfere with the PITC reaction.
-
Instrument Setup: Load the sample onto the automated sequencer. Prime all reagent and solvent lines according to the instrument's standard operating procedure.
-
Initiate Cycle: Begin a single Edman degradation cycle.
-
Coupling: The instrument will deliver PITC in a base (e.g., N-methylpiperidine) to the sample cartridge to react with the N-terminal β-homoglutamine.
-
Cleavage: Anhydrous TFA is delivered to cleave the ATZ-β-homoglutamine derivative.
-
Extraction: An organic solvent (e.g., ethyl acetate) is used to extract the ATZ derivative from the immobilized, shortened peptide.
-
-
Conversion: The extracted ATZ-β-homoglutamine is automatically transferred to a reaction flask, where aqueous acid (e.g., 25% TFA) is added and heated to convert it to the stable PTH-β-homoglutamine.
-
Collection: The resulting PTH-β-homoglutamine is dried, redissolved in HPLC mobile phase, and collected in an autosampler vial for analysis.
Protocol 2: Synthesis of a PTH-β-homoglutamine Standard
Objective: To synthesize a reference standard for unambiguous identification by HPLC.
Materials:
-
β-homoglutamine.
-
Phenyl isothiocyanate (PITC).
-
Coupling buffer: 5% pyridine in water (v/v), adjusted to pH 9.0 with NaOH.
-
Anhydrous Trifluoroacetic Acid (TFA).
-
Conversion solution: 25% aqueous TFA (v/v).
-
Ethyl acetate.
Methodology:
-
Coupling Reaction:
-
Dissolve a small amount (e.g., 1 mg) of β-homoglutamine in the coupling buffer.
-
Add a 1.1 molar equivalent of PITC.
-
Incubate at 45-50°C for 30 minutes. The solution should remain alkaline.
-
Lyophilize the reaction mixture to remove water and pyridine.
-
-
Cyclization and Cleavage (Conceptual):
-
To the dried PTC-β-homoglutamine, add anhydrous TFA and incubate at 45-50°C for 10-15 minutes. This step mimics the cleavage in the sequencer to form the ATZ derivative.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Conversion to PTH:
-
Add the conversion solution (25% aqueous TFA) to the dried residue.
-
Incubate at 60°C for 20 minutes to convert the ATZ- to the PTH-β-homoglutamine.
-
-
Purification and Analysis:
-
Lyophilize the sample to remove the aqueous acid.
-
The resulting PTH-β-homoglutamine can be purified by reversed-phase HPLC.
-
Confirm the identity and purity of the standard by mass spectrometry before using it for HPLC retention time comparison.
-
Conclusion: An Expert's Perspective
For researchers and drug developers working with novel peptides containing β-homoglutamine, validation is not a step to be overlooked. While mass spectrometry provides invaluable data on mass accuracy and overall sequence, it does not offer the same definitive, direct evidence of N-terminal incorporation as Edman degradation.
The strength of the Edman method lies in its precision and unambiguous nature, provided the essential control—a synthetic PTH-amino acid standard—is used.[13] By employing the self-validating workflow described here, scientists can generate incontrovertible proof of N-terminal β-homoglutamine incorporation, satisfying the rigorous demands of both basic research and regulatory bodies. The judicious combination of both Edman degradation and mass spectrometry provides the most comprehensive and trustworthy characterization of these novel biomolecules.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Principle of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 12. rapidnovor.com [rapidnovor.com]
- 13. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Circular Dichroism of Peptides with Boc-L-beta-Homoglutamine: Unraveling Conformational Signatures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics, the incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design, offering pathways to enhanced metabolic stability and novel therapeutic functionalities. Among these, β-amino acids have garnered significant attention for their propensity to induce unique and stable secondary structures. This guide provides a comprehensive comparison of the circular dichroism (CD) spectroscopic signatures of peptides containing Boc-L-beta-Homoglutamine against their canonical α-peptide counterparts. As a Senior Application Scientist, this document synthesizes technical principles with practical insights to aid in the structural elucidation of these modified peptides.
The Impact of the β-Amino Acid Backbone on Peptide Secondary Structure
Peptides derived from naturally occurring α-amino acids predominantly fold into well-characterized secondary structures, namely α-helices and β-sheets, each presenting a distinct CD spectrum. The introduction of a β-amino acid, such as L-beta-Homoglutamine, extends the peptide backbone by a single carbon atom. This seemingly subtle modification has profound implications for the peptide's conformational landscape, leading to the formation of novel secondary structures with unique CD spectroscopic characteristics.
Unlike their α-peptide counterparts, β-peptides are known to form stable helices and sheets with as few as four to six residues.[1] These structures are often more stable in solution compared to those formed by α-peptides.[1] The N-terminal Boc (tert-butyloxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis, can further influence the conformational preferences of the peptide by restricting the flexibility of the N-terminal residue.[2]
Comparative Analysis of Circular Dichroism Spectra
Circular dichroism spectroscopy is a powerful technique for probing the secondary structure of peptides and proteins in solution.[3] It measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the chirality of the molecular environment, including the ordered arrangement of peptide bonds in secondary structures.
The Alpha vs. The Beta World: A Spectroscopic Dichotomy
The CD spectra of α-peptides and β-peptides exhibit marked differences, providing a clear basis for structural differentiation.
| Secondary Structure | Characteristic CD Bands for α-Peptides | Characteristic CD Bands for β-Peptides |
| Helix | Negative bands at ~222 nm and ~208 nm; Strong positive band at ~192 nm | Strong negative band around 214 nm for a 14-helix[4] |
| Sheet | Negative band around 218 nm; Positive band near 195 nm[4] | Varied, but generally distinct from α-sheets |
| Random Coil | Strong negative band around 200 nm | Similar to α-peptide random coil |
Table 1: Comparison of characteristic CD bands for α- and β-peptide secondary structures.
The canonical right-handed α-helix of α-peptides is readily identified by its two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[4] In contrast, one of the well-characterized helical structures for β-peptides is the 14-helix, which in its monomeric form in solution, displays a strong negative band around 214 nm.[4] The self-assembly of these 14-helices can lead to a blue-shift of this minimum to about 205 nm, indicating the formation of a higher-order structure.[4]
Similarly, the β-sheet conformation in α-peptides is characterized by a negative band around 218 nm and a positive band near 195 nm.[4] While β-peptides also form sheet-like structures, their CD spectra can vary significantly, often allowing for their distinction from α-sheets.
The presence of the Boc protecting group on the N-terminus of L-beta-Homoglutamine can further influence the CD spectrum. The Boc group can sterically hinder certain conformations and may contribute to the formation of specific turn structures, which also have characteristic CD signatures.[5] For instance, β-turns in peptides can be identified by their distinct CD spectra, although a single model curve cannot characterize all β-turn types.[6]
Experimental Protocol: Acquiring High-Quality CD Spectra of a this compound-Containing Peptide
The following protocol outlines the key steps for obtaining reliable CD spectra for a peptide incorporating this compound. The causality behind each experimental choice is explained to ensure a self-validating system.
I. Sample Preparation: The Foundation of Good Data
-
Peptide Synthesis and Purification: The peptide should be synthesized using established solid-phase peptide synthesis (SPPS) protocols with Boc-protected amino acids.[7][8] Following synthesis, the peptide must be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry. This is critical as impurities can significantly distort the CD spectrum.
-
Solvent Selection: The choice of solvent is paramount as it can profoundly influence peptide conformation.
-
Aqueous Buffers (e.g., phosphate buffer, pH 7.4): To mimic physiological conditions. It is crucial to use a buffer system that does not have high absorbance in the far-UV region (e.g., avoid high concentrations of chloride ions).
-
Structure-Inducing Solvents (e.g., trifluoroethanol (TFE), methanol): These solvents can promote the formation of secondary structures, particularly helices. A titration with increasing concentrations of TFE can reveal the propensity of the peptide to adopt a helical conformation.
-
-
Concentration Determination: Accurate determination of the peptide concentration is essential for calculating the molar ellipticity. The concentration can be determined by UV absorbance if the peptide contains aromatic residues (Tyr, Trp) or by quantitative amino acid analysis. For peptides without aromatic residues, concentration can be estimated by weight, ensuring the peptide is thoroughly dried to remove residual water and salts.
II. Instrumentation and Data Acquisition
-
Instrument Parameters:
-
Wavelength Range: Typically 190-260 nm for secondary structure analysis.
-
Pathlength: A 0.1 cm pathlength quartz cuvette is standard. For samples with high absorbance, a shorter pathlength (e.g., 0.01 cm) may be necessary.
-
Bandwidth: 1.0 nm is a common setting.
-
Scan Speed: 50-100 nm/min.
-
Data Pitch: 0.1-0.5 nm.
-
Number of Accumulations: Averaging multiple scans (e.g., 3-5) improves the signal-to-noise ratio.
-
-
Blank Subtraction: A spectrum of the solvent/buffer must be acquired under the same conditions and subtracted from the peptide spectrum to correct for any background signal.
-
Data Conversion: The raw data (in millidegrees) should be converted to molar ellipticity ([θ]) using the following equation:
[θ] = (mdeg × MRW) / (c × l × 10)
where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of residues)
-
c is the concentration in mg/mL
-
l is the pathlength in cm
-
III. Data Analysis and Interpretation
The resulting molar ellipticity spectrum can be qualitatively analyzed by identifying the characteristic bands for different secondary structures as outlined in Table 1. For a quantitative estimation of the secondary structure content, the data can be deconvoluted using various algorithms and software packages that utilize a basis set of reference spectra for known protein structures.
Visualizing the Workflow and Logic
Caption: Experimental workflow for CD spectroscopy of peptides.
Caption: Logical relationship between peptide composition and CD spectrum.
Concluding Remarks
The incorporation of this compound into a peptide sequence imparts distinct conformational properties that can be effectively probed using circular dichroism spectroscopy. The resulting CD spectra are expected to deviate significantly from those of canonical α-peptides, providing a spectroscopic fingerprint for the presence of β-amino acid-induced secondary structures. While the interpretation of β-peptide CD spectra can be complex and sensitive to subtle structural variations, a systematic and rigorous experimental approach, as outlined in this guide, will yield valuable insights into the solution-state conformation of these promising therapeutic candidates. The comparative data and protocols presented herein serve as a foundational resource for researchers navigating the exciting and challenging field of peptidomimetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary structure formation in N-substituted peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid state and solution conformation of Boc-L-Met-Aib-L-Phe-OMe. Beta-turn conformation of a sequence related to an active chemotactic peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Boc-L-beta-Homoglutamine
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. While Boc-L-beta-Homoglutamine is a valuable reagent in peptide synthesis and drug development, its lifecycle in the laboratory does not end upon consumption in a reaction.[1] Proper disposal is a critical, final step that ensures the safety of our colleagues and the integrity of our environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, empowering you to make informed and safe decisions for this and other Boc-protected amino acid derivatives.
Compound Identification and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's properties and potential hazards is essential. While specific toxicological data for this compound is not extensively documented, we can infer a likely hazard profile from its chemical structure and data on similar compounds, such as Boc-L-Glutamine.[2][3]
The tert-butyloxycarbonyl (Boc) protecting group is designed to be stable under many conditions but labile to acid.[4] Upon decomposition, particularly during combustion, it can release oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][5] Although not classified as a hazardous substance under GHS/OSHA criteria, it is prudent to treat it as a chemical that may cause irritation if inhaled or comes into contact with skin.[5][6][7]
| Property | Value | Source |
| Chemical Name | (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic Acid | [8] |
| CAS Number | 336182-06-0 | [1][9] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [1][9] |
| Molecular Weight | 260.29 g/mol | [1][9] |
| Appearance | White to off-white powder | [1][10] |
| Primary Hazards | Not classified as hazardous. May cause irritation upon contact or inhalation. | [2][5][6] |
| Decomposition | Releases carbon and nitrogen oxides upon combustion. | [3][5] |
| Storage | Store in a cool (0-8°C), dry, well-ventilated area in a tightly sealed container. | [1][6] |
The Core Principle: Segregation and Avoidance of Municipal Waste Streams
The fundamental rule for disposing of this compound, whether in its pure solid form, in solution, or as contaminated labware, is do not introduce it into municipal waste or sewer systems .[3] The absence of a "hazardous" classification does not equate to it being environmentally benign. The potential for this compound to impact aquatic ecosystems is unknown, and its nitrogen content could contribute to nitrification in waterways. Therefore, all waste streams containing this chemical must be segregated for specialized chemical waste disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling various forms of this compound waste in the laboratory.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol minimizes risk and ensures regulatory compliance. Always perform these steps in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.[3]
-
Body Protection: Standard laboratory coat.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Prepare a Waste Container: Obtain a clean, dry, and sealable container (e.g., a wide-mouthed plastic or glass jar). The container must be compatible with solid chemical waste.
-
Label the Container: Before adding any waste, affix a label clearly stating "Non-Hazardous Chemical Waste" and list the full chemical name: "this compound".
-
Transfer the Chemical: Carefully transfer the solid chemical from its original container into the designated waste container. Use a spatula or powder funnel to minimize dust generation. Avoid creating airborne dust.[3][5]
-
Seal and Store: Securely seal the waste container. Store it in a designated secondary containment bin in a cool, dry area away from incompatible materials like strong acids or oxidizers, pending pickup by your institution's Environmental Health & Safety (EHS) department.[5]
Protocol 2: Disposal of Aqueous or Organic Solutions
This protocol covers reaction mixtures, purification fractions, or stock solutions containing this compound.
-
Identify the Correct Waste Stream: Use a dedicated liquid waste container intended for non-halogenated or halogenated organic waste, as appropriate for the solvent system. Never mix aqueous waste with organic solvent waste unless specifically permitted by your EHS office.
-
Neutralize if Necessary: The Boc protecting group can be cleaved by strong acids.[4] Before adding to a waste container, ensure the solution's pH is near neutral (pH 6-8) to prevent unintended reactions and gas evolution (CO₂ from Boc cleavage) within the container.
-
Transfer the Liquid: Carefully pour the liquid waste into the designated container using a funnel.
-
Update the Label: Meticulously log all components of the solution on the waste container's label, including solvents and an estimated concentration of this compound. Accurate labeling is a legal requirement and crucial for safe disposal by EHS personnel.
-
Seal and Store: Securely cap the waste container and place it in secondary containment.
Protocol 3: Disposal of Contaminated Labware and PPE
This protocol is for disposable items that have come into direct contact with the chemical.
-
Gross Decontamination (if applicable): For items like glassware intended for reuse, rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as liquid chemical waste as described in Protocol 2.
-
Segregate Solid Waste: Collect all disposable contaminated items—gloves, weigh boats, pipette tips, paper towels from spill cleanup—in a dedicated, clearly labeled plastic bag for solid chemical waste.
-
Seal and Dispose: Once the bag is full, seal it securely. Place this bag into your laboratory's designated solid chemical waste bin for EHS pickup. Do not dispose of this bag in the regular trash.
Contingency Planning: Spill Management
In the event of a spill, follow these immediate safety procedures.
-
Ensure Area is Ventilated: If not already in a fume hood, ensure adequate ventilation.
-
Wear Appropriate PPE: Don safety goggles, gloves, and a lab coat.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Avoid dry sweeping.
-
Clean Up: Carefully scoop the spilled material and absorbent into a designated chemical waste container. For liquid spills, use a chemical spill kit or absorbent pads.
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleanup materials as contaminated solid waste (Protocol 3).
By integrating these scientifically grounded procedures into your laboratory workflow, you uphold the highest standards of safety and environmental responsibility. You also contribute to a culture of trust and expertise, demonstrating that our work's value extends beyond our results to the very processes we employ.
References
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 9. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Personal protective equipment for handling Boc-L-beta-Homoglutamine
A Researcher's Guide to Safely Handling Boc-L-beta-Homoglutamine
Navigating the Nuances of a Novel Amino Acid Derivative in the Laboratory
As the landscape of drug discovery and peptide synthesis evolves, so too does the library of specialized reagents available to researchers. This compound, a key building block in the development of novel therapeutics, requires careful and informed handling to ensure both the integrity of the research and the safety of the scientist.[1][2] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe and effective use of this compound.
Core Principles of Protection: A Multi-Layered Approach
The foundation of safe chemical handling lies in a multi-layered approach to personal protection, creating a barrier between the researcher and the chemical.[5] This involves a combination of engineering controls, administrative controls, and, most directly, personal protective equipment.
Visualizing the Path to Safety: A Workflow for Handling this compound
To ensure a clear and logical sequence of operations, the following workflow diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
